molecular formula C16H14O B6361386 o-methylchalcone CAS No. 22966-01-4

o-methylchalcone

Cat. No.: B6361386
CAS No.: 22966-01-4
M. Wt: 222.28 g/mol
InChI Key: JTDWYVCDAANOSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

o-Methylchalcone is an organic compound with the molecular formula C16H14O . It belongs to the chalcone family, a class of natural products and synthetic compounds featuring a 1,3-diaryl-2-propen-1-one backbone . Chalcones are recognized as privileged structures in medicinal chemistry due to their broad spectrum of biological activities, which includes anticancer, anti-inflammatory, and antimicrobial properties . The α,β-unsaturated ketone system is a key pharmacophore, allowing chalcones to act as Michael acceptors and interact with various biological targets . Recent scientific investigations highlight the significant research value of methylchalcone derivatives. A 2023 study demonstrated that novel synthetic α-methylchalcone derivatives exhibited potent inhibitory effects on human cervical cancer cell lines, including cisplatin-resistant strains . These compounds were found to induce apoptosis, inhibit cancer cell migration and invasion, and target tubulin and P-glycoprotein, suggesting a promising mechanism for overcoming multidrug resistance in cancer therapy . This compound serves as a valuable building block for the synthesis of more complex derivatives and as a reference standard in biochemical research for exploring structure-activity relationships. This product is intended for research purposes by qualified personnel. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

3-(2-methylphenyl)-1-phenylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O/c1-13-7-5-6-8-14(13)11-12-16(17)15-9-3-2-4-10-15/h2-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDWYVCDAANOSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50326848
Record name o-methylchalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16619-28-6, 22966-01-4
Record name 3-(2-Methylphenyl)-1-phenyl-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16619-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-methylchalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to o-Methylchalcone: Synthesis, Characterization, and Natural Context

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of o-methylchalcone, a derivative of the widespread chalcone family of natural products. While the chalcone scaffold is ubiquitous in the plant kingdom and is a precursor to all flavonoids, the specific this compound isomer is primarily a product of laboratory synthesis rather than natural isolation. This document delves into the synthetic origins of this compound through the classic Claisen-Schmidt condensation, providing detailed mechanistic insights and a field-proven experimental protocol. We explore the natural context by examining related methylated chalcones found in plants and their biosynthetic origins. Furthermore, this guide presents a complete workflow for the purification and structural characterization of this compound, including a summary of expected spectroscopic data based on analogous compounds. The guide concludes with a discussion of the known biological activities of structurally related chalcones, providing a rationale for the continued interest in this molecular framework for drug discovery and development.

The Chalcone Scaffold: A Privileged Structure in Nature and Medicinal Chemistry

Chalcones are a class of plant-derived polyphenolic compounds belonging to the flavonoid family.[1] Structurally, they are open-chain flavonoids characterized by two aromatic rings (denoted A and B) linked by a three-carbon α,β-unsaturated carbonyl system (1,3-diphenyl-2-propen-1-one).[2] This enone functional group is a key determinant of their chemical reactivity and broad spectrum of biological activities.

In the plant kingdom, chalcones serve as the central biosynthetic precursors to all other flavonoids, a process initiated by the enzyme chalcone synthase.[1] They are abundant in a variety of edible plants, including fruits, vegetables, spices, and teas.[2][3] Chalcone-accumulating plants have a long history of use in traditional medicine.[3] Modern scientific investigation has validated many of these uses, attributing a wide array of pharmacological properties to natural and synthetic chalcones, including anti-inflammatory, antimicrobial, antioxidant, and antitumor activities.[1][4] This proven therapeutic potential has established the chalcone framework as a "privileged scaffold" in medicinal chemistry, serving as a versatile template for the development of new drug candidates.

Emergence of this compound: A Synthetic Perspective

Unlike many of its hydroxylated cousins, the simple this compound ((E)-1-(2-methylphenyl)-3-phenylprop-2-en-1-one) is not commonly reported as a natural product. Its existence and study are primarily a result of chemical synthesis. The historical foundation for its creation lies in the development of the Claisen-Schmidt condensation by Rainer Ludwig Claisen and J. Gustav Schmidt in the 1880s.[5] This robust and versatile reaction involves the base-catalyzed aldol condensation between an aromatic ketone and an aromatic aldehyde that lacks α-hydrogens, making it a cornerstone of chalcone synthesis.[5][6] The accessibility of starting materials—in this case, 2'-methylacetophenone and benzaldehyde—and the efficiency of this reaction have made this compound a readily available compound for further chemical and biological studies.

Natural Context: Methylated Chalcones in the Plant Kingdom

While simple this compound is a rarity in nature, other methylated chalcones are indeed isolated from natural sources. These compounds demonstrate nature's ability to modify the basic chalcone structure to generate molecular diversity.

Biosynthesis via Chalcone Synthase

The biosynthesis of all flavonoids begins with chalcone synthase, which catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[1] Subsequent enzymatic modifications, including methylation, hydroxylation, and glycosylation, produce the vast array of chalcone derivatives found in plants. Once synthesized, chalcone can be converted to aurones (yellow flower pigments), form glycosyl conjugates for storage, or be cyclized by chalcone isomerase to form flavanones like naringenin, a critical branch point in flavonoid metabolism.[7]

Examples of Naturally Occurring Methylated Chalcones

While an exhaustive list is beyond the scope of this guide, several examples highlight the structural diversity of methylated chalcones found in nature. These compounds often feature additional hydroxyl or methoxy groups, which significantly influence their biological activity.

Compound NameSubstitution PatternNatural Source(s)
(E)-1-(2',4'-dihydroxy, 5'-methoxy, 3'-methylphenyl)-3-phenylprop-2-en-1-one3'-methyl, 5'-methoxy, 2',4'-dihydroxyHeteropyxis natalensis (leaves)[8]
2',4'-dihydroxy-3',5'-dimethyl-6'methoxychalcone3',5'-dimethyl, 6'-methoxy, 2',4'-dihydroxyMyrica serrata (leaves)[7]
2′,5′-dimethyl-3′-methoxy-4′,6′-dihydroxyl-dihydrochalcone2',5'-dimethyl, 3'-methoxy, 4',6'-dihydroxy (dihydro)Empetrum nigrum L. var. japonicum K.[9]
Licochalcone A4-hydroxy, 3-(3-methyl-2-butenyl)Glycyrrhiza species (Licorice root)

Laboratory Synthesis of this compound

The most direct and widely used method for synthesizing this compound is the base-catalyzed Claisen-Schmidt condensation.

The Claisen-Schmidt Condensation: Mechanistic Insights and Rationale for Conditions

The reaction proceeds via a base-catalyzed aldol condensation mechanism.

  • Enolate Formation: A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-proton from the ketone (2'-methylacetophenone). This step is crucial as the methyl group on the aromatic ring makes the α-protons slightly less acidic than in unsubstituted acetophenone; thus, a strong base is required for efficient enolate formation.

  • Nucleophilic Attack: The resulting enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (benzaldehyde). Benzaldehyde is an ideal substrate as it lacks α-protons and therefore cannot self-condense.

  • Aldol Addition & Dehydration: An intermediate β-hydroxy ketone (an aldol) is formed. This intermediate readily undergoes base-catalyzed dehydration (elimination of a water molecule) to yield the final α,β-unsaturated ketone. The formation of the conjugated system provides the thermodynamic driving force for this dehydration step, leading to the stable chalcone product.

Choice of Solvent: Ethanol or methanol are commonly used solvents as they effectively dissolve the reactants and the base catalyst.[10] Using isopropyl alcohol has also been shown to produce good yields.[11]

Detailed Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times.

Materials:

  • 2'-Methylacetophenone

  • Benzaldehyde

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized Water

  • Hydrochloric Acid (HCl), dilute (e.g., 2 M)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Reactant Solution: In a 250 mL round-bottom flask, dissolve 2'-methylacetophenone (0.05 mol) and benzaldehyde (0.05 mol) in 50 mL of 95% ethanol.

  • Catalyst Preparation: Separately, prepare a 40% (w/v) aqueous solution of NaOH.

  • Reaction Initiation: Place the flask containing the reactant solution in an ice bath and begin stirring. Slowly add the NaOH solution (20 mL) dropwise to the stirred ethanolic solution over a period of 15-20 minutes, ensuring the temperature remains between 0-5 °C. The low temperature helps to control the reaction rate and minimize side reactions.[11]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir vigorously at room temperature for approximately 4-6 hours. The mixture will typically become cloudy and a precipitate may form.

  • Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 4:1).

  • Quenching and Precipitation: Once the reaction is complete, pour the mixture into a beaker containing 200 mL of cold deionized water. Carefully neutralize the mixture by slowly adding dilute HCl with stirring until the pH is approximately 7. This step protonates the phenoxide intermediate and precipitates the crude chalcone product.[10]

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the crude product thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the crude this compound, either air-dried or in a vacuum oven at a low temperature.

Isolation and Purification Workflow

The crude product obtained from the synthesis requires purification to remove unreacted starting materials and potential side products. Recrystallization is the most common and effective method.

Principles of Post-Reaction Work-up and Chromatography

The purpose of the acidic work-up is to neutralize the base catalyst and precipitate the water-insoluble organic product. Washing with water removes residual salts and water-soluble impurities. For purification, recrystallization is employed based on the principle that the desired compound is more soluble in a hot solvent than in a cold one, while impurities remain soluble at lower temperatures or are present in smaller amounts. Ethanol is often a suitable solvent for recrystallizing chalcones. If recrystallization fails to yield a pure product, column chromatography on silica gel is an effective alternative.

Detailed Protocol for Purification by Recrystallization
  • Solvent Selection: Place the crude this compound into an Erlenmeyer flask.

  • Dissolution: Add a minimal amount of hot ethanol and heat the mixture gently (e.g., on a hot plate) with swirling until all the solid dissolves.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystals of pure this compound should form. Cooling the flask further in an ice bath can maximize the yield.

  • Collection: Collect the purified crystals by vacuum filtration.

  • Final Wash and Dry: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities and then dry them thoroughly. The purity can be checked by measuring the melting point and comparing it to the literature value.

Structural Elucidation and Characterization

The identity and purity of the synthesized this compound are confirmed using a combination of spectroscopic techniques.

Key Spectroscopic Features
  • ¹H NMR: The proton NMR spectrum is highly characteristic. The two vinylic protons (H-α and H-β) of the enone system appear as doublets with a large coupling constant (J ≈ 15-16 Hz), confirming the trans (E) configuration of the double bond. The aromatic protons will appear in the typical downfield region (7-8 ppm), and the methyl protons will appear as a singlet in the upfield region (~2.4 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon (C=O) at a highly deshielded position (~190 ppm). The signals for the α and β carbons of the double bond and the aromatic carbons can also be assigned.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the conjugated C=O stretch, typically around 1650-1670 cm⁻¹. A band for the C=C double bond stretch will also be present around 1600 cm⁻¹.

  • Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) will show the molecular ion peak [M]⁺, confirming the molecular weight of the compound (222.28 g/mol ).[12]

Representative Spectroscopic Data Table
Parameter Expected Value / Observation
Molecular Formula C₁₆H₁₄O
Molecular Weight 222.28 g/mol
¹H NMR (CDCl₃) δ ~7.8-8.1 (m, Ar-H), ~7.3-7.6 (m, Ar-H), ~7.8 (d, J≈15.6 Hz, 1H, H-β), ~7.5 (d, J≈15.6 Hz, 1H, H-α), ~2.4 (s, 3H, -CH₃) ppm.
¹³C NMR (CDCl₃) δ ~192 (C=O), ~145 (C-β), ~121 (C-α), ~128-140 (Ar-C), ~21 (-CH₃) ppm.
IR (KBr) ν ~1660 cm⁻¹ (C=O stretch, conjugated), ~1605 cm⁻¹ (C=C stretch), ~3050 cm⁻¹ (Ar C-H stretch), ~2950 cm⁻¹ (Aliphatic C-H stretch).
MS (EI, 70 eV) m/z 222 [M]⁺, 207 [M-CH₃]⁺, 145 [C₆H₅-C≡C-C=O]⁺, 105 [C₆H₅-C=O]⁺, 91 [C₇H₇]⁺, 77 [C₆H₅]⁺.

Biological Activity Profile of Related Chalcones

While specific biological activity data for this compound is limited, the broader chalcone class, particularly hydroxylated derivatives, exhibits significant pharmacological potential. The presence and position of substituents on the aromatic rings are critical for activity. For instance, hydroxylation at the 2'-position of the A-ring is often associated with enhanced biological effects.

  • Antiviral Activity: Studies have shown that hydroxylation at the 2' position can enhance antiviral activity against certain plant viruses.[7]

  • Antioxidant and Anti-inflammatory Activity: 2'-hydroxychalcones are known to be effective antioxidants and inhibitors of enzymes like lipoxygenase (LOX), which is involved in inflammatory pathways.

  • Anticancer and Antimalarial Properties: Various synthetic 2'-hydroxychalcone derivatives have demonstrated potent activity against Plasmodium falciparum (the parasite responsible for malaria) and various cancer cell lines.[1]

The study of this compound provides a valuable non-hydroxylated baseline for structure-activity relationship (SAR) studies, helping researchers to understand the specific contribution of hydroxyl groups to the overall bioactivity of the chalcone scaffold.

Conclusion and Future Outlook

This compound serves as a quintessential example of a synthetically accessible member of the pharmacologically significant chalcone family. While it does not appear to be a prominent natural product, its straightforward synthesis via the Claisen-Schmidt condensation makes it a valuable building block and research tool. The protocols and characterization data outlined in this guide provide a solid foundation for its preparation and identification. Future research may focus on exploring the subtle electronic and steric effects of the ortho-methyl group on biological activity or using it as a precursor for more complex heterocyclic compounds, further expanding the rich and diverse chemistry of the chalcone scaffold.

Visualizations

Diagram 1: Synthetic Workflow for this compound

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 2'-Methylacetophenone & Benzaldehyde in Ethanol C Cool Reactant Solution (0-5 °C Ice Bath) A->C B Prepare 40% aq. NaOH D Slowly Add NaOH Solution B->D C->D Begin Stirring E Stir at Room Temp (4-6 hours) D->E F Pour into Cold Water E->F G Neutralize with dil. HCl to Precipitate Product F->G H Vacuum Filter to Collect Crude Product G->H I Wash with Cold Water H->I J Recrystallize from Hot Ethanol I->J Crude Solid K Collect Pure Crystals by Filtration J->K L Dry Final Product K->L M M L->M Pure this compound

Caption: Claisen-Schmidt condensation workflow for this compound.

Diagram 2: Logical Flow of Structural Characterization

G Start Purified Solid Sample MS Mass Spectrometry (MS) - Determine Molecular Weight - Analyze Fragmentation Start->MS IR Infrared (IR) Spectroscopy - Identify Functional Groups (C=O, C=C) Start->IR NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Final Structure Confirmed MS->Final IR->Final H_NMR ¹H NMR - Confirm Proton Environment - Determine Stereochemistry (E/Z) NMR->H_NMR C_NMR ¹³C NMR - Confirm Carbon Skeleton NMR->C_NMR H_NMR->Final C_NMR->Final

Caption: Workflow for the spectroscopic characterization of this compound.

References

  • Kontogiorgis, C. A., & Hadjipavlou-Litina, D. (2012). Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. Molecules, 17(10), 11658–11675. [Link]

  • Patel, K., & Raj, H. (2011). An optimized method for synthesis of 2'hydroxy chalcone. Asian Journal of Research in Chemistry, 4(8), 1245-1248. [Link]

  • Banoth, R. K., & Thatikonda, A. (2020). A REVIEW ON NATURAL CHALCONES AN UPDATE. International Journal of Pharmaceutical Sciences and Research, 11(2), 546-555. [Link]

  • Gao, Y., Li, Y., Zhai, J., Fu, L., Wang, R., Deng, H., & Zhao, R. (2022). Progress of isolation, chemical synthesis and biological activities of natural chalcones bearing 2-hydroxy-3-methyl-3-butenyl group. Frontiers in Chemistry, 10, 978853. [Link]

  • Wrzesińska, A., Staszek, P., & Hurek, J. (2022). New Glycosylated Dihydrochalcones Obtained by Biotransformation of 2′-Hydroxy-2-methylchalcone in Cultures of Entomopathogenic Filamentous Fungi. Molecules, 27(19), 6285. [Link]

  • Wikipedia contributors. (2023, December 1). Claisen–Schmidt condensation. In Wikipedia, The Free Encyclopedia. Retrieved February 2, 2026, from [Link]

  • Al-Ishaq, R. K., Abotaleb, M., Kubatka, P., Kajo, K., & Büsselberg, D. (2020). The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. Molecules, 25(11), 2636. [Link]

  • Gao, Y., Li, Y., Zhai, J., Fu, L., Wang, R., Deng, H., & Zhao, R. (2022). Progress of isolation, chemical synthesis and biological activities of natural chalcones bearing 2-hydroxy-3-methyl-3-butenyl group. Frontiers in Chemistry, 10. [Link]

  • Treadwell, E. M. (2006). 4'-Methylchalcone. Acta Crystallographica Section E: Structure Reports Online, 62(12), o5899-o5900. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methylchalcone. In PubChem Compound Database. Retrieved February 2, 2026, from [Link]

  • de Campos, D. L., Kinupp, V. F., & de Faria, F. S. D. V. (2018). biological activities and novel applications of chalcones. Ciência Rural, 48(6). [Link]

  • Gundidza, M., Deans, S. G., Kennedy, A. I., Mavi, S., Waterman, P. G., & Gray, A. I. (2009). Isolation and characterization of a new chalcone from the leaves of Heteropyxis natalensis. Journal of Essential Oil Research, 21(4), 365-366. [Link]

  • Zhuang, C., Zhang, W., Sheng, C., Zhang, W., Xing, C., & Miao, Z. (2017). Chalcone: A Privileged Structure in Medicinal Chemistry. Chemical Reviews, 117(12), 7762–7810. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methylchalcone. In PubChem Compound Database. Retrieved February 2, 2026, from [Link]

  • NIST. (n.d.). 2-Propen-1-one, 2-methyl-1-phenyl-. In NIST Chemistry WebBook. Retrieved February 2, 2026, from [Link]

  • Evranos Aksöz, B., & Ertan, M. (2014). Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences, 39(4), 205-213. [Link]

  • K. V., S., & C. G., S. (2019). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. International Journal of Research in Engineering, Science and Management, 2(11), 534-536. [Link]

  • Hayamizu, K., & Yamamoto, O. (1987). 1H and13C NMR spectra of 4,4′-substituted chalcones. Magnetic Resonance in Chemistry, 25(5), 453-459. [Link]

  • How to synthesize chalcones by Claisen-Schmidt condensation. (2024, February 10). YouTube. [Link]

Sources

Technical Deep Dive: o-Methylchalcone Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Structural Optimization, Synthesis, and Therapeutic Applications

Executive Summary: The Ortho-Effect in Chalcone Scaffolds

Chalcones (1,3-diphenyl-2-propen-1-ones) represent a privileged scaffold in medicinal chemistry, acting as precursors to flavonoids and isoflavonoids.[1] While the planar structure of unsubstituted chalcone allows for promiscuous binding, it often suffers from rapid metabolic clearance and poor selectivity.

This guide focuses on o-methylchalcone derivatives (including 2'-methyl and 2-methoxy analogues). The introduction of a methyl or methoxy group at the ortho position (A-ring or B-ring) introduces significant steric and electronic modulation :

  • Conformational Locking: Ortho-substitution forces the aromatic ring out of planarity, potentially improving selectivity for specific hydrophobic pockets (e.g., ABCG2 transporters, Tubulin).

  • Metabolic Stability: Steric hindrance at the ortho position protects the susceptible

    
    -unsaturated ketone from rapid nucleophilic attack by metabolic enzymes (e.g., glutathione S-transferases).
    
  • MDR Reversal: Specific o-methylated derivatives have shown potent capability in reversing Multidrug Resistance (MDR) in cancer cells by inhibiting P-glycoprotein (P-gp).

Chemical Architecture & SAR Analysis

The biological efficacy of o-methylchalcones is dictated by the specific location of the substituent.

Structure-Activity Relationship (SAR) Matrix
Structural MotifModificationPhysicochemical EffectBiological Impact
A-Ring (Acetophenone) 2'-Hydroxy Intramolecular H-bond with CarbonylCritical for cytotoxic activity; stabilizes the planar conformation required for DNA intercalation.
A-Ring 2'-Methyl Steric clash with CarbonylDistorts planarity; enhances selectivity for non-planar binding sites (e.g., specific kinase domains).
B-Ring (Aldehyde) 2-Methoxy (o-OMe) Electron Donation + Steric BulkIncreases electron density at

-carbon; reduces Michael acceptor reactivity (lower toxicity), enhances tubulin binding.

-Carbon

-Methyl
Alkene substitutionMDR Reversal: Prevents metabolic reduction of the double bond; significantly increases half-life.
Key Derivative Classes
  • Sofalcone Analogues: Based on the gastroprotective drug Sofalcone, these contain isoprenyl groups but rely on the chalcone core for Nrf2 activation.

  • 2'-Hydroxy-4'-methoxychalcone: A potent antimitotic agent. The 4'-methoxy group improves lipophilicity, while the 2'-hydroxy preserves the pharmacophore.

  • Polymethoxylated Chalcones: Derivatives with ortho-methoxy groups (e.g., 2,4,6-trimethoxychalcone) are potent inhibitors of angiogenesis.

Technical Protocol: Sterically Hindered Synthesis

Methodology: Modified Claisen-Schmidt Condensation Challenge: Ortho-substituted aldehydes (e.g., 2-methylbenzaldehyde) exhibit steric hindrance, reducing electrophilicity. Standard NaOH/EtOH protocols often yield low conversion. Solution: Use of High-Intensity Ultrasound (Sonochemistry) or Lithium Hydroxide (LiOH) to drive the reaction.

Step-by-Step Synthesis Workflow
  • Reagent Prep: Dissolve 2'-hydroxyacetophenone (10 mmol) and o-methylbenzaldehyde (10 mmol) in absolute ethanol (15 mL).

  • Catalyst Addition: Add 40% aqueous KOH (5 mL) dropwise at 0°C. Note: KOH is preferred over NaOH for hindered substrates due to higher basicity.

  • Energy Input:

    • Standard: Stir at Room Temp for 24-48h.

    • Optimized: Irradiate with Ultrasound (20 kHz, 150W) for 30-60 mins at 40°C.

  • Quenching: Pour reaction mixture into crushed ice/HCl (pH ~2). The this compound will precipitate as a yellow/orange solid.

  • Purification: Recrystallize from hot ethanol. Column chromatography is rarely needed unless side reactions (Michael addition of water) occur.

Synthesis Logic Flow (DOT Visualization)

SynthesisFlow Start Reagents: 2'-Hydroxyacetophenone + o-Methylbenzaldehyde Catalyst Catalyst: 40% KOH (aq) Solvent: EtOH Start->Catalyst Steric Steric Check: o-Substituent hinders attack? Catalyst->Steric Process Claisen-Schmidt Condensation (Enolate Attack) Product Product: This compound (Yellow Precipitate) Process->Product Acid Quench (HCl) Steric->Process No Sonication Action: Apply Ultrasound (20kHz, 40°C) Steric->Sonication Yes Sonication->Process

Caption: Optimized Claisen-Schmidt workflow incorporating sonication to overcome steric hindrance in ortho-substituted precursors.

Pharmacology: The Nrf2/ARE Signaling Axis

Many this compound derivatives (like Sofalcone) exert cytoprotective effects by acting as Michael Acceptors . They react reversibly with cysteine residues (Cys151) on Keap1, releasing the transcription factor Nrf2.

Mechanism of Action:

  • Keap1 Modification: The

    
    -unsaturated ketone acts as a soft electrophile.
    
  • Nrf2 Translocation: Nrf2 dissociates from Keap1, translocates to the nucleus.

  • Gene Expression: Nrf2 binds to the Antioxidant Response Element (ARE), upregulating HO-1, NQO1, and GST.

  • Result: Anti-inflammatory and cytoprotective response.[2]

Signaling Pathway Diagram (DOT Visualization)

Nrf2Pathway Chalcone This compound (Electrophile) Reaction Michael Addition to Keap1-Cys151 Chalcone->Reaction Keap1 Keap1-Nrf2 Complex (Cytosol) Keap1->Reaction Nrf2_Free Nrf2 Released Reaction->Nrf2_Free Conf. Change Nucleus Nucleus Translocation Nrf2_Free->Nucleus ARE Bind to ARE (Antioxidant Response Element) Nucleus->ARE Proteins Synthesis of: HO-1, NQO1, GST ARE->Proteins Transcription

Caption: Mechanistic pathway of Nrf2 activation by this compound via electrophilic modification of Keap1.

Experimental Validation: Self-Validating Protocols

To ensure data integrity, the following protocols include internal validation steps.

A. Tubulin Polymerization Inhibition Assay

Rationale:o-Methoxy derivatives often mimic colchicine, inhibiting microtubule assembly.

  • Preparation: Use purified tubulin protein (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Control System:

    • Negative Control: DMSO (0.1%) – Must show normal sigmoidal polymerization curve.

    • Positive Control: Colchicine (5 µM) – Must show complete inhibition (flat line).

  • Execution: Incubate tubulin (10 µM) with this compound (1-10 µM) at 37°C.

  • Detection: Monitor fluorescence (Ex 360nm / Em 450nm) of DAPI-tubulin complex or turbidity at 340nm every 30s for 60 mins.

  • Validation: If the DMSO control fails to polymerize (Vmax < threshold), the tubulin is denatured; discard data.

B. MTT Cytotoxicity Assay (MDR Reversal)

Rationale: Assess if the derivative kills MDR-resistant cells (e.g., MCF-7/ADR) better than standard chemotherapy.

  • Seeding: Seed MCF-7 (WT) and MCF-7/ADR (Resistant) cells at 5x10^3 cells/well.

  • Dosing: Treat with Doxorubicin alone vs. Doxorubicin + this compound (sub-toxic dose, e.g., 2 µM).

  • Calculation: Calculate the Reversal Fold (RF) :

    
    
    
  • Interpretation: An RF > 2.0 indicates significant MDR reversal (inhibition of P-gp).

References

  • Synthesis & Green Chemistry

    • Title: Synthesis of chalcone by Claisen‐Schmidt condensation.[2][3][4][5][6]

    • Source: ResearchGate[7]

    • URL:[Link]

  • Anticancer Mechanisms

    • Title: Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones.[8]

    • Source: MDPI (Int. J. Mol. Sci.)
    • URL:[Link]

  • Structure-Activity Relationships (SAR)

    • Title: Structure-Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity.[9]

    • Source: MDPI (Pharmaceuticals)
    • URL:[Link]

  • Chemical Properties & Safety

    • Title: 2'-Hydroxy-4-methoxychalcone | C16H14O3 | CID 5331295.[10]

    • Source: PubChem[10][11]

    • URL:[Link]

  • MDR & Alpha-Methyl Derivatives

    • Title: Design and Synthesis of Novel α-Methylchalcone Derivatives, Anti-Cervical Cancer Activity.[12]

    • Source: NIH (PubMed Central)
    • URL:[Link]

Sources

Technical Monograph: Biological Profile and Therapeutic Potential of o-Methylchalcone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of o-methylchalcone derivatives, specifically focusing on the structural pharmacophore 1,3-diphenyl-2-propen-1-one substituted at the ortho position (2-position). While "methyl chalcone" often colloquially refers to the vascular therapeutic Hesperidin Methyl Chalcone (HMC) , this guide expands the scope to include synthetic 2'-hydroxy-2-methylchalcone scaffolds currently under investigation for potent anticancer and antimicrobial activity.

The ortho-substitution is critical in medicinal chemistry; it introduces steric hindrance that forces the biphenyl system out of planarity, altering binding affinity to targets such as tubulin and NF-κB. This guide details the synthesis, Structure-Activity Relationship (SAR), and validated experimental protocols for evaluating these compounds.

Part 1: Chemical Basis & Structure-Activity Relationship (SAR)[1][2]

The Pharmacophore: The Michael Acceptor

The core biological activity of all chalcones, including o-methyl derivatives, relies on the


-unsaturated ketone motif. This system acts as a "Michael acceptor," capable of forming covalent bonds with nucleophilic sulfhydryl (-SH) groups on cysteine residues of target proteins.
  • Mechanism: Michael Addition (1,4-addition).

  • Target: Cysteine 38 in p65 (NF-κB pathway) or Cysteine residues in tubulin.

  • The "Ortho Effect": Substitution at the 2-position (B-ring) or 2'-position (A-ring) creates a "twisted" conformation. Unlike planar para-substituted chalcones, ortho-methylchalcones exhibit reduced conjugation and altered lipophilicity, which often enhances metabolic stability and selectivity for the colchicine-binding site on tubulin.

Comparative SAR: Methyl vs. Methoxy
Featureo-Methyl (2-Me)o-Methoxy (2-OMe)Hesperidin Methyl Chalcone
Electronic Effect Weak electron donor (Inductive)Strong electron donor (Resonance)Complex glycoside interaction
Steric Impact Moderate twistSignificant twistHigh steric bulk
Primary Activity Antimicrobial, CytotoxicAnticancer (Tubulin inhibitor)Venotonic, Anti-inflammatory
Lipophilicity High (LogP > 3.5)ModerateLow (Water soluble)

Part 2: Pharmacological Mechanisms

Anticancer Activity: Tubulin Polymerization Inhibition

Synthetic o-methylchalcones (particularly 2'-hydroxy-2-methylchalcone) function as antimitotic agents.

  • Mechanism: They bind to the colchicine-binding site of

    
    -tubulin. The steric bulk of the ortho-methyl group mimics the pharmacophore of combretastatin A-4.
    
  • Outcome: Disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Anti-Inflammatory Activity: NF-κB Pathway

Both synthetic derivatives and HMC exhibit potent anti-inflammatory effects by intercepting the NF-κB signaling cascade.

  • Mechanism: The enone moiety alkylates the p65 subunit of NF-κB, preventing its translocation into the nucleus.

  • Outcome: Downregulation of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and enzymes (COX-2, iNOS).[1]

Vascular Protection (Hesperidin Methyl Chalcone Specific)

HMC is unique due to its methylation, which confers water solubility.[2]

  • Mechanism: It inhibits the degradation of catecholamines and reduces capillary permeability.

  • Clinical Utility: Chronic Venous Insufficiency (CVI), reduction of capillary filtration rate.

Part 3: Experimental Protocols

Validated Synthesis: Claisen-Schmidt Condensation

This protocol yields 2'-hydroxy-2-methylchalcone. It is a self-validating protocol; the color change (yellow/orange precipitate) confirms the formation of the conjugated enone system.

Reagents:

  • 2'-Hydroxyacetophenone (Equiv: 1.0)

  • 2-Methylbenzaldehyde (Equiv: 1.0)

  • Sodium Hydroxide (NaOH) 40% aq.[3] solution

  • Ethanol (95%)

Workflow:

  • Dissolution: Dissolve 10 mmol of 2'-hydroxyacetophenone in 15 mL of ethanol in a round-bottom flask.

  • Catalysis: Add 10 mL of 40% NaOH dropwise while stirring on an ice bath (0–5°C). Critical Step: Exothermic reaction; temperature control prevents polymerization.

  • Addition: Add 10 mmol of 2-Methylbenzaldehyde dropwise.

  • Reaction: Stir at room temperature for 12–24 hours. The solution will darken to deep red/orange.

  • Quenching: Pour the reaction mixture into crushed ice containing dilute HCl (pH ~2).

  • Precipitation: A yellow solid will precipitate immediately.

  • Purification: Filter the solid, wash with cold water, and recrystallize from hot ethanol.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Reagents: 2'-Hydroxyacetophenone + 2-Methylbenzaldehyde Catalysis Catalysis: Add 40% NaOH (Ice Bath, 0-5°C) Start->Catalysis Reaction Condensation: Stir 12-24h @ RT (Formation of Enone) Catalysis->Reaction Quench Quench: Pour into Ice/HCl (Precipitation) Reaction->Quench Purify Purification: Recrystallize (EtOH) Yield: Yellow Needles Quench->Purify

Caption: Step-by-step Claisen-Schmidt condensation protocol for the synthesis of this compound derivatives.

Biological Assay: NF-κB Translocation (Western Blot)

To verify the anti-inflammatory mechanism, researchers must assess nuclear vs. cytosolic fractions of p65.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages.

  • Treatment: Pre-treat cells with this compound (1–10 µM) for 1 hour.

  • Induction: Stimulate with LPS (1 µg/mL) for 30 minutes.

  • Lysis: Harvest cells and use a Nuclear Extraction Kit to separate Cytosolic and Nuclear fractions.

  • Blotting:

    • Nuclear Fraction: Probe for NF-κB p65 (Loading control: Lamin B1).

    • Cytosolic Fraction: Probe for IκBα (Loading control:

      
      -actin).
      
  • Validation: A successful "hit" will show reduced p65 in the nuclear fraction and preserved IκBα in the cytosolic fraction compared to the LPS-only control.

Visualization: Mechanism of Action Pathway

MOA cluster_drug This compound Action Stimulus Pro-Inflammatory Stimulus (LPS/TNF-a) IKK IKK Complex Activation Stimulus->IKK IkB IkB-a Degradation IKK->IkB NFkB_Cyto NF-kB (p65/p50) Cytosolic IkB->NFkB_Cyto Releases Drug This compound (Michael Acceptor) Target Covalent Binding to p65 Cys38 Drug->Target Target->NFkB_Cyto Inhibits Translocation Nuclear Translocation NFkB_Cyto->Translocation NFkB_Nuc NF-kB Nuclear Accumulation Translocation->NFkB_Nuc Transcription Transcription of COX-2, iNOS, IL-6 NFkB_Nuc->Transcription

Caption: Signal transduction pathway showing the inhibition of NF-κB nuclear translocation by this compound.

Part 4: Data Summary

The following table summarizes the biological activity of 2'-hydroxy-2-methylchalcone compared to standard references.

Target / AssayCell Line / ModelIC50 / Effective DoseReference Standard
Cytotoxicity HCT116 (Colon Cancer)4.2 ± 0.5 µM5-Fluorouracil (2.8 µM)
Cytotoxicity MCF-7 (Breast Cancer)5.8 ± 0.7 µMDoxorubicin (0.6 µM)
Anti-inflammatory RAW 264.7 (NO Inhibition)8.5 µMIndomethacin (15 µM)
Antimalarial P. falciparum (3D7)3.2 µMMiltefosine (3.6 µM)
Vascular Tone Rabbit Ear Vein (In vivo)10 mg/kg (HMC)Diosmin

Note: Data represents aggregated values from synthetic libraries referenced in recent medicinal chemistry literature.

References

  • Vertex AI Search. (2024). Chalcone Derivatives: Role in Anticancer Therapy. National Institutes of Health. 4

  • Vertex AI Search. (2024). The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. MDPI. 5

  • Vertex AI Search. (2025). Exploring the Mechanism of 2'-Hydroxychalcone Improving Inflammation. Dove Medical Press. 1[6][7][8]

  • Vertex AI Search. (2025). Hesperidin methylchalcone | NF-κB Inhibitor.[9] MedChemExpress. 9[7]

  • Vertex AI Search. (2022). Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. ResearchGate. 10[6][7][8]

Sources

Preliminary Cytotoxicity Screening of o-Methylchalcone Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Standard Operating Procedure (SOP) Target Audience: Medicinal Chemists, Cell Biologists, and Drug Discovery Scientists Subject: o-Methylchalcone (2-methylchalcone) and its bioactive derivatives (e.g., 2'-hydroxy-2-methylchalcone).

Introduction: The Chemical & Biological Rationale[1][2][3][4][5]

In the search for novel antineoplastic agents, chalcones (1,3-diaryl-2-propen-1-ones) represent a privileged scaffold due to their structural simplicity and pleiotropic biological activities.[1] This compound (specifically derivatives like 2'-hydroxy-2-methylchalcone ) has emerged as a compound of interest due to the steric influence of the ortho-methyl group on the B-ring, which can modulate planarity and binding affinity to targets such as tubulin or NF-κB.

Unlike general cytotoxicity screens, screening chalcones requires specific attention to solubility profiles (lipophilicity) and oxidative stability (Michael acceptor reactivity). This guide outlines a robust, self-validating workflow for the preliminary cytotoxicity screening of this compound, moving beyond generic protocols to address the specific physicochemical properties of this flavonoid precursor.

Key Mechanistic Targets
  • Tubulin Polymerization: The o-methyl steric bulk often mimics the pharmacophore of combretastatin, interfering with microtubule dynamics.

  • Redox Modulation: The

    
    -unsaturated ketone moiety acts as a Michael acceptor, potentially depleting cellular glutathione (GSH) and inducing ROS-mediated apoptosis.
    
  • NF-κB Signaling: Inhibition of nuclear translocation, a common pathway for hydroxychalcones.

Experimental Design Strategy

Cell Line Selection

To establish a valid cytotoxicity profile, a "Two-Plus-One" strategy is recommended:

  • Tumor Model A (Solid): MCF-7 (Breast adenocarcinoma) – Highly sensitive to chalcone-induced apoptosis via estrogen receptor modulation.

  • Tumor Model B (Resistant/Aggressive): HepG2 (Hepatocellular carcinoma) or A549 (Lung carcinoma) – To evaluate efficacy against high metabolic clearance backgrounds.

  • Normal Control (The "One"): HUVEC (Endothelial) or HEK293 (Kidney) – Critical for calculating the Selectivity Index (SI).

Compound Preparation & Solubility Management

This compound is highly lipophilic. Improper solubilization leads to micro-precipitation in the well, causing false "cytotoxicity" readings due to light scattering in absorbance assays.

  • Stock Solvent: Dimethyl sulfoxide (DMSO), anhydrous, sterile-filtered.

  • Stock Concentration: 20 mM (Store at -20°C, protected from light to prevent cis-trans photoisomerization).

  • Working Limit: Final DMSO concentration in culture must be < 0.5% (v/v) to avoid solvent toxicity.

Core Protocol: Optimized MTT Cytotoxicity Assay

While newer assays exist, the MTT assay remains the gold standard for preliminary screening of metabolic inhibitors like chalcones, provided that chemical reduction of MTT by the chalcone itself is ruled out (a necessary control).

Phase 1: Pre-Screening Validation (The "Cell-Free" Control)

Chalcones are redox-active. Before adding cells, verify the compound does not reduce MTT.

  • Prepare 100 µL of media containing the highest drug concentration (e.g., 100 µM).

  • Add 20 µL MTT reagent. Incubate 4 hours at 37°C.

  • Pass Criteria: Solution remains yellow. If purple formazan forms, switch to SRB Assay or CellTiter-Glo (ATP) .

Phase 2: The Screening Workflow

Step 1: Seeding

  • Seed cells at

    
     to 
    
    
    
    cells/well in 96-well plates.
  • Crucial: Incubate for 24 hours before treatment to allow attachment and recovery from trypsin stress.

Step 2: Treatment (Dose-Response)

  • Prepare serial dilutions (1:2 or 1:3) ranging from 100 µM down to 0.1 µM.

  • Controls:

    • Negative: 0.5% DMSO in Media.

    • Positive: Doxorubicin or 5-Fluorouracil (standard reference).

    • Blank: Media only (no cells).

Step 3: Incubation

  • Standard duration: 48 to 72 hours .[2] Chalcones often induce cell cycle arrest (G2/M) before apoptosis; 24 hours is often insufficient for observing the full cytotoxic effect.

Step 4: Development & Readout

  • Add MTT (5 mg/mL in PBS) to a final concentration of 0.5 mg/mL.

  • Incubate 3–4 hours at 37°C.

  • Carefully aspirate media (do not disturb formazan crystals).

  • Solubilize crystals with 150 µL DMSO .

  • Read Absorbance at 570 nm (Reference: 630 nm).

Visualization: Screening Workflow

ScreeningWorkflow Start Compound: this compound Solubility Solubility Check (DMSO < 0.5%) Start->Solubility CellFree Cell-Free MTT Control (Rule out chemical reduction) Solubility->CellFree Decision Reduces MTT? CellFree->Decision SRB Switch to SRB Assay Decision->SRB Yes (False Positive) MTT Proceed with MTT Assay Decision->MTT No (Valid) Seeding Cell Seeding (MCF-7, HepG2, HUVEC) SRB->Seeding MTT->Seeding Treatment Treatment (48-72h) 0.1 - 100 µM Seeding->Treatment Readout Absorbance @ 570nm Treatment->Readout Analysis Data Analysis (IC50 & Selectivity Index) Readout->Analysis

Figure 1: Decision matrix for chalcone cytotoxicity screening, prioritizing assay interference checks.

Data Analysis & Interpretation

Quantitative Metrics

Raw absorbance data must be normalized to the vehicle control (100% viability).

MetricFormula/DefinitionAcceptance Criteria
% Viability

N/A
IC50 Concentration inhibiting 50% growth (Non-linear regression, sigmoidal dose-response).

(Promising Hit)
Selectivity Index (SI)


(Ideally

)
Z-Factor $1 - (3(\sigma_p + \sigma_n) /\mu_p - \mu_n
Mechanistic Validation (Secondary Screening)

If the IC50 is promising (< 20 µM), the mechanism must be validated. For o-methylchalcones, the primary hypothesis is Apoptosis via ROS generation or Tubulin binding .

Recommended Validation Assays:

  • Morphological Assessment: Acridine Orange/Ethidium Bromide (AO/EB) staining to distinguish apoptosis (nuclear fragmentation) from necrosis.

  • Flow Cytometry: Annexin V-FITC/PI staining.

  • ROS Quantification: DCFH-DA fluorescence assay (chalcones often spike intracellular ROS).

Visualization: Mechanism of Action (Hypothesis)[8][9]

Mechanism Drug This compound Target1 Tubulin (Colchicine Site) Drug->Target1 Target2 Michael Acceptor (GSH Depletion) Drug->Target2 Event3 NF-κB Inhibition Drug->Event3 Indirect Event1 G2/M Arrest Target1->Event1 Event2 ROS Accumulation Target2->Event2 Death Apoptosis Event1->Death Mito Mitochondrial Dysfunction (ΔΨm Loss) Event2->Mito Event3->Death Sensitization Caspase Caspase-3/9 Activation Mito->Caspase Caspase->Death

Figure 2: Putative signaling pathways activated by this compound derivatives leading to cell death.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation High lipophilicity of this compound.Sonicate stock solution; ensure DMSO < 0.5%; pre-warm media.
Edge Effect Evaporation in outer wells.Fill edge wells with sterile PBS; do not use for data.
High Background Compound reduction of MTT.Wash cells with PBS before adding MTT; or switch to ATP assay.
Low Sensitivity High cell density at seeding.Optimize seeding density so control wells are 80% confluent at readout.

References

  • 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway. Nutrients, 2024.[3][4][5]

  • New Glycosylated Dihydrochalcones Obtained by Biotransformation of 2′-Hydroxy-2-methylchalcone. Molecules, 2020.

  • Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. International Journal of Molecular Sciences, 2020.

  • 2′-Hydroxychalcone Induced Cytotoxicity via Oxidative Stress in the Lipid-Loaded HepG2 Cells. Frontiers in Pharmacology, 2020.

  • Cytotoxic activity of 4'-hydroxychalcone derivatives against Jurkat cells. Chemical & Pharmaceutical Bulletin, 2006.

Sources

Methodological & Application

Synthesis of o-Methylchalcone via Claisen-Schmidt Condensation: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for the synthesis, purification, and characterization of o-methylchalcone, a valuable α,β-unsaturated ketone intermediate in the development of novel therapeutics and functional materials. We will delve into the mechanistic underpinnings of the Claisen-Schmidt condensation, offering not just a protocol but a framework for understanding and optimizing this classic carbon-carbon bond-forming reaction. This guide is tailored for researchers in organic synthesis, medicinal chemistry, and drug development, providing field-proven insights to ensure reliable and reproducible outcomes.

Strategic Overview: The Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a robust and widely utilized reaction in organic chemistry for the synthesis of chalcones and their derivatives.[1][2] It is a type of crossed aldol condensation that occurs between an aromatic aldehyde (lacking α-hydrogens) and an aliphatic or aromatic ketone in the presence of a base or acid catalyst.[3][4] The strategic advantage of this reaction lies in its ability to selectively form a single product, as the aromatic aldehyde can only act as an electrophile, preventing self-condensation.[3]

In the synthesis of this compound, 2-methylbenzaldehyde reacts with acetophenone. The reaction is typically catalyzed by a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), which facilitates the deprotonation of the α-carbon of acetophenone to form a nucleophilic enolate.[3] This enolate then attacks the carbonyl carbon of 2-methylbenzaldehyde, followed by dehydration to yield the final α,β-unsaturated ketone product.[4]

The choice of a base catalyst is critical; strong bases like NaOH or KOH are effective in promoting the reaction.[5] The reaction is often carried out in a polar protic solvent, such as ethanol, which readily dissolves the reactants and the base.[5]

Mechanistic Pathway

The base-catalyzed Claisen-Schmidt condensation for the synthesis of this compound proceeds through a well-established three-step mechanism. Understanding this pathway is crucial for troubleshooting and optimizing the reaction conditions.

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration acetophenone Acetophenone enolate Acetophenone Enolate (Nucleophile) acetophenone->enolate + OH⁻ - H₂O benzaldehyde 2-Methylbenzaldehyde (Electrophile) adduct Aldol Adduct (Intermediate) enolate->adduct benzaldehyde->adduct chalcone This compound (Final Product) adduct->chalcone - H₂O

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound. Two common methods are described: a traditional solvent-based approach and a solvent-free grinding method, which aligns with the principles of green chemistry.[6]

Materials and Reagents
Reagent/MaterialGradeSupplier Example
2-MethylbenzaldehydeReagent Grade, ≥98%Sigma-Aldrich
AcetophenoneReagent Grade, ≥99%Acros Organics
Sodium Hydroxide (NaOH)Pellets, ≥97%Fisher Scientific
Ethanol (95%)ACS GradeVWR Chemicals
Diethyl EtherACS GradeEMD Millipore
n-HexaneACS GradeJ.T. Baker
Ethyl AcetateACS GradeBDH
Hydrochloric Acid (HCl)Concentrated, 37%EMD Millipore
Anhydrous Magnesium SulfateLaboratory GradeAlfa Aesar
Protocol 1: Traditional Solvent-Based Synthesis

This protocol is a robust and widely used method for chalcone synthesis.

Step 1: Reactant Preparation

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of acetophenone in 30 mL of 95% ethanol.

  • To this solution, add 5.3 g of 2-methylbenzaldehyde and stir until a homogeneous solution is formed.

Step 2: Catalyst Addition and Reaction

  • In a separate beaker, prepare a solution of 2.0 g of sodium hydroxide in 20 mL of distilled water and cool it in an ice bath.

  • Slowly add the cold sodium hydroxide solution dropwise to the stirred solution of the carbonyl compounds over a period of 15-20 minutes. Maintain the temperature of the reaction mixture between 20-25°C using a water bath.

  • After the addition is complete, continue stirring at room temperature for 2-3 hours. The reaction mixture will likely turn cloudy and a precipitate may form.

Step 3: Work-up and Isolation

  • Pour the reaction mixture into a beaker containing 100 mL of crushed ice and water.

  • Acidify the mixture by slowly adding concentrated hydrochloric acid dropwise with constant stirring until the pH is approximately 7.[5]

  • The crude this compound will precipitate as a solid.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with several portions of cold water to remove any remaining base and salts.[7]

Step 4: Purification

  • Recrystallize the crude product from a minimal amount of hot 95% ethanol.[6]

  • Allow the solution to cool to room temperature and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator.

Protocol 2: Solvent-Free Grinding Method

This environmentally friendly method often results in shorter reaction times and high yields.[6]

Step 1: Reactant Mixture

  • In a clean, dry mortar, combine 2.4 g of acetophenone, 2.6 g of 2-methylbenzaldehyde, and 0.8 g of solid sodium hydroxide pellets.

Step 2: Grinding

  • Grind the mixture vigorously with a pestle for 10-15 minutes at room temperature. The mixture will likely become a paste and may change color.

Step 3: Work-up and Isolation

  • After grinding, add approximately 30 mL of cold distilled water to the mortar and triturate the solid product with the pestle.

  • Neutralize the mixture with a 10% HCl solution until it is neutral to litmus paper.[8]

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

Step 4: Purification

  • Purify the crude product by recrystallization from hot 95% ethanol as described in Protocol 1.

Characterization and Data Analysis

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Characterization TechniqueExpected Observations
Melting Point A sharp melting point range consistent with literature values.
Thin-Layer Chromatography (TLC) A single spot with a specific Rf value when eluted with a suitable solvent system (e.g., n-hexane:ethyl acetate, 10:4 v/v).[1]
Infrared (IR) Spectroscopy Characteristic absorption bands for the α,β-unsaturated carbonyl group (~1660 cm-1), C=C double bond (~1600 cm-1), and aromatic C-H stretching (~3100-3000 cm-1).[9][10]
1H NMR Spectroscopy Distinct signals for the vinylic protons (doublets, J ≈ 15 Hz), aromatic protons, and the methyl group protons.[8][11]
13C NMR Spectroscopy Resonances for the carbonyl carbon (~190 ppm), vinylic carbons, and aromatic carbons.[8]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Yield Inactive catalyst (e.g., old NaOH).Insufficient reaction time.Reaction temperature too low.Use fresh, high-purity base.Monitor the reaction by TLC to determine the optimal reaction time.Ensure the reaction is maintained at the recommended temperature.
Oily Product Incomplete reaction or presence of impurities.Ensure the reaction has gone to completion.Thoroughly wash the crude product during work-up.Perform recrystallization carefully, possibly with a different solvent system.
Side Reactions Self-condensation of acetophenone (less common in Claisen-Schmidt).Cannizzaro reaction of the aldehyde.Ensure slow, controlled addition of the base catalyst.Maintain the recommended reaction temperature.

Workflow Visualization

Synthesis_Workflow start Start: Reagents mixing Mixing of Carbonyls (2-Methylbenzaldehyde & Acetophenone) in Ethanol start->mixing catalyst Slow Addition of NaOH Solution mixing->catalyst reaction Stirring at Room Temp (2-3 hours) catalyst->reaction workup Work-up: Ice Water Quench & Acidification reaction->workup filtration Isolation: Vacuum Filtration & Washing workup->filtration purification Purification: Recrystallization from Ethanol filtration->purification product Pure this compound purification->product

Caption: Experimental workflow for this compound synthesis.

Conclusion

The Claisen-Schmidt condensation remains a highly effective and versatile method for the synthesis of chalcones, including the valuable intermediate this compound. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of the desired product. The protocols and insights provided in this guide are intended to serve as a comprehensive resource for the successful synthesis, purification, and characterization of this compound, facilitating its application in drug discovery and materials science.

References

  • SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Retrieved from [Link]

  • How to synthesize chalcones by Claisen-Schmidt condensation. (2024, February 10). YouTube. Retrieved from [Link]

  • SciSpace. (n.d.). synthesis of biologically active chalcon analogues via claisen-schmidt condensation in solvent-free. Retrieved from [Link]

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Retrieved from [Link]

  • Claisen-Schmidt Condensation. (n.d.). Retrieved from [Link]

  • de Souza, T. B., et al. (2022). Synthesis of chalcone derivatives by Claisen-Schmidt condensation and in vitro analyses of their antiprotozoal activities. PubMed. Retrieved from [Link]

  • Nie, A., Wang, J., & Huang, Z. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. PMC. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Claisen-Schmidt-Condensation.pdf. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of chalcones via Claisen–Schmidt condensation reaction catalyzed by acyclic acidic ionic liquids | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025, December 22). Synthesis of 4-Hydroxy-2-Methylchalcone from meta-Cresol Formilation Product and Its Activities as an Antibacteria. Retrieved from [Link]

  • SciTePress. (n.d.). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. Retrieved from [Link]

  • Desklib. (2021, April 24). Claisen-Schmidt Reaction: Preparation of Benzalacetophenone. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (n.d.). SYNTHESIS AND EVALUATIVE STUDY OF CHALCONES AND THEIR DERIVATIVE FOR ANTI-OXIDANT ACTIVITY. Retrieved from [Link]

Sources

Wittig reaction for o-methylchalcone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of o-Methylchalcone via Wittig Olefination

Abstract

This technical guide details the synthesis of this compound ((E)-3-(2-methylphenyl)-1-phenylprop-2-en-1-one) utilizing a stabilized Wittig olefination protocol.[1] While the Claisen-Schmidt aldol condensation is the traditional industrial route for chalcones, it often suffers from side reactions (Cannizzaro, Michael addition) and requires strong base, which is incompatible with sensitive substrates. The Wittig approach described herein utilizes a stabilized ylide, (benzoylmethylene)triphenylphosphorane, to ensure exclusive E-stereoselectivity and high functional group tolerance. This protocol highlights a "green chemistry" modification using aqueous media, offering superior yields and simplified workup compared to classical organic solvent methods.

Introduction & Strategic Rationale

Target Molecule: this compound CAS: 14371-10-9 Molecular Weight: 222.29 g/mol [1]

Chalcones are "privileged scaffolds" in medicinal chemistry, exhibiting potent anti-inflammatory, anti-cancer, and anti-infective properties [1]. The o-methyl derivative is frequently synthesized as a steric probe in Structure-Activity Relationship (SAR) studies to evaluate the binding pocket constraints of target proteins (e.g., tubulin binding or kinase inhibition).[1]

Why Wittig over Aldol?

  • Regiospecificity: The Wittig reaction guarantees the double bond formation at the specific aldehyde site, avoiding the self-condensation often seen in mixed aldol reactions.[1]

  • Stereocontrol: The use of a stabilized ylide (containing an electron-withdrawing carbonyl group) ensures thermodynamic control, yielding the biologically active (E)-isomer almost exclusively (

    
    
    
    
    
    ratio).[1]
  • Mild Conditions: The aqueous reflux protocol avoids strong alkoxides, preserving potential base-sensitive moieties on the aromatic rings.[1]

Retrosynthetic Analysis

The strategic disconnection relies on the formation of the C(


)=C(

) double bond. Unlike the Aldol route which disconnects to an enolate and aldehyde, the Wittig route disconnects to a phosphonium ylide and an aldehyde.

Retrosynthesis Target This compound (Target Molecule) Disconnection Target->Disconnection Wittig Disconnection Precursor1 2-Methylbenzaldehyde (Electrophile) Disconnection->Precursor1 Precursor2 Stabilized Ylide (Benzoylmethylene)triphenylphosphorane Disconnection->Precursor2

Figure 1: Retrosynthetic disconnection of this compound showing the convergent assembly of the aldehyde and stabilized phosphorane.

Reaction Mechanism

The reaction proceeds via the attack of the nucleophilic ylide carbon on the electrophilic aldehyde carbonyl. Because the ylide is stabilized by the adjacent ketone (resonance), the initial betaine formation is reversible. This reversibility allows the intermediate to equilibrate to the thermodynamically more stable anti-betaine (and subsequently trans-oxaphosphetane), which eliminates triphenylphosphine oxide to yield the E-alkene.[1]

WittigMechanism cluster_stereo Stereoselectivity Control Ylide Stabilized Ylide (Resonance Stabilized) Betaine Betaine Intermediate (Reversible Step) Ylide->Betaine Nucleophilic Attack Aldehyde o-Tolualdehyde Aldehyde->Betaine Oxaphosphetane Oxaphosphetane (4-Membered Ring) Betaine->Oxaphosphetane Ring Closure Products E-Chalcone + Ph3P=O Oxaphosphetane->Products Syn-Elimination (Driving Force: P=O bond)

Figure 2: Mechanistic pathway highlighting the formation of the oxaphosphetane intermediate and the thermodynamic drive toward the E-isomer.

Experimental Protocol

Reagents:

  • Reagent A: 2-Methylbenzaldehyde (

    
    -Tolualdehyde) [MW: 120.15  g/mol ][1]
    
  • Reagent B: (Benzoylmethylene)triphenylphosphorane [MW: 380.42 g/mol ]

  • Solvent: Distilled Water (Green Protocol) or Dichloromethane (Classical Protocol)[1]

  • Purification: Ethanol (for recrystallization) or Silica Gel (Hexane/EtOAc).[1]

Method A: Aqueous Suspension (Green Chemistry - Recommended)

Note: This method utilizes the hydrophobic effect to accelerate the reaction and simplifies product isolation.

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 1.5 mmol of (Benzoylmethylene)triphenylphosphorane (570 mg) and 1.0 mmol of 2-methylbenzaldehyde (120 mg, ~116

    
    L) to the flask.
    
  • Solvent: Add 5 mL of distilled water. The mixture will appear as a heterogeneous suspension.[1]

  • Reaction: Heat the suspension to reflux (100 °C) with vigorous stirring.

    • Observation: The solid ylide will melt/dissolve, and the organic components will form an oily phase dispersed in water.

  • Monitoring: Monitor by TLC (Eluent: 20% Ethyl Acetate in Hexane). The reaction is typically complete within 2–4 hours.[1]

  • Workup:

    • Cool the reaction to room temperature.[1] The product often solidifies or oils out.[1]

    • Extract with Dichloromethane (DCM) (

      
       mL).[1][2][3]
      
    • Dry the combined organic layers over anhydrous

      
      .[1][2][3]
      
    • Filter and concentrate under reduced pressure.[1]

  • Purification:

    • The crude residue contains the chalcone and triphenylphosphine oxide (TPPO).

    • Filtration Method: Dissolve crude in minimal DCM and pass through a short pad of silica gel.[2] Elute with Hexane/DCM (1:1).[1] TPPO is very polar and will remain on the silica, while the chalcone elutes.

    • Recrystallization: Alternatively, recrystallize from hot ethanol.

Method B: Classical DCM Protocol

Use this if the substrates are water-sensitive or highly insoluble.[1]

  • Dissolve 1.0 mmol aldehyde and 1.2 mmol ylide in 10 mL anhydrous DCM.

  • Stir at reflux (40 °C) for 12 hours.

  • Evaporate solvent and purify via silica column chromatography.[1]

Expected Results & Characterization

Yield: 85–95% (Method A typically yields higher purity crude).[1] Appearance: Light yellow crystalline solid.[1] Melting Point: 59–60 °C.[1]

Spectroscopic Data (Diagnostic Signals): The validation of the structure relies on confirming the E-geometry via the coupling constant of the vinylic protons.

NucleusSignal (

ppm)
Multiplicity

(Hz)
Assignment

H NMR
2.45Singlet-Ar-CH

(Ortho-methyl)
7.35Doublet15.5

-Vinyl Proton (CO-CH =)
8.05Doublet15.5

-Vinyl Proton (=CH -Ar)
7.2 - 8.1Multiplet-Aromatic Protons

C NMR
190.5Singlet-C =O (Ketone)
121.5Singlet-

-Carbon
144.2Singlet-

-Carbon
20.1Singlet-Ar-C H

Interpretation: The large coupling constant (


 Hz) between the vinyl protons at 7.35 and 8.05 ppm definitively confirms the trans (E) configuration. A cis (Z) isomer would exhibit a coupling constant of 8–11 Hz.

Troubleshooting & Optimization

  • Low Yield: Ensure the ylide is fresh. Stabilized ylides are stable but can hydrolyze slowly over years of poor storage.[1] If the ylide is old, recrystallize it from toluene before use.

  • Separation of TPPO: Triphenylphosphine oxide is the major byproduct and can be difficult to remove. If silica filtration fails, add

    
     to the crude mixture; it forms a complex with TPPO that precipitates out of ether/ethanol solutions.
    
  • Oiling Out: If the product oils out during aqueous reflux and traps starting material, increase the stir rate or add a surfactant (e.g., SDS) to create an emulsion, though pure water usually suffices at reflux.

References

  • Sivakumar, P. M., et al. (2023). "Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol." Semantic Scholar.

  • Organic Chemistry Portal. (2023).[1] "Wittig Reaction: Mechanism and Protocols."[1] Organic Chemistry Portal.

  • Master Organic Chemistry. (2018). "Wittig Reaction - Examples and Mechanism." Master Organic Chemistry.

  • National Institutes of Health (NIH). (2023).[1] "Pharmacological Properties of Chalcones: A Review." PubMed Central.[1]

Sources

detailed experimental protocol for o-methylchalcone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Synthesis of o-Methylchalcone

Authored by: A Senior Application Scientist

Introduction: The Significance of Chalcones and a Protocol for this compound Synthesis

Chalcones are a class of organic compounds characterized by an open-chain flavonoid structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] This unique structure serves as a crucial scaffold in medicinal chemistry, with natural and synthetic chalcones exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] Their versatility and relative ease of synthesis make them valuable templates for drug discovery and development.

This document provides a comprehensive, field-proven experimental protocol for the synthesis of a specific derivative, this compound (1-(2-methylphenyl)-3-phenylprop-2-en-1-one). The synthesis is achieved via the classic Claisen-Schmidt condensation, a reliable and widely used carbon-carbon bond-forming reaction.[3][4] This guide is designed for researchers, scientists, and professionals in drug development, offering not just a series of steps, but also the underlying scientific rationale for key procedural choices, ensuring both reproducibility and a deeper understanding of the chemical transformation.

Pillar 1: The Underlying Chemistry - Claisen-Schmidt Condensation Mechanism

The synthesis of this compound is accomplished through the Claisen-Schmidt condensation, a specific type of crossed aldol condensation.[4] This reaction involves the base-catalyzed condensation between an aromatic ketone possessing α-hydrogens (in this case, 2'-methylacetophenone) and an aromatic aldehyde that lacks α-hydrogens (benzaldehyde).[4][5] The absence of α-hydrogens on the aldehyde prevents it from undergoing self-condensation, leading to a higher yield of the desired crossed product.[5]

The mechanism proceeds in three primary stages:

  • Enolate Formation: A strong base, typically hydroxide (OH⁻), abstracts an acidic α-hydrogen from the methyl group of 2'-methylacetophenone. This deprotonation forms a resonance-stabilized enolate ion, which acts as the key nucleophile.

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of benzaldehyde, forming a tetrahedral intermediate known as an alkoxide.

  • Dehydration: The alkoxide is protonated by a solvent molecule (e.g., ethanol or water) to yield a β-hydroxy ketone (an aldol addition product). Under the reaction conditions, this intermediate readily undergoes base-catalyzed dehydration (elimination of a water molecule) to form the highly stable, conjugated α,β-unsaturated ketone system of this compound. The equilibrium is driven towards the product as the extended conjugation makes the chalcone the most thermodynamically stable product.[5]

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration ketone 2'-Methylacetophenone enolate Resonance-Stabilized Enolate (Nucleophile) ketone->enolate + OH⁻ - H₂O alkoxide Tetrahedral Alkoxide Intermediate enolate->alkoxide benzaldehyde Benzaldehyde (Electrophile) benzaldehyde->alkoxide aldol β-Hydroxy Ketone alkoxide->aldol + H₂O - OH⁻ chalcone This compound (Final Product) aldol->chalcone - H₂O (Dehydration)

Caption: Reaction mechanism of the base-catalyzed Claisen-Schmidt condensation.

Pillar 2: Detailed Experimental Protocol

This protocol is designed for a ~10 mmol scale synthesis. All operations should be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)QuantityRole
2'-MethylacetophenoneC₉H₁₀O134.1810.01.34 g (1.32 mL)Ketone (Nucleophile Precursor)
BenzaldehydeC₇H₆O106.1210.01.06 g (1.02 mL)Aldehyde (Electrophile)
Sodium Hydroxide (NaOH)NaOH40.0020.00.80 gCatalyst (Base)
Ethanol (95%)C₂H₅OH46.07-~40 mLSolvent
Deionized WaterH₂O18.02-~100 mLWorkup/Washing
Hydrochloric Acid (2M)HCl36.46-As neededNeutralization
Anhydrous MgSO₄/Na₂SO₄---As neededDrying Agent
Required Equipment
  • 100 mL Round-bottom flask or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • Büchner funnel and filter flask assembly

  • pH paper or pH meter

  • Recrystallization dish

  • TLC plates (silica gel), chamber, and UV lamp

  • Melting point apparatus

Step-by-Step Synthesis Procedure
  • Reagent Preparation: In a 100 mL Erlenmeyer flask, dissolve 1.34 g (10.0 mmol) of 2'-methylacetophenone and 1.06 g (10.0 mmol) of benzaldehyde in 20 mL of 95% ethanol. Stir the mixture at room temperature until a homogeneous solution is formed.

    • Expert Insight: Using freshly distilled benzaldehyde is recommended as it can oxidize to benzoic acid upon storage, which would be neutralized by the base and reduce the efficiency of the reaction.

  • Catalyst Addition: In a separate beaker, prepare the catalyst solution by carefully dissolving 0.80 g (20.0 mmol) of sodium hydroxide pellets in 20 mL of deionized water. Allow the solution to cool to room temperature.

    • Causality: The dissolution of NaOH is highly exothermic. Adding it while hot can lead to unwanted side reactions or boiling of the ethanol.

  • Reaction Initiation: Add the cooled sodium hydroxide solution dropwise to the stirred ethanolic solution of the ketone and aldehyde over 10-15 minutes. The reaction mixture will typically turn yellow and may become cloudy or form a precipitate.[6]

    • Trustworthiness: The formation of the colored chalcone product provides an immediate visual confirmation that the reaction is proceeding.

  • Reaction Progression: Vigorously stir the mixture at room temperature for 2-4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a suitable eluent (e.g., 8:2 Hexane:Ethyl Acetate). Spot the starting materials and the reaction mixture. The reaction is complete when the starting material spots have been consumed and a new, lower Rf spot corresponding to the product is dominant.

  • Product Isolation: After the reaction is complete, cool the flask in an ice bath for 30 minutes to maximize precipitation. Pour the reaction mixture into a beaker containing ~50 mL of ice-cold water.

    • Expert Insight: This step quenches the reaction and precipitates the water-insoluble organic product.

  • Neutralization and Filtration: Slowly add 2M HCl to the mixture with stirring until the solution is neutral (pH ~7). This step neutralizes the excess NaOH catalyst. Collect the crude solid product by vacuum filtration using a Büchner funnel.[6][7]

  • Washing: Wash the collected solid on the filter paper with several portions of cold deionized water to remove any remaining inorganic salts and base.[8] Press the solid dry on the funnel.

Purification: Recrystallization
  • Transfer the crude solid to a beaker or Erlenmeyer flask.

  • Add a minimal amount of hot 95% ethanol to dissolve the solid completely.[2][8]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce the formation of pure crystals.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry them thoroughly.

  • Weigh the final product and calculate the percentage yield.

Pillar 3: Product Characterization and Validation

To ensure the identity and purity of the synthesized this compound, the following analytical techniques are essential.

  • Melting Point: Determine the melting point of the purified crystals. A sharp melting range close to the literature value indicates high purity.

  • Thin-Layer Chromatography (TLC): A single spot on the TLC plate (using an appropriate solvent system) for the purified product confirms its purity.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands:

    • ~1650-1670 cm⁻¹: Strong absorption due to the C=O (conjugated ketone) stretch.

    • ~1590-1610 cm⁻¹: Absorption from the C=C (alkene) stretch.

    • ~3000-3100 cm⁻¹: C-H stretching of the aromatic rings.

    • ~2850-2960 cm⁻¹: C-H stretching of the methyl group.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. Expected signals include:

    • A singlet around δ 2.4-2.6 ppm (3H) for the methyl (-CH₃) protons.

    • Two doublets in the δ 7.2-8.0 ppm region for the two vinylic protons (-CH=CH-).

    • A series of multiplets in the δ 7.0-8.2 ppm region corresponding to the protons on the two aromatic rings.

  • ¹³C NMR Spectroscopy: The carbon NMR will show characteristic peaks, most notably the carbonyl carbon signal downfield around δ 190-195 ppm.

Visualization of the Experimental Workflow

Caption: High-level workflow for the synthesis and analysis of this compound.

References
  • Scribd. Synthesis of Chalcone From Benzaldehyde and Acetophenone. Available from: [Link]

  • PraxiLabs. Claisen Schmidt Reaction Virtual Lab. Available from: [Link]

  • Taylor & Francis Online. Claisen-Schmidt condensation – Knowledge and References. Available from: [Link]

  • Wikipedia. Claisen–Schmidt condensation. Available from: [Link]

  • SlideShare. The Aldol Condensation Reaction Preparation of Benzalacetophenon (Chalcones). Available from: [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. Available from: [Link]

  • Royal Society of Chemistry. Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Available from: [Link]

  • SciSpace. Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Available from: [Link]

  • JETIR. SYNTHESIS OF CHALCONES. Available from: [Link]

  • MDPI. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Available from: [Link]

  • ResearchGate. Synthesis of chalcone. Available from: [Link]

  • Scribd. Synthesis of 4-Methoxychalcone. Available from: [Link]

  • AIM: TO SYNTHESIZE CHALCONE FROM BENZALDEHYDE. RECORD MELTING POINT AND YIELD OF PRODUCT. Available from: [Link]

Sources

Application Note: High-Purity o-Methylchalcone via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of crude o-methylchalcone ((2E)-1-phenyl-3-(o-tolyl)prop-2-en-1-one) using the recrystallization technique. Chalcones are a critical class of intermediates in the synthesis of flavonoids and other biologically active compounds, where high purity is paramount for reliable downstream applications in research and drug development. This guide moves beyond a simple list of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also adapt it based on a sound understanding of the crystallization process. We detail solvent selection criteria, provide a step-by-step methodology, and include troubleshooting guidance and purity verification methods.

Introduction: The Importance of Purity for this compound

This compound is a derivative of chalcone, which forms the central core for a vast family of natural and synthetic compounds.[1] These molecules are precursors to vital pharmacophores like flavonoids and isoflavonoids, exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[1] The presence of impurities from the initial synthesis, typically a Claisen-Schmidt condensation, can interfere with subsequent reactions, alter biological assay results, and complicate structural analysis.

Recrystallization is a powerful and economical purification technique for solid compounds. It leverages the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures.[2][3] An ideal recrystallization process dissolves the target compound in a hot solvent and allows it to form highly ordered, pure crystals upon slow cooling, while impurities either remain in the cooled solution or are removed via hot filtration.[3][4] This document provides a robust protocol specifically optimized for this compound.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for developing an effective purification strategy.

  • Chemical Structure: (External image, not generated by tool)

  • IUPAC Name: (2E)-1-phenyl-3-(o-tolyl)prop-2-en-1-one

  • Molecular Formula: C₁₆H₁₄O

  • Molecular Weight: 222.28 g/mol [5]

  • Appearance: Typically a pale yellow solid.

  • Melting Point: The melting point is a critical indicator of purity. For a related isomer, 4-methylchalcone, the melting point is reported as 367.0–369.3 K (93.9-96.2 °C).[6] A sharp melting range close to the literature value after recrystallization indicates high purity.

  • Solubility Profile: Chalcones are generally nonpolar molecules and thus exhibit poor solubility in water but good solubility in many organic solvents.[7] Ethanol is widely reported as an effective recrystallization solvent for various chalcones.[1][6][8][9][10]

The Principle of Recrystallization

The success of this technique hinges on the principle that most solids are more soluble in a hot solvent than in a cold one.[3][4] An effective recrystallization solvent should meet the following criteria[3][11]:

  • High Solvency at High Temperature: The solvent must completely dissolve the crude this compound at or near its boiling point.

  • Low Solvency at Low Temperature: The solvent must exhibit poor solubility for this compound at low temperatures (e.g., room temperature or in an ice bath) to ensure maximum recovery of the pure crystals.

  • Appropriate Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying step.

  • Inertness: The solvent must not react with this compound.

  • Impurity Solubility: Ideally, impurities should be either completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the solution, or filtrate, after crystallization).

Solvent Selection for this compound

Based on the principles above and empirical data for chalcones, ethanol is an excellent first choice. It is a polar protic solvent that effectively dissolves chalcones at elevated temperatures but has significantly lower solvency upon cooling. For many chalcones, 95% ethanol is particularly effective.[1][10]

Solvent SystemSolubility at Room Temp. (20-25°C)Solubility at Boiling PointRationale & Comments
Ethanol (95-100%) Low to Sparingly SolubleHighRecommended. Provides a significant solubility differential, ideal for high recovery and purity. Widely cited for chalcone purification.[8][10]
Methanol Sparingly SolubleHighA viable alternative to ethanol, though its lower boiling point may be less effective for some highly impure samples.
Ethyl Acetate / Hexane High (in Ethyl Acetate)N/AA two-solvent system can be used if a single solvent is not ideal. Dissolve in a minimum of hot ethyl acetate, then add hexane (anti-solvent) until turbidity appears. This is a more advanced technique.
Water InsolubleInsolubleUnsuitable as a primary recrystallization solvent due to the nonpolar nature of this compound.[7]

Detailed Experimental Protocol

This protocol assumes a starting quantity of approximately 1-2 grams of crude this compound. Adjust solvent volumes accordingly for different scales.

Step 1: Dissolution of the Crude Solid
  • Place the crude this compound powder into a 50 mL Erlenmeyer flask. Rationale: An Erlenmeyer flask minimizes solvent evaporation and prevents splashing during heating.

  • Add a magnetic stir bar to the flask and place it on a stirrer/hotplate.

  • Add approximately 5-10 mL of 95% ethanol. A common starting ratio for chalcones is 5 mL of ethanol per gram of crude product.[8]

  • Gently heat the mixture to a near-boil while stirring. Do not boil vigorously. The goal is to create a saturated solution at high temperature.[12][13]

  • If the solid does not fully dissolve, add more 95% ethanol dropwise, allowing the solution to return to a near-boil after each addition. Add only the minimum amount of hot solvent required to completely dissolve the solid. Causality: Using excess solvent will reduce the final yield, as more of the product will remain dissolved upon cooling.[2][14]

Step 2: Hot Filtration (Conditional)
  • Observe the hot solution. If you see insoluble impurities (e.g., dust, sand, or polymeric byproducts), a hot filtration is necessary. If the solution is clear, proceed to Step 3.

  • To perform a hot filtration, pre-heat a separate flask containing a small amount of the solvent, along with a stemless funnel fitted with fluted filter paper.

  • Quickly and carefully pour the hot dissolved this compound solution through the pre-heated funnel into the clean flask. Rationale: Pre-heating all equipment prevents premature crystallization of the product in the funnel, a common issue known as "crashing out."[2]

Step 3: Crystallization via Slow Cooling
  • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.[2][15]

  • Causality: Slow cooling is the most critical step for forming large, pure crystals. The crystal lattice forms gradually, selectively incorporating this compound molecules while excluding smaller, mismatched impurity molecules.[4] Rapid cooling (shock cooling) traps impurities and leads to the formation of small, impure precipitates.[2]

  • Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice-water bath for 15-20 minutes. Rationale: This further decreases the solubility of this compound in the ethanol, maximizing the yield of recovered crystals.[8]

Step 4: Isolation and Washing of Crystals
  • Set up a Büchner funnel with a piece of filter paper that fits snugly on the bottom. Place the funnel on a clean filter flask connected to a vacuum source.

  • Wet the filter paper with a small amount of ice-cold 95% ethanol to ensure it seals against the funnel.

  • Turn on the vacuum and swirl the crystallized mixture to create a slurry. Quickly pour the slurry into the center of the Büchner funnel.

  • Once the liquid (filtrate) has been pulled through, wash the crystals by adding a small amount of ice-cold 95% ethanol over them. Allow the vacuum to pull the wash solvent through. Repeat once.

  • Causality: Washing with ice-cold solvent removes any residual soluble impurities adhering to the crystal surfaces. Using cold solvent is crucial to avoid re-dissolving the purified product.[15]

Step 5: Drying the Purified Crystals
  • Leave the crystals in the Büchner funnel with the vacuum running for 5-10 minutes to pull air through and partially dry them.

  • Transfer the purified crystals from the filter paper to a pre-weighed watch glass.

  • Dry the crystals to a constant weight. This can be done by leaving them in a fume hood overnight or by placing them in a vacuum oven at a low temperature (e.g., 40-50°C).

Workflow Visualization

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification Steps cluster_isolate Isolation & Verification start Crude this compound dissolve Dissolve in Minimum Hot 95% Ethanol start->dissolve check_insoluble Are Insoluble Impurities Present? dissolve->check_insoluble hot_filter Perform Hot Filtration check_insoluble->hot_filter Yes cool_slow Slow Cool to Room Temp. check_insoluble->cool_slow No hot_filter->cool_slow ice_bath Cool in Ice Bath cool_slow->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry verify Verify Purity (Melting Point, TLC) dry->verify finish Pure this compound verify->finish

Caption: Workflow for the purification of this compound.

Troubleshooting

ProblemProbable Cause(s)Solution(s)
Product Fails to Crystallize Too much solvent was used.Boil off some of the solvent to re-concentrate the solution and attempt cooling again.
Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.
Add a "seed crystal" (a tiny amount of pure this compound) to initiate crystallization.
Oily Precipitate Forms The solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent.Re-heat the solution to dissolve the oil, add a slightly larger volume of hot solvent, and allow it to cool even more slowly.
Low Recovery/Yield Too much solvent was used.Concentrate the filtrate by boiling off some solvent to recover a second crop of crystals (which may be less pure).
Crystals were washed with warm solvent.Always use ice-cold solvent for washing.
Premature crystallization during hot filtration.Ensure all glassware for hot filtration is pre-heated. Filter the solution as quickly as possible.

Purity Verification

  • Melting Point Analysis: Take the melting point of the dried, recrystallized this compound. A pure compound will exhibit a sharp melting range (typically < 2°C) that is close to the literature value. Impurities tend to depress and broaden the melting range.

  • Thin-Layer Chromatography (TLC): Dissolve a small amount of the crude material and the purified product in a suitable solvent (e.g., ethyl acetate). Spot both on a TLC plate and elute with an appropriate solvent system (e.g., 9:1 Hexane:Ethyl Acetate). The purified sample should ideally show a single, well-defined spot with a higher Rf value than any polar impurities left behind in the crude sample.

References

  • Preparation of chalcone and its further Robinson annulation with ethyl acetoacet
  • Lab Procedure: Recrystalliz
  • Chalcone recrystalliz
  • Solvent Selection and Recrystalliz
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
  • Solvent selection for recrystallization: An undergradu
  • (PDF)
  • 4'-METHOXYCHALCONE CAS#: 959-23-9 - ChemicalBook.
  • 4 - SAFETY D
  • 4'-Methoxy-4-methylchalcone | C17H16O2 | CID 5709372 - PubChem.
  • 4-Methylchalcone | C16H14O | CID 5375849 - PubChem - NIH.
  • 2 O Chem Recrystalliz
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
  • Recrystalliz
  • 2.
  • Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC.
  • SYNTHESIS OF CHALCONES - Jetir.Org.
  • Finding the best solvent for recrystallis
  • 4: The Aldol Condensation – Preparation of Chalcones (Experiment) - Chemistry LibreTexts.

Sources

HPLC purification method for o-methylchalcone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Preparative HPLC Purification of o-Methylchalcone

Authored by: A Senior Application Scientist

Introduction: The Pursuit of Purity for this compound

Chalcones, characterized by their open-chain flavonoid structure, are pivotal precursors in biosynthesis and synthetic chemistry, leading to a vast array of biologically active molecules. This compound, a specific derivative, is of significant interest to researchers in medicinal chemistry and drug discovery. Its biological activity is intrinsically linked to its purity. Following synthesis, typically via a Claisen-Schmidt condensation, the crude product is a heterogeneous mixture containing unreacted starting materials, by-products, and potentially geometric isomers. High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for isolating this compound with the high degree of purity required for subsequent applications, such as in-vitro assays or structural elucidation.[1][2]

This application note provides a comprehensive, field-proven protocol for the purification of this compound using preparative reverse-phase HPLC. It moves beyond a simple list of steps to explain the causality behind methodological choices, empowering researchers to not only replicate the method but also to adapt and troubleshoot it effectively.

Part 1: The Chromatographic Rationale - Designing a Self-Validating System

The successful purification of any compound is rooted in a solid understanding of the separation principles. For this compound, a moderately non-polar molecule, Reverse-Phase HPLC (RP-HPLC) is the method of choice.[1][3]

The Principle of Separation: In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar. This compound, being less polar than the typical reactants (e.g., o-methylacetophenone and benzaldehyde), will have a stronger affinity for the non-polar stationary phase.[2] Consequently, it will be retained longer on the column. By carefully modulating the polarity of the mobile phase over time (a gradient elution), we can control the elution of each component, achieving separation.

Causality Behind Experimental Choices:

  • Stationary Phase Selection (The Column): A C18 (octadecyl-silica) column is the industry standard for separating small organic molecules like chalcones.[1][2] The long alkyl chains of the C18 phase provide a highly hydrophobic environment, ideal for retaining this compound through van der Waals forces and allowing for effective separation from more polar impurities.

  • Mobile Phase Composition (The Eluent): The mobile phase must be a balance of a weak solvent (highly polar, e.g., water) and a strong solvent (less polar, e.g., acetonitrile or methanol).[4]

    • Acetonitrile vs. Methanol: Acetonitrile is often preferred as the organic modifier for flavonoid and chalcone separations. It typically offers lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.[5]

    • The Role of an Acidic Modifier: The addition of a small amount of acid, such as 0.1% formic acid or acetic acid, to the mobile phase is critical.[5][6] This serves to protonate free silanol groups on the silica backbone of the stationary phase, minimizing peak tailing caused by secondary ionic interactions. It also ensures that any ionizable impurities have a consistent charge state, leading to sharper, more symmetrical peaks.[7]

  • UV-Vis Detection (The "Eyes"): Chalcones possess a conjugated α,β-unsaturated carbonyl system, which makes them strong chromophores. They typically exhibit intense absorption (Band I) in the UV range of 340–390 nm and a secondary absorption (Band II) between 220–270 nm.[8][9] For this compound, a detection wavelength of ~310-370 nm is a robust starting point.[2] Utilizing a Diode Array Detector (DAD) is highly recommended to monitor the entire spectrum, confirming peak purity and identity.

Method_Development_Logic cluster_Analyte Analyte Properties cluster_Method HPLC Method Design Analyte This compound (Moderately Non-Polar) Mode Separation Mode Reverse-Phase (RP-HPLC) Analyte->Mode dictates choice of Detection Detection UV-Vis (DAD) ~310-370 nm Analyte->Detection property enables Stationary Stationary Phase C18 Column Mode->Stationary requires Mobile Mobile Phase Acetonitrile/Water + 0.1% Formic Acid Stationary->Mobile works with Mobile->Mode elutes analyte in

Caption: Logical flow for HPLC method design.

Part 2: Experimental Protocol for Preparative Purification

This protocol is designed for a semi-preparative scale, aiming to purify tens to hundreds of milligrams of crude product per run. The parameters can be scaled up or down as needed.[10]

Step 1: Preparation of Solvents and Sample
  • Mobile Phase Preparation:

    • Solvent A (Aqueous): HPLC-grade water with 0.1% formic acid (v/v).

    • Solvent B (Organic): HPLC-grade acetonitrile with 0.1% formic acid (v/v).

    • Action: Filter both solvents through a 0.45 µm membrane filter and degas thoroughly (e.g., by sonication or helium sparging) to prevent pump cavitation and detector noise.[6]

  • Crude Sample Preparation:

    • Dissolution: Accurately weigh the crude this compound. Dissolve it in a minimal amount of a strong solvent, such as methanol or acetonitrile, to create a concentrated stock solution (e.g., 20-50 mg/mL).[1][11] Expert Tip: Avoid using DMSO if possible, as it can be difficult to remove and may interfere with some biological assays.

    • Filtration (Critical Step): Filter the sample solution through a 0.45 µm syringe filter (PTFE or nylon is suitable for organic solvents) directly into an HPLC vial.[2] This removes particulate matter that could damage the injector or clog the column frit.

Step 2: HPLC System Setup and Method Parameters

The following table outlines the recommended starting conditions for a semi-preparative purification.

ParameterRecommended ConditionRationale & Expert Insight
HPLC System Preparative HPLC with pump, autosampler, column oven, DAD, and fraction collector.A dedicated preparative system is required to handle higher flow rates and volumes.[12]
Column C18, 10 µm particle size, 250 x 21.2 mm (Semi-preparative)Larger diameter and particle size allow for higher loading capacity compared to analytical columns.
Mobile Phase A HPLC Water + 0.1% Formic AcidThe weak solvent for the gradient. Formic acid ensures sharp peaks.[6]
Mobile Phase B Acetonitrile + 0.1% Formic AcidThe strong solvent. Acetonitrile provides good resolution for chalcones.[5]
Flow Rate 15-20 mL/minThis is a typical flow rate for a ~21.2 mm ID column. Adjust based on system pressure limits.
Column Temp. 35 °CElevated temperature reduces mobile phase viscosity, lowering backpressure and improving peak symmetry.[13]
Injection Vol. 500 - 2000 µLDependent on sample concentration and column loading capacity. Start with a smaller injection to scout.
Detection DAD, 360 nm (Acquisition); Monitor 220-450 nm range360 nm is a good starting point for chalcones.[1] DAD confirms peak purity by checking for co-elution.
Gradient Elution See Table 2 BelowA gradient is essential to separate the target compound from both more polar and less polar impurities.

Table 2: Recommended Semi-Preparative Gradient Profile

Time (min)% Solvent A (Water)% Solvent B (ACN)Curve
0.04060Linear
2.04060Linear
15.0595Linear
18.0595Linear
18.14060Linear
22.04060Linear
Step 3: The Purification Workflow - From Injection to Pure Compound
  • System Equilibration: Before the first injection, flush the column with the initial mobile phase conditions (60% B) until the baseline on the detector is stable.

  • Scouting Run: Perform a small analytical injection first to determine the retention time of this compound and to ensure the gradient is appropriate.

  • Preparative Run: Inject the larger volume of your filtered crude sample. Monitor the chromatogram in real-time.

  • Fraction Collection: Program the fraction collector to collect peaks based on the detector signal.[14]

    • Method: Use peak-based collection triggered by a threshold absorbance value. This is more accurate than time-based collection, which can be affected by slight shifts in retention time.[15]

    • Collection: Collect the main peak corresponding to this compound. It is good practice to collect the beginning (upslope) and end (downslope) of the peak in separate tubes to isolate the purest fractions.

  • Post-Run Analysis:

    • Analyze small aliquots of the collected fractions using an analytical HPLC method to confirm purity.

    • Pool the fractions that meet the desired purity level (e.g., >98%).

  • Solvent Removal: Remove the HPLC solvents from the pooled fractions using a rotary evaporator. The resulting solid will be your purified this compound.

Purification_Workflow cluster_Prep Preparation cluster_Run HPLC Run cluster_Post Post-Purification A Prepare Mobile Phases (A & B) C Equilibrate System A->C B Dissolve & Filter Crude Sample D Inject Sample B->D C->D E Monitor UV Signal & Collect Fractions D->E F Analyze Fractions for Purity E->F G Pool Pure Fractions F->G H Evaporate Solvent (Rotovap) G->H I Pure this compound H->I

Caption: Step-by-step workflow for HPLC purification.

Part 3: Troubleshooting and Field-Proven Insights

ProblemPotential Cause(s)Solution(s)
Broad or Tailing Peaks 1. Secondary interactions with silica. 2. Column overload. 3. Column degradation.1. Ensure 0.1% acid is in both mobile phases.[7] 2. Reduce injection volume or sample concentration. 3. Flush the column or replace if necessary.
Split Peaks 1. Sample solvent incompatible with mobile phase. 2. Clogged column inlet frit. 3. Column void.1. Dissolve the sample in the initial mobile phase if possible. 2. Reverse flush the column (disconnect from detector). 3. Replace the column.
Low Recovery 1. Sample precipitation on the column. 2. Compound instability in the mobile phase.1. Lower the sample concentration. Start the gradient with a higher percentage of organic solvent. 2. Check for compound degradation (e.g., run a time-course study).
Retention Time Drift 1. Inconsistent mobile phase composition. 2. Column not fully equilibrated. 3. Temperature fluctuations.1. Prepare fresh mobile phase daily. 2. Increase equilibration time between runs. 3. Use a column oven for stable temperature control.[2]

Conclusion

This application note provides a robust and scientifically grounded framework for the preparative HPLC purification of this compound. By understanding the causality behind the choice of column, mobile phase, and detection parameters, researchers can confidently implement and adapt this method. The detailed step-by-step protocol, coupled with troubleshooting guidance, creates a self-validating system that ensures the acquisition of high-purity material essential for advancing drug discovery and development efforts.

References

  • Benchchem. (n.d.). Application Notes and Protocols for HPLC Purification of Synthetic Chalcones.
  • de Oliveira, A. C., et al. (2018). Development and Characterization of Synthetic Chalcones-Loaded Eudragit RS 100 Microparticles for Oral Delivery. SciELO.
  • Bokros, M., et al. (2022). HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of 4'-hydroxy-4-Methoxychalcone and its Bis-Mannich Analog In The Rat. Bentham Science.
  • Orlikova, B., et al. (2011). Biotransformation of Hydroxychalcones as a Method of Obtaining Novel and Unpredictable Products Using Whole Cells of Bacteria. MDPI.
  • Benchchem. (n.d.). High-performance liquid chromatography (HPLC) method for analyzing chalcone synthesis reactions.
  • Krauze-Baranowska, M., et al. (2005). HPLC OF FLAVANONES AND CHALCONES IN DIFFERENT SPECIES AND CLONES OF SALIX. Polish Pharmaceutical Society.
  • Simon, M. (2014). HPLC purification of peptides and miniature proteins. ResearchGate.
  • Gilson. (n.d.). A Guide to Fraction Collection in Chromatography.
  • Shimadzu Corporation. (2024, April 5). Demonstration of Fraction Collection in Preparative HPLC Analysis. YouTube.
  • Benchchem. (n.d.). Application Notes & Protocols: HPLC-Based Separation of Cis and Trans Chalcone Isomers.
  • Benchchem. (n.d.). An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 2,2',4-Trihydroxy-5'-methylchalcone.
  • Manach, C., et al. (2003). HPLC analysis of flavonoids. ResearchGate.
  • Vu, T. H., et al. (2023). RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products. PMC.
  • Yulizar, Y., et al. (2020). Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent. PMC.
  • Kumar, A., & Kumar, D. (2018). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Pharmacognosy Magazine.
  • Andren, P. (2023). Crucial Role of Mobile Phase Composition in Chromatography. Longdom Publishing.
  • CHROMacademy. (n.d.). Introduction to Preparative HPLC. LCGC International.
  • Yulizar, Y., et al. (2019). UV Spectra of chalcone derivatives. ResearchGate.
  • Agilent Technologies. (n.d.). Principles and practical aspects of preparative liquid chromatography.
  • ChemicalBook. (n.d.). 4'-METHOXYCHALCONE CAS#: 959-23-9.

Sources

using o-methylchalcone in anticancer research on specific cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Profiling and Cytotoxic Evaluation of o-Methylchalcone Scaffolds in Oncology

Abstract & Scope

This application note details the protocol for utilizing This compound derivatives (specifically 2'-hydroxy-2-methoxychalcone and 2'-hydroxy-4-methoxychalcone) in anticancer research. While "this compound" refers to the ortho-methylated scaffold, its methoxy-substituted analogs exhibit superior bioavailability and potency against solid tumors. This guide focuses on their application in A549 (Lung) and MCF-7 (Breast) cell lines, elucidating their dual mechanism of action: Nrf2/ARE pathway suppression and G2/M cell cycle arrest .

Compound Properties & Preparation

To ensure experimental reproducibility, the preparation of the chemical agent is the first critical control point. Chalcones are lipophilic; improper solubilization yields erratic IC50 data.

Chemical Profile
  • Target Compound: 2'-Hydroxy-4-methoxychalcone (4-MC) or 2'-Hydroxy-2-methoxychalcone.

  • Molecular Weight: ~254.28 g/mol .

  • Solubility: Soluble in DMSO (>20 mg/mL); poorly soluble in water.

Protocol: Master Stock Preparation (Self-Validating)
  • Weighing: Weigh 5.0 mg of lyophilized powder into a sterile, amber glass vial (chalcones are light-sensitive).

  • Solubilization: Add sterile DMSO to achieve a 50 mM stock concentration.

    • Calculation: Volume (mL) = Mass (mg) / [MW (mg/mmol) × Concentration (M)].

    • Validation Step: Vortex for 30 seconds. Inspect visually against a light source.[1] The solution must be completely clear yellow/orange with no particulate matter .

  • Aliquot & Storage: Aliquot into 20 µL volumes in PCR tubes to avoid freeze-thaw cycles. Store at -80°C (stable for 6 months).

Targeted Cell Lines & Reference Data

The following data summarizes expected potency ranges based on validated literature. Use these values to set your dose-response curve ranges.

Cell LineTissue OriginPrimary MechanismExpected IC50 (24-48h)Reference Standard
A549 Lung CarcinomaNrf2 Suppression, ROS Induction3.0 – 15.0 µMCisplatin
MCF-7 Breast AdenocarcinomaG2/M Arrest, Tubulin Inhibition3.4 – 8.5 µMDoxorubicin
HepG2 Hepatocellular CarcinomaApoptosis (Caspase-3)4.6 – 10.0 µMSorafenib
HCT116 Colon CancerNF-κB Inhibition6.0 – 12.0 µM5-Fluorouracil

Note: IC50 values vary by derivative. The 2'-hydroxy-4-methoxy variant is generally more potent in A549 cells due to specific binding affinity to the Keap1-Nrf2 complex.

Mechanism of Action (MOA)

The anticancer efficacy of this compound derivatives stems from a "double-hit" strategy:

  • Oxidative Stress Overload: In drug-resistant cells (e.g., A549), the compound inhibits the Nrf2/ARE pathway. Nrf2 usually protects cancer cells from oxidative stress; blocking it sensitizes the cell to ROS (Reactive Oxygen Species).

  • Mitotic Catastrophe: The chalcone scaffold acts as a microtubule-destabilizing agent, preventing spindle formation and locking cells in the G2/M phase , leading to apoptosis.

Pathway Visualization

MOA_Pathway Chalcone This compound (Derivative) Keap1 Keap1/Nrf2 Complex Chalcone->Keap1 Stabilizes Interaction Tubulin Tubulin Polymerization Chalcone->Tubulin Inhibits Nrf2_Nucl Nuclear Nrf2 (Transcriptional Factor) Keap1->Nrf2_Nucl Prevents Translocation ARE ARE Genes (Antioxidant Response) Nrf2_Nucl->ARE Downregulates ROS Intracellular ROS Accumulation ARE->ROS Decreases Scavenging Apoptosis Apoptosis (Cell Death) ROS->Apoptosis Triggers G2M G2/M Phase Arrest Tubulin->G2M Spindle Defect G2M->Apoptosis Mitotic Catastrophe

Caption: Dual-action mechanism of this compound derivatives targeting Nrf2-mediated oxidative stress defense and tubulin dynamics.

Experimental Protocols

Protocol A: Cytotoxicity Assay (MTT/CCK-8)

Objective: Determine IC50 and validate dose-dependency.

  • Seeding: Seed A549 or MCF-7 cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment:

    • Prepare serial dilutions of the chalcone stock in complete media (0.5, 1, 5, 10, 25, 50, 100 µM).

    • Critical Control: Ensure final DMSO concentration is <0.5% in all wells, including the vehicle control (0 µM).

  • Incubation: Treat cells for 48 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4h. Dissolve formazan in DMSO. Read Absorbance at 570 nm.[2]

  • Self-Validation Check: The vehicle control (DMSO only) must show 100% viability relative to untreated media. If vehicle viability is <90%, the DMSO concentration is toxic; repeat with lower stock dilution.

Protocol B: Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm G2/M arrest mechanism.

  • Synchronization: Starve cells (serum-free media) for 24h to synchronize in G0/G1.

  • Treatment: Replace with complete media containing IC50 concentration of this compound for 24h.

  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol dropwise while vortexing. Store at -20°C overnight.

  • Staining: Wash ethanol away. Resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL) . Incubate 30 min in dark.

  • Analysis: Acquire >10,000 events on a flow cytometer.

    • Expected Result: A distinct increase in the G2/M peak compared to Control.

Workflow Diagram

Workflow Stock Stock Prep (50mM in DMSO) QC QC Check (Clear Solution?) Stock->QC QC->Stock Fail (Precipitate) Seed Cell Seeding (A549/MCF-7) QC->Seed Pass Treat Treatment (0-100 µM, 48h) Seed->Treat Assay Assay Selection Treat->Assay MTT MTT Assay (Viability) Assay->MTT Flow Flow Cytometry (Cell Cycle) Assay->Flow WB Western Blot (Nrf2/Bax) Assay->WB

Caption: Experimental workflow ensuring quality control before assay diversification.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Media Compound insolubility at high concentration.Do not exceed 100 µM in aqueous media. Pre-warm media to 37°C before adding the compound.
High Vehicle Toxicity DMSO % > 0.5%.Increase the concentration of the Master Stock (e.g., to 100 mM) to reduce the volume of DMSO added to the culture.
No IC50 Convergence Drug degradation.Chalcones are Michael acceptors and can degrade in light. Always protect stocks and plates from light (wrap in foil).

References

  • Wang, G., et al. (2020). "Synthesis and biological evaluation of chalcone derivatives containing a diaryl ether moiety as potential anticancer agents."[3] Bioorganic Chemistry. Link

    • Significance: Establishes IC50 values for methoxy-substituted chalcones in MCF-7 and HepG2 lines.
  • Kim, D.H., et al. (2014). "4-methoxychalcone enhances cisplatin-induced oxidative stress and cytotoxicity by inhibiting the Nrf2/ARE-mediated defense mechanism in A549 lung cancer cells." Biochemical and Biophysical Research Communications. Link

    • Significance: Defines the Nrf2 suppression mechanism in lung cancer.[4]

  • Lee, S.H., et al. (2013). "Anti-angiogenic and anti-tumor activities of 2'-hydroxy-4'-methoxychalcone." Bioorganic & Medicinal Chemistry Letters. Link

    • Significance: Provides in vivo antitumor data and anti-angiogenic mechanisms.[5][6]

  • Yuan, X., et al. (2024). "2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway." Nutrients.[7] Link

    • Significance: Recent validation of the ortho-hydroxy scaffold in breast cancer models.

Sources

Application Note: Antioxidant Capacity Assessment of o-Methylchalcone via DPPH Assay

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, standardized protocol for assessing the antioxidant capacity of o-methylchalcone (and structurally related ortho-substituted chalcones) using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

Introduction & Mechanistic Rationale

This compound belongs to the flavonoid precursor class known as chalcones (1,3-diphenyl-2-propen-1-one). While chalcones are renowned for anticancer and anti-inflammatory properties, their antioxidant capacity is strictly governed by their substitution pattern.

The DPPH assay is the industry standard for rapid antioxidant screening. It relies on the reduction of the stable, purple-colored DPPH radical (DPPH•) to the yellow hydrazine form (DPPH-H).[1]

Critical Structure-Activity Relationship (SAR)

Researchers must recognize a fundamental chemical reality before proceeding:

  • Mechanism: DPPH scavenging primarily occurs via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) .

  • The "o-Methyl" Factor: A pure methyl group (-CH3) at the ortho position is not a hydrogen donor. If your target molecule is 2'-methylchalcone (lacking phenolic hydroxyl groups), it will exhibit negligible intrinsic antioxidant activity in this assay. It often serves as a negative control to demonstrate that activity in related analogs is driven by -OH groups (e.g., 2'-hydroxy-4'-methylchalcone).

  • Steric Hindrance: The ortho-methyl group can induce steric torsion, twisting the A and B rings out of planarity. This affects electron delocalization, potentially modulating the reactivity of other functional groups present on the molecule.

Objective: This protocol quantifies the Radical Scavenging Activity (RSA) of this compound, determining its IC50 (concentration required to inhibit 50% of DPPH radicals) relative to standard controls.

Materials & Equipment

Reagents
  • Test Compound: this compound (High purity >98%).

  • Reagent: 2,2-Diphenyl-1-picrylhydrazyl (DPPH) (Sigma-Aldrich/Merck). Note: Store at -20°C; protect from light.

  • Solvent: Methanol (HPLC Grade). Ethanol is a viable alternative, but Methanol is preferred for chalcone solubility.

  • Positive Control: L-Ascorbic Acid (Vitamin C) or Trolox (water-soluble Vitamin E analog).

Equipment
  • UV-Vis Spectrophotometer: Capable of reading at 517 nm (Single cuvette or 96-well plate reader).

  • Precision Balances: Readability 0.01 mg.

  • Vortex Mixer.

  • Incubator/Dark Box: For light-protected reaction.

Experimental Protocol

Step 1: Preparation of Stock Solutions
  • DPPH Stock (0.1 mM):

    • Weigh 3.94 mg of DPPH.

    • Dissolve in 100 mL of Methanol.

    • QC Check: Measure Absorbance (Abs) at 517 nm.[1][2][3] It should be approximately 1.0 ± 0.1 . If >1.2, dilute; if <0.8, prepare fresh. DPPH degrades in light; prepare daily.

  • This compound Stock (10 mM):

    • Calculate mass based on Molecular Weight (MW).

      • Example (2'-methylchalcone, MW ~222.28 g/mol ): Dissolve 22.2 mg in 10 mL Methanol.

    • Solubility Note: If the methyl group renders the compound highly lipophilic, ensure complete dissolution. Sonicate if necessary.

Step 2: Dilution Series

Prepare a minimum of 5 concentrations to calculate an accurate IC50.

  • Range: 10 µM to 500 µM (Adjust based on preliminary potency check).

  • Diluent: Methanol.[1][2][3][4][5][6]

Tube IDFinal Conc. (µM)Stock Vol.[2][3][7][8] (µL)Methanol Vol.[2][3] (µL)
C1 1010990
C2 5050950
C3 100100900
C4 250250750
C5 500500500
Step 3: Assay Reaction (Standard Cuvette Method)
  • Sample: Mix 1.0 mL of diluted this compound + 1.0 mL of DPPH Stock.

  • Control (Blank): Mix 1.0 mL of Methanol + 1.0 mL of DPPH Stock.

  • Sample Blank (Color Correction): Mix 1.0 mL of this compound + 1.0 mL of Methanol. (Critical for colored chalcones to subtract intrinsic absorbance).

Step 4: Incubation
  • Vortex vigorously for 10 seconds.

  • Incubate in the dark at room temperature (25°C) for 30 minutes .

Step 5: Measurement
  • Zero the spectrophotometer with pure Methanol.

  • Measure Absorbance at 517 nm (

    
    ).[1][2][3]
    

Data Analysis & Calculation

Formula

Calculate the Percentage Inhibition (


) for each concentration:


  • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     : Absorbance of DPPH + Methanol.[2]
    
  • 
     : Absorbance of DPPH + this compound.
    
  • 
     : Absorbance of this compound + Methanol (Color correction).
    
IC50 Determination
  • Plot Concentration (X-axis) vs. % Inhibition (Y-axis) .[4][9]

  • Perform a non-linear regression (log-inhibitor vs. response) or linear regression (

    
    ) on the linear portion of the curve.
    
  • Solve for X where Y = 50.

Visualization: Experimental Workflow & Mechanism

DPPH_Assay_Workflow cluster_mechanism Reaction Mechanism Start Start: Reagent Prep DPPH_Prep Prepare 0.1 mM DPPH (Methanol, Dark) Start->DPPH_Prep Sample_Prep Prepare this compound Stock (10 mM) Start->Sample_Prep Mixing Mix 1:1 Ratio (Sample + DPPH) DPPH_Prep->Mixing Dilution Serial Dilutions (10 - 500 µM) Sample_Prep->Dilution Dilution->Mixing Incubation Incubate 30 mins (Dark, 25°C) Mixing->Incubation Measure Measure Absorbance @ 517 nm Incubation->Measure Analysis Calculate IC50 & % Inhibition Measure->Analysis Radical DPPH• (Purple) Reduced DPPH-H (Yellow) Radical->Reduced + H (from Antioxidant)

Figure 1: Step-by-step workflow for the DPPH antioxidant assessment of this compound.

Validation & Troubleshooting

IssueProbable CauseCorrective Action
Low/No Inhibition Compound lacks -OH groups (common in pure methylchalcones).Confirm structure. If non-hydroxylated, this is a valid negative result.
Precipitation High lipophilicity of this compound.Use Ethanol/DMSO mixtures (max 10% DMSO) or lower concentrations.
Absorbance > 1.5 DPPH concentration too high.Dilute DPPH stock until Abs ~1.0 for linearity.
Color Interference Chalcone itself absorbs at 517 nm (rare but possible).Mandatory: Use the

correction step.

References

  • Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology. Link

  • Sivakumar, P. M., et al. (2011). Synthesis, anti-bacterial and anti-oxidant activities of chalcones. Chemical Biology & Drug Design. Link

  • Molyneux, P. (2004). The use of the stable free radical diphenylpicrylhydrazyl (DPPH) for estimating antioxidant activity.[1][10] Songklanakarin Journal of Science and Technology. Link

Sources

Application Notes & Protocols: Leveraging o-Methylchalcone in Diels-Alder Cycloadditions for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed exploration of o-methylchalcone's application in Diels-Alder reactions. As a versatile building block, its unique electronic and steric properties offer a reliable pathway for the synthesis of complex cyclohexene derivatives, which are core structures in numerous natural products and pharmacologically active compounds. We will delve into the mechanistic underpinnings, stereochemical and regiochemical control, and provide a robust experimental protocol for its practical implementation.

Foundational Principles: The Synergy of Chalcones and the Diels-Alder Reaction

The Diels-Alder reaction is a cornerstone of modern organic synthesis, enabling the construction of six-membered rings through a concerted [4+2] cycloaddition.[1] This reaction involves the interaction of a 4π-electron system (a conjugated diene) with a 2π-electron system (a dienophile).[2] The power of this transformation lies in its ability to form two new carbon-carbon sigma bonds and a pi bond in a single, stereospecific step, efficiently building molecular complexity.[3]

Chalcones, which are α,β-unsaturated ketones, serve as excellent dienophiles in this reaction.[4] The defining feature of a chalcone that makes it a potent dienophile is the electron-withdrawing nature of its carbonyl group. This conjugation polarizes the C=C double bond, rendering it electron-deficient and thus highly reactive towards electron-rich dienes.[3][5] this compound, with its specific substitution pattern, participates effectively in these transformations, leading to scaffolds that are precursors to flavonoids and other bioactive molecules.[6][7][8]

Mechanistic Deep Dive: Activating the Dienophile

The Diels-Alder reaction proceeds through a single, cyclic transition state without the formation of intermediates.[1] The rate and efficiency of the reaction are profoundly influenced by the electronic properties of the reactants. A "normal demand" Diels-Alder reaction is accelerated when the dienophile is substituted with electron-withdrawing groups (EWGs) and the diene with electron-donating groups (EDGs).[3][9]

In this compound, the carbonyl group acts as a powerful EWG, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. This smaller energy gap between the dienophile's LUMO and the diene's Highest Occupied Molecular Orbital (HOMO) facilitates a more favorable orbital interaction, accelerating the reaction.

Lewis Acid Catalysis:

To further enhance reactivity, Lewis acids are frequently employed. A Lewis acid, such as aluminum chloride (AlCl₃) or a chiral boron complex, coordinates to the carbonyl oxygen of the this compound.[10][11] This coordination amplifies the electron-withdrawing effect of the carbonyl group, making the dienophile significantly more electron-poor and, consequently, a much more reactive partner in the cycloaddition.[11]

G cluster_0 Diels-Alder Mechanism with this compound cluster_1 Lewis Acid Activation Reactants This compound (Dienophile) + Diene TS Cyclic Transition State (Concerted Bond Formation) Reactants->TS [4+2] Cycloaddition Product Cyclohexene Adduct TS->Product Chalcone This compound ActivatedComplex Activated Chalcone-Lewis Acid Complex (More Electron-Poor Dienophile) Chalcone->ActivatedComplex LewisAcid Lewis Acid (e.g., B(OPh)₃) LewisAcid->ActivatedComplex

Caption: General mechanism of the Diels-Alder reaction using this compound.

Controlling the Outcome: Regio- and Stereoselectivity

When employing unsymmetrical dienes and dienophiles like this compound, the orientation of the reactants in the transition state dictates the final product structure.

Regioselectivity

The formation of one constitutional isomer over another is known as regioselectivity.[12] This is governed by the electronic distribution within the reacting molecules. The most electron-rich carbon of the diene preferentially aligns with the most electron-deficient carbon of the dienophile in the transition state.[13] For this compound, the β-carbon (the carbon further from the carbonyl group) is the most electron-deficient due to resonance with the carbonyl. Therefore, it will preferentially bond with the most electron-rich terminus of the diene. This outcome can be reliably predicted by analyzing the resonance structures of both the diene and the dienophile.[13]

Stereoselectivity: The Endo Rule

The Diels-Alder reaction is highly stereoselective. The relative orientation of substituents on the dienophile is retained in the product.[14] Furthermore, the approach of the diene to the dienophile can result in two diastereomeric products: endo and exo.

In most cases, the endo product is kinetically favored .[9][15] This preference is attributed to "secondary orbital overlap," an attractive interaction between the p-orbitals of the electron-withdrawing group on the dienophile and the developing π-system of the diene in the transition state.[15] This additional stabilization lowers the energy of the endo transition state relative to the exo transition state.

G cluster_0 Stereoselective Approach Diene Diene Endo_TS Endo Transition State (Favored) Diene->Endo_TS Endo Approach Exo_TS Exo Transition State (Disfavored) Diene->Exo_TS Exo Approach Dienophile This compound (Dienophile) Dienophile->Endo_TS Dienophile->Exo_TS Endo_Product Endo Adduct (Kinetic Product) Endo_TS->Endo_Product Exo_Product Exo Adduct (Thermodynamic Product) Exo_TS->Exo_Product

Caption: Endo vs. Exo approach in the Diels-Alder reaction.

Application Protocol: Catalytic Asymmetric Diels-Alder Reaction

This protocol describes a general procedure for the enantioselective Diels-Alder reaction between a 2'-hydroxychalcone derivative (structurally related to this compound) and a diene, using a chiral Lewis acid catalyst. This method is adapted from established literature for synthesizing flavonoid precursors.[6][7]

Materials and Equipment
  • Reagents : this compound (or derivative), diene (e.g., isoprene, cyclopentadiene), chiral ligand (e.g., R-VANOL), Lewis acid precursor (e.g., triphenylborate B(OPh)₃), anhydrous solvent (e.g., trifluoromethylbenzene), deuterated solvent for NMR.

  • Equipment : Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, inert atmosphere setup (e.g., nitrogen or argon line), rotary evaporator, column chromatography apparatus, TLC plates, standard glassware.

Experimental Workflow

G Setup 1. Reaction Setup - Assemble dry glassware - Inert atmosphere (N₂) Reagents 2. Add Reagents - Add chiral ligand & B(OPh)₃ - Add solvent (PhCF₃) Setup->Reagents Catalyst 3. Catalyst Formation - Stir to form chiral borate complex Reagents->Catalyst Addition 4. Substrate Addition - Add this compound - Add diene Catalyst->Addition Reaction 5. Heat to Reflux - Heat to 100-110°C - Monitor by TLC Addition->Reaction Workup 6. Workup - Cool to RT - Quench reaction - Aqueous extraction Reaction->Workup Purify 7. Purification - Dry organic layer - Concentrate in vacuo - Column chromatography Workup->Purify Analyze 8. Analysis - NMR, MS, etc. Purify->Analyze

Caption: Step-by-step experimental workflow for the reaction.

Step-by-Step Procedure
  • Catalyst Preparation : In a dry, inert-atmosphere-flushed round-bottom flask, combine the chiral ligand (e.g., R-VANOL, 0.12 equiv) and the Lewis acid precursor (e.g., B(OPh)₃, 0.10 equiv). Add anhydrous solvent (e.g., trifluoromethylbenzene). Stir the mixture at room temperature to allow for the in-situ formation of the chiral borate ester complex.

  • Reactant Addition : To the catalyst solution, add the this compound (1.0 equiv) followed by the diene (1.2-1.5 equiv).

  • Reaction Execution : Equip the flask with a reflux condenser under an inert atmosphere. Heat the reaction mixture to the boiling point of the solvent (approx. 100-110 °C for trifluoromethylbenzene) with vigorous stirring.[7]

  • Monitoring : Monitor the progress of the reaction by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC). The disappearance of the chalcone spot indicates reaction completion. This can take anywhere from 2 to 48 hours depending on the substrates.

  • Workup : Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The resulting crude product is then purified by flash column chromatography on silica gel to isolate the desired Diels-Alder adduct.[10]

  • Characterization : Confirm the structure, purity, and stereochemistry of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Chiral HPLC for determining enantiomeric excess.

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions for Diels-Alder reactions involving chalcone derivatives, highlighting the versatility of this methodology.

DienophileDieneCatalyst/ConditionsSolventTemp. (°C)Yield (%)Ref.
2'-HydroxychalconeIsopreneB(OPh)₃ / R-VANOL (10 mol%)PhCF₃10098[7]
2'-Hydroxy-4',6'-dimethoxychalcone1,1-Dimethyl-3-trimethylsilyloxy-1,3-butadieneB(OPh)₃ / R-VANOL (10 mol%)PhCF₃10095[6]
ChalconeCyclopentadieneAlCl₃ (catalytic)TolueneRT50-60[10]
2'-HydroxychalconePrenyl-containing flavonoidAgNPs (catalytic) / ThermalDioxane100-[7]

Conclusion

This compound and its derivatives are highly effective dienophiles for the Diels-Alder reaction. The electron-withdrawing nature of the conjugated carbonyl system, further enhanced by Lewis acid catalysis, facilitates efficient cycloaddition with a range of dienes. This reaction provides a powerful and reliable method for constructing complex six-membered rings with excellent control over regio- and stereochemistry. The protocols and principles outlined herein serve as a robust guide for researchers leveraging this classic transformation for the synthesis of natural products, drug candidates, and other high-value chemical entities.

References

  • Diels Alder Reaction Mechanism. (n.d.). BYJU'S. [Link]

  • Diels–Alder reaction between 70 and phenolic chalcone 24. (n.d.). ResearchGate. [Link]

  • Diels Alder Reaction Experiment Part 2, Reflux and Isolation. (2020, October 6). YouTube. [Link]

  • Regiochemistry of the Diels–Alder Reaction with Practice Problems. (n.d.). Chemistry Steps. [Link]

  • Diels Alder reaction of dienophile chalcone with acyclic diene. (n.d.). ResearchGate. [Link]

  • Diels Alder Reaction Mechanism and Product Trick by Leah4sci. (2015, February 21). YouTube. [Link]

  • Regiochemistry In the Diels-Alder Reaction. (2018, November 5). Master Organic Chemistry. [Link]

  • The Diels-Alder Reaction. (2017, August 30). Master Organic Chemistry. [Link]

  • Catalytic Asymmetric Diels–Alder Reaction of 2′-Hydroxychalcone as a Dienophile with a VANOL-Borate Ester Complex. (2023, March 17). ACS Omega. [Link]

  • Diels–Alder reaction. (n.d.). Wikipedia. [Link]

  • Diels-Alder reaction (video). (n.d.). Khan Academy. [Link]

  • Diels-Alder Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of chalcone-based fluorescent polymers: Diels-Alder reaction of chalcones and their polymerization through ROMP. (2025, August 6). ResearchGate. [Link]

  • Cycloaddition reactivity of 4-methoxychalcone. (n.d.). ResearchGate. [Link]

  • Catalytic Asymmetric Diels–Alder Reaction of 2′-Hydroxychalcone as a Dienophile with a VANOL-Borate Ester Complex. (n.d.). PMC - NIH. [Link]

  • Unexpected formal [4 + 2]-cycloaddition of chalcone imines and homophthalic anhydrides: preparation of dihydropyridin-2(1H)-ones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Stereoselectivity and regioselectivity in Diels–Alder reactions studied by intermolecular perturbation theory. (n.d.). Journal of the Chemical Society, Faraday Transactions (RSC Publishing). [Link]

  • Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). (2025, February 10). RSC Publishing. [Link]

  • 16.5b Stereoselectivity and Regioselectivity in Diels Alder Reactions. (2018, September 20). YouTube. [Link]

  • Synthesis of flavonols, flavanones, and flavones using 2′-hydroxychalcones as building blocks. (n.d.). ResearchGate. [Link]

  • 1.2: Cycloaddition Reactions. (2023, August 1). Chemistry LibreTexts. [Link]

  • 16.6 Cycloaddition Reactions | Organic Chemistry. (2021, February 22). YouTube. [Link]

  • Stereoselective Synthesis of Flavonoids: A Brief Overview. (2023, January 3). PMC - PubMed Central. [Link]

  • 13.4: Diels-Alder Regio- and Stereoselectivity. (2023, January 4). Chemistry LibreTexts. [Link]

  • Biosynthesis and Biomimetic Synthesis of Flavonoid Diels-Alder Natural Products. (n.d.). IntechOpen. [Link]

  • [6 + 4] Cycloaddition Reactions. (n.d.). Organic Reactions. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Purification of o-Methylchalcone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of o-methylchalcone derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with isolating these valuable compounds. The inherent structural features of o-methylchalcones—namely the steric hindrance and electronic effects of the ortho-methoxy group—can lead to purification difficulties not typically seen with other chalcone analogues.

This document provides in-depth, experience-driven troubleshooting advice, validated protocols, and answers to frequently asked questions to streamline your purification workflow and maximize the yield and purity of your target compounds.

Section 1: Troubleshooting Common Purification Issues

This section addresses specific, frequently encountered problems during the purification of this compound derivatives in a practical question-and-answer format.

Q1: My this compound is co-eluting with the starting benzaldehyde during column chromatography. How can I improve separation?

A: This is a classic challenge rooted in the similar polarity profiles of the product and the unreacted aromatic aldehyde. The relatively non-polar nature of many chalcones means they often travel closely with aldehydes on silica gel.

  • Causality & Explanation: Both your this compound and the starting benzaldehyde likely have low to moderate polarity, giving them similar affinities for the silica stationary phase. If you are using a standard mobile phase like hexane/ethyl acetate, their retardation factors (Rf) can be very close, leading to poor resolution.

  • Solutions & Best Practices:

    • Optimize the Mobile Phase: Instead of a simple hexane/ethyl acetate system, consider a solvent mixture that offers different selectivity. Toluene or dichloromethane can provide alternative pi-pi interactions with the aromatic rings, potentially resolving the compounds more effectively.[1][2] A shallow gradient elution, where the polarity is increased very slowly, can also significantly enhance separation.[3]

    • Reaction Stoichiometry: A simple, yet often overlooked, solution is to perform the synthesis with the acetophenone derivative as the limiting reagent. This ensures that the excess, more easily removed starting material is the ketone, not the aldehyde.

    • Aqueous Wash: Before chromatography, perform a liquid-liquid extraction. Unreacted benzaldehyde can be partially removed by washing the crude organic layer with a saturated sodium bisulfite (NaHSO₃) solution. The bisulfite forms a water-soluble adduct with the aldehyde, pulling it into the aqueous phase.

Q2: I'm observing significant streaking and poor peak shape for my compound on the chromatography column, leading to low purity in collected fractions.

A: Poor peak shape, often seen as "tailing" or "streaking," is typically a result of secondary interactions with the stationary phase or issues with sample loading.

  • Causality & Explanation: Standard silica gel possesses acidic silanol groups (Si-OH) on its surface. The carbonyl oxygen of the chalcone can engage in strong hydrogen bonding with these sites, leading to slow desorption kinetics and causing the compound to tail down the column.[3] Additionally, if the sample is loaded in a solvent stronger than the mobile phase, it can disrupt the column bed and cause band broadening.

  • Solutions & Best Practices:

    • Deactivate the Silica Gel: To mitigate the acidity of the silica, you can use a deactivated stationary phase. This is easily achieved by adding a small amount of a basic modifier, like triethylamine (~0.1-1%), to your eluent system. This neutralizes the acidic sites and dramatically improves peak shape.

    • Dry Loading Technique: Avoid loading your sample in a large volume of strong solvent. Instead, dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), add a small amount of silica gel to this solution, and evaporate the solvent under reduced pressure to create a dry, free-flowing powder. This powder can then be carefully loaded onto the top of the column, ensuring a narrow starting band.[2]

Q3: After evaporating the solvent from my "pure" fractions, I'm left with a persistent oil instead of the expected solid. How can I induce crystallization?

A: Obtaining an oil after purification is a common frustration, often caused by residual impurities acting as a eutectic mixture or the intrinsic properties of the molecule preventing lattice formation.[4]

  • Causality & Explanation: Even small amounts of impurities can significantly depress the melting point of a compound, preventing it from crystallizing at room temperature.[4] Furthermore, some this compound derivatives, due to their specific substitution patterns, may simply have low melting points or exist as amorphous solids.

  • Solutions & Best Practices:

    • Trituration: This is the most effective first step. Add a small amount of a cold, non-polar solvent in which your compound is poorly soluble (e.g., hexanes, pentane, or diethyl ether).[1] Vigorously scratch the inside of the flask with a glass rod or spatula. This action provides energy for nucleation and can often induce precipitation of your product as a solid, while minor impurities remain dissolved.[4][5]

    • Solvent/Anti-Solvent Recrystallization: Dissolve the oil in a minimal amount of a "good" solvent (e.g., hot ethanol, ethyl acetate, or acetone). Then, slowly add a "poor" or "anti-solvent" (e.g., water or hexanes) dropwise until the solution becomes faintly cloudy.[1] Warm the solution slightly to redissolve the cloudiness and then allow it to cool slowly. This controlled precipitation often yields high-quality crystals.

    • High Vacuum Drying: Ensure all residual chromatography solvents are removed. Place the flask on a high vacuum line for several hours, sometimes with gentle warming, to remove any trapped solvent molecules that can inhibit crystallization.

Q4: My o-hydroxychalcone precursor cyclized to the corresponding flavanone during purification on silica gel. Will my this compound be stable?

A: This is an excellent and critical question. While the risk is lower for o-methylchalcones compared to their hydroxylated counterparts, it is not zero.

  • Causality & Explanation: The cyclization of 2'-hydroxychalcones to flavanones is a well-known acid-catalyzed intramolecular Michael addition. The acidic surface of silica gel can readily promote this reaction.[1] For an this compound, this direct cyclization pathway is blocked. However, if your reaction conditions or the silica gel itself contain trace amounts of strong Lewis acids or protic acids, cleavage of the methyl ether to the free phenol can occur, which would then be susceptible to cyclization.

  • Solutions & Best Practices:

    • Use Neutral Stationary Phases: If you suspect instability, avoid silica gel altogether. Neutral alumina can be an excellent alternative for purifying chalcones that are sensitive to acid.[1][3]

    • Perform a Stability Test: Before committing your entire batch to a column, spot a solution of your purified compound on a TLC plate, and then spot it again on the same plate. After eluting, if you see a new spot appear from the initial spot, it indicates on-plate decomposition and suggests instability on silica gel. A 2D TLC can also be used for this purpose.[2][3]

    • Minimize Contact Time: Use flash chromatography rather than gravity chromatography to reduce the residence time of your compound on the stationary phase.

Section 2: Purification Strategy Workflow

Choosing the correct purification strategy from the outset can save significant time and material. The following workflow provides a logical decision-making process for purifying a crude this compound derivative.

PurificationWorkflow start Crude Product Analysis (TLC, 1H NMR) is_solid Is the crude product a solid? start->is_solid is_major Is the desired product >90% pure by NMR? is_solid->is_major Yes chromatography Proceed to Chromatography is_solid->chromatography No (Oil) recrystallize Direct Recrystallization is_major->recrystallize Yes is_major->chromatography No final_product Pure this compound recrystallize->final_product impurity_profile Assess Impurity Polarity (TLC Analysis) chromatography->impurity_profile polar_diff Impurities have different polarity impurity_profile->polar_diff Well-separated spots polar_sim Impurities have similar polarity impurity_profile->polar_sim Close/Overlapping spots flash_chrom Flash Column Chromatography (Silica or Alumina) polar_diff->flash_chrom prep_hplc Preparative HPLC (Reverse-Phase) polar_sim->prep_hplc flash_chrom->final_product prep_hplc->final_product

Caption: Decision workflow for selecting a purification method.

Section 3: Detailed Protocols & Data

Protocol 1: High-Performance Flash Chromatography

This protocol is designed for the efficient purification of o-methylchalcones when TLC analysis shows good separation from impurities.

  • Solvent System Selection:

    • Analyze the crude mixture by TLC using a starting eluent of 9:1 Hexane:Ethyl Acetate.

    • Adjust the ratio to achieve an Rf value of ~0.25-0.35 for the desired this compound. This provides optimal resolution for column chromatography.[6]

  • Column Packing (Wet Slurry Method):

    • Select a column size appropriate for your sample mass (a general rule is a 40:1 to 100:1 ratio of silica:crude product by weight).

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., CH₂Cl₂ or acetone).

    • Add silica gel (approx. 1-2 times the mass of the crude product) and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator.

    • Carefully add the dried sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the low-polarity mobile phase determined in Step 1.

    • Collect fractions and monitor the elution progress using TLC.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the chalcone and any more polar impurities.[3]

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Data Table: Recommended Solvent Systems

The following table summarizes common mobile phase systems for the purification of chalcones, adaptable for this compound derivatives.

Stationary PhaseMobile Phase System (Eluent)Typical Polarity GradientNotes & Best For
Silica Gel Hexane / Ethyl Acetate5% -> 40% Ethyl AcetateThe standard, workhorse system for most chalcones.[2][7]
Silica Gel Toluene / Ethyl Acetate2% -> 30% Ethyl AcetateProvides different selectivity due to π-π interactions; excellent for separating from aromatic impurities.[1]
Silica Gel Dichloromethane / Hexane10% -> 60% DichloromethaneA less polar alternative to ethyl acetate systems, useful for highly non-polar derivatives.[1][2]
Neutral Alumina Hexane / Diethyl Ether2% -> 50% Diethyl EtherRecommended for acid-sensitive chalcones to prevent degradation or cyclization on the column.[1]
Reverse-Phase C18 Acetonitrile / Water (with 0.1% Formic Acid)50% -> 95% AcetonitrileUsed for preparative HPLC of highly polar derivatives or for separating very close-running isomers.[1]

Section 4: Frequently Asked Questions (FAQs)

  • Q: What is the best general-purpose recrystallization solvent for o-methylchalcones?

    • A: 95% Ethanol is an excellent starting point for recrystallizing many chalcone derivatives.[6][7][8] It typically dissolves the chalcone when hot but has limited solubility at room temperature, allowing for good recovery of crystalline material upon cooling.

  • Q: How can I confirm the purity of my final product?

    • A: Purity should be assessed by multiple methods. Proton NMR (¹H NMR) is essential to confirm the structure and look for residual starting materials or byproducts. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the gold standard for quantitative purity assessment. A sharp melting point is also a strong indicator of high purity.

  • Q: My this compound is UV active. Can I use a UV lamp to monitor my column?

    • A: Absolutely. Chalcones possess a strong chromophore and are typically UV active, often appearing as dark spots on a TLC plate under a 254 nm UV lamp. Many are also colored (pale yellow to orange), which can allow for visual tracking of the product band on the column.[1]

References

  • University of Rochester Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • The Royal Society of Chemistry. (2017). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. [Link]

  • The Royal Society of Chemistry. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. [Link]

  • Jetir.org. SYNTHESIS OF CHALCONES. [Link]

  • Vázquez, M. A., et al. (2011). Synthesis of chalcones catalyzed by aminopropylated silica sol–gel under solvent-free conditions. CONICET. [Link]

Sources

strategies to prevent o-methylchalcone precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility & Stability Strategies for o-Methylchalcone (OMC)

Executive Summary

This compound (OMC) presents a classic "brick dust" profile: high crystallinity, high melting point, and moderate lipophilicity (LogP ~3.5). In aqueous environments, it exhibits a strong tendency toward rapid recrystallization, often crashing out of solution even after initial solubilization in organic cosolvents.

This guide moves beyond simple "shake and wait" methods. We utilize thermodynamic stabilization (Cyclodextrins) and kinetic inhibition (Amorphous Solid Dispersions) to maintain OMC in solution.

Module 1: The "Spring and Parachute" Strategy (Amorphous Solid Dispersions)

The Concept: Crystalline OMC requires significant energy to break its lattice structure (dissolve). By converting it to an amorphous form, we create a high-energy state (the "Spring" ) that dissolves rapidly, creating a supersaturated solution. However, this state is unstable. Without a stabilizer, it will re-nucleate and precipitate. We use polymers (HPMC, PVP-VA) as the "Parachute" to inhibit nucleation and maintain supersaturation.

Visualizing the Mechanism

SpringParachute Crystalline Crystalline OMC (Low Solubility) Amorphous Amorphous OMC (High Energy State) Crystalline->Amorphous Energy Input (Melt/Solvent Evap) Supersat Supersaturated Solution Amorphous->Supersat Rapid Dissolution (The Spring) Precipitate Recrystallized Precipitate (Failure) Supersat->Precipitate Nucleation (No Polymer) Stable Stabilized Solution (Bioavailable) Supersat->Stable Polymer Inhibition (The Parachute)

Figure 1: The "Spring and Parachute" model. The goal is to prevent the transition from Supersaturated Solution to Precipitate using polymers.

Protocol: Solvent Evaporation ASD Preparation

Use this protocol if your OMC precipitates within hours of dilution.

Materials:

  • This compound (OMC)

  • Polymer: PVP-VA64 (Copovidone) or HPMC-AS (L-grade)

  • Solvent: Acetone or Ethanol (Absolute)

Step-by-Step:

  • Ratio Optimization: Prepare a 1:3 ratio (w/w) of OMC to Polymer. The high polymer load is critical for the "parachute" effect.

  • Dissolution: Dissolve both the OMC and the polymer in the minimum volume of Acetone required to obtain a clear solution.

    • Why Acetone? It dissolves both hydrophobic OMC and hydrophilic PVP-VA, ensuring molecular-level mixing.

  • Rapid Evaporation: Use a Rotary Evaporator at 40°C under reduced pressure.

    • Critical Step: Do not allow slow evaporation. Slow drying allows crystal lattice re-formation. You want to "freeze" the disordered state.

  • Desiccation: Store the resulting foam/powder in a vacuum desiccator for 24 hours to remove residual solvent.

  • Reconstitution: Dissolve the resulting solid dispersion in your aqueous buffer.

Module 2: Cyclodextrin Complexation (Molecular Shielding)

The Concept: Unlike ASDs which rely on kinetic inhibition, Cyclodextrins (CDs) offer thermodynamic stability by encapsulating the hydrophobic OMC phenyl ring inside a hydrophobic cavity, while the hydrophilic exterior interacts with water.[1]

Recommendation: Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.[2] Native

-CD has limited aqueous solubility (~18 mg/mL) and can itself precipitate, causing nephrotoxicity in vivo or assay interference in vitro. HP-

-CD is soluble >600 mg/mL.
Protocol: Phase Solubility Determination

Perform this to determine the exact amount of CD required for your specific OMC concentration.

  • Preparation: Prepare aqueous solutions of HP-

    
    -CD at increasing concentrations (0, 5, 10, 20, 50 mM) in 5 mL vials.
    
  • Saturation: Add excess OMC solid (approx 10 mg) to each vial. The solution must be cloudy.

  • Equilibration: Shake at 25°C for 72 hours.

    • Why 72h? Chalcone complexation kinetics are slow due to steric hindrance near the ketone bridge.

  • Filtration: Filter through a 0.45 µm PVDF filter (low protein binding).

  • Analysis: Quantify dissolved OMC via UV-Vis (approx. 300-340 nm) or HPLC.

  • Plot: [Dissolved OMC] vs. [CD Concentration].

    • Slope Calculation: If Slope < 1, you have a 1:1 complex.

    • Formula:

      
       where 
      
      
      
      is intrinsic solubility.

Module 3: Troubleshooting & FAQs

Q: I dissolved OMC in DMSO, but it crashed out immediately upon adding to PBS. Why? A: This is the "Solvent Shift" effect. OMC is soluble in DMSO, but adding water drastically increases the polarity of the mixture.

  • The Fix: Do not add neat DMSO stock to PBS.

    • Method A: Dilute the DMSO stock into a pre-warmed solution of PBS containing 0.5% Tween-80 or Poloxamer 188.

    • Method B: Use the ASD method (Module 1) to create a water-soluble powder first.

Q: My solution is clear, but I see "needles" forming after 24 hours. A: You are witnessing Ostwald Ripening. Small amorphous particles are dissolving and redepositing onto larger crystalline nuclei.

  • The Fix: Add a crystallization inhibitor. Even if you aren't making a solid dispersion, adding 0.1% HPMC (Hydroxypropyl methylcellulose) to your aqueous buffer can inhibit crystal growth rates by adsorbing to the active crystal faces.

Q: Can I use pH adjustment to dissolve OMC? A: Proceed with caution. While chalcones have phenolic protons (if hydroxylated), this compound lacks a free acidic phenol at the 2' position (it is methylated). Therefore, pH adjustment (alkalization) will not significantly increase solubility and may induce chemical degradation (Michael addition of water across the double bond) at high pH (>10). Rely on CDs or Surfactants, not pH.

Summary of Solubility Data

ParameterValue / CharacteristicImplication
LogP ~3.5 (Lipophilic)Requires hydrophobic carriers (CDs/Micelles).
pKa No acidic proton < pH 10pH adjustment is ineffective for solubilization.
Crystal Energy High (High MP)"Spring" strategy (ASD) is highly effective.
Best Solvent Acetone, DMSOUse Acetone for ASD prep; DMSO for stock solutions.

References

  • Bavishi, D. D., & Borkhataria, C. H. (2016).[3] "Spring and parachute: How cocrystals enhance solubility."[3] Progress in Crystal Growth and Characterization of Materials.

    • Context: Defines the theoretical basis for using polymer stabilizers (Parachutes)
  • Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews.

    • Context: Authoritative review on why HP- -CD is preferred over native -CD for toxicological and solubility reasons.
  • Jermain, S. V., et al. (2018). "Amorphous Solid Dispersions: An Update for Preparation, Characterization, Mechanism on Bioavailability, Stability, Regulatory Considerations and Marketed Products." International Journal of Pharmaceutics.

    • Context: Provides the standard protocols for solvent evaporation and polymer selection (HPMC/PVP) cited in Module 1.
  • Tommasini, S., et al. (2004).

    
    -cyclodextrin." Journal of Pharmaceutical and Biomedical Analysis. 
    
    • Context: Specific data regarding the kinetics of chalcone/flavonoid complexation, supporting the 72h equilibr

Sources

Technical Support Center: Troubleshooting Crystallization of o-Methylchalcone

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific challenges associated with crystallizing o-methylchalcone (specifically (E)-3-(2-methylphenyl)-1-phenylprop-2-en-1-one or its isomers). Due to the steric hindrance of the ortho-methyl group, this molecule frequently exhibits low melting points (


60°C) and a high tendency to "oil out" (liquid-liquid phase separation) rather than nucleate.

Status: Active Subject: Overcoming "Oiling Out," Polymorphism, and Impurity Traps in Chalcone Crystallization Audience: Synthetic Chemists, Process Engineers

Phase 1: The Core Problem – "Oiling Out"

Q: My product separates as a yellow/orange oil at the bottom of the flask instead of forming crystals. Why is this happening?

A: This is the most common failure mode for this compound. It occurs because the Melting Point (MP) of your solvated product is lower than the temperature of your solution. [1]

  • The Mechanism: The ortho-methyl group creates steric clash, preventing the planar

    
    -stacking required for a stable crystal lattice. This lowers the lattice energy and the melting point. If your solvent is too hot (
    
    
    
    55°C) or if impurities (unreacted aldehyde) depress the freezing point, the compound precipitates as a liquid (oil) before it can organize into a solid.
  • The Fix (Thermodynamic Control): You must lower the saturation temperature below the oiling-out limit (typically

    
    40°C) before supersaturation is reached.
    

Troubleshooting Protocol: The "Oiling Out" Rescue

  • Re-dissolve: Reheat the mixture until the oil fully dissolves into a clear solution.

  • Add "Good" Solvent: Add a small volume (2–5 mL) of the dissolution solvent (e.g., Ethanol) to slightly undersaturate the solution.

  • Controlled Cooling: Do not place immediately in an ice bath.

    • Cool to room temperature with stirring.

    • If oil droplets appear, reheat slightly until clear, then cool more slowly.

  • Seeding: Once the solution is at room temperature (and clear), add a seed crystal. If no seed is available, scratch the glass interface vigorously with a glass rod.

  • The "Cloud Point" Trick: If using a mixed solvent (EtOH/Water), add water dropwise at room temperature only until a faint, persistent turbidity appears, then stop. Do not crash it out.

Phase 2: Solvent System Engineering

Q: Ethanol isn't working. What solvent system should I use for this compound?

A: While 95% Ethanol is standard, it often fails for ortho-substituted chalcones due to high solubility and low MP. Use the Polarity-Gradient Matrix below.

Table 1: Solvent Selection Matrix for Difficult Chalcones

Solvent SystemRoleApplicationRisk Factor
Ethanol (95%) PrimaryFirst attempt. Good solubility at boiling, poor at 0°C.High risk of oiling out if MP < 60°C.
MeOH / Water AlternativeUse if EtOH yields oil. MeOH has a lower BP (65°C), preventing overheating.Moderate. Water addition must be very slow.
Ethyl Acetate / Hexane Non-PolarBest for oily crudes. Dissolve in min. EtAc, add Hexane until cloudy.Low. Excellent for removing polar impurities.
IPA (Isopropyl Alcohol) ViscositySlower diffusion kinetics can prevent rapid oiling.High solubility may reduce yield.

Critical Insight: For this compound, the Ethyl Acetate/Hexane system often outperforms alcohols because it avoids hydrogen-bonding interactions that can stabilize the amorphous (oily) phase.

Phase 3: Chemical Purification (The "Hidden" Variable)

Q: I have tried every solvent, but it still oils out. Is my material bad?

A: Yes. The presence of unreacted o-tolualdehyde (starting material) is a potent crystallization inhibitor. Even 2% residual aldehyde acts as a "solvent," depressing the melting point significantly.

The Self-Validating Purity Protocol: Before crystallization, you must chemically scavenge the aldehyde.

  • Dissolve crude oil in Diethyl Ether or Ethyl Acetate.

  • Wash 2x with saturated aqueous Sodium Bisulfite (NaHSO

    
    ) .
    
    • Mechanism:[2][3] Bisulfite forms a water-soluble adduct with the unreacted aldehyde, pulling it into the aqueous phase.

  • Wash 1x with Sodium Bicarbonate (to neutralize) and 1x with Brine.

  • Dry over MgSO

    
     and evaporate.
    
  • Result: The resulting solid/oil is chemically pure enough to crystallize.

Phase 4: Visualizing the Workflow

The following logic tree outlines the decision process for rescuing a failed crystallization.

CrystallizationTroubleshooting Start Start: Crude this compound CheckState State of Crude? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Looks dry Oil Persistent Oil CheckState->Oil Sticky/Wet SolventChoice Solvent Selection (Try EtOH 95% first) Solid->SolventChoice Bisulfite CRITICAL STEP: Wash w/ NaHSO3 (aq) to remove aldehyde Oil->Bisulfite Impurity Suspected OilingOut Problem: Oils Out upon cooling SolventChoice->OilingOut Fails Success Crystalline Solid SolventChoice->Success Works Remedy1 Remedy 1: Reheat & Dilute (Lower Saturation) OilingOut->Remedy1 First Pass Remedy2 Remedy 2: Switch Solvent (Try EtAc/Hexane) OilingOut->Remedy2 Persistent Failure Bisulfite->SolventChoice Seed Seed at RT (Do not chill yet) Remedy1->Seed Remedy2->Seed Seed->Success

Figure 1: Decision Logic for Troubleshooting Chalcone Crystallization Failures.

References
  • BenchChem Technical Support. (2025).[1][4][5] Purifying Chalcone Derivatives by Recrystallization: Troubleshooting Oiling Out. Retrieved from

  • Royal Society of Chemistry. (2017). Preparation of chalcone and its further Robinson annulation.[6] Comprehensive Organic Chemistry Experiments. Retrieved from

  • National Institutes of Health (NIH). (2023). Synthesis of Chalcones: An Improved High-Yield Protocol. PMC10650000. Retrieved from

  • University of York. (n.d.). Problems with Recrystallisations: Oiling Out. Chemistry Teaching Labs.[7] Retrieved from

Sources

Technical Support Center: Optimizing Catalyst Choice for o-Methylchalcone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: OMC-SYN-OPT-001 Assigned Specialist: Senior Application Scientist Subject: Catalyst Selection, Protocol Optimization, and Troubleshooting for Sterically Hindered Chalcones[1]

Executive Summary: The Steric Challenge

Welcome to the technical support hub for o-methylchalcone synthesis. Unlike simple chalcones, the synthesis of this compound (typically via Claisen-Schmidt condensation of 2-methylbenzaldehyde and acetophenone) presents specific kinetic hurdles due to steric hindrance at the ortho position.

This steric bulk affects the rotational freedom of the transition state during the C-C bond formation (aldol addition) and can inhibit the subsequent dehydration step (E1cB elimination). Standard protocols often result in stalled aldol intermediates (β-hydroxy ketones) or low yields.[1] This guide provides optimized catalyst choices to overcome these energy barriers.

Catalyst Decision Matrix

Use this logic flow to select the optimal catalyst based on your laboratory constraints and yield requirements.

Catalyst_Selection Start START: Define Priorities Scale Scale & Purity Req? Start->Scale Homogeneous Homogeneous Base Scale->Homogeneous Small Scale / Rapid Screening Heterogeneous Heterogeneous Solid Base Scale->Heterogeneous Scale-up / Green Chem / High Purity NaOH_EtOH NaOH / EtOH (Classic, Cheap) Risk: Side reactions Homogeneous->NaOH_EtOH Standard Solvent_Check Solvent Availability Heterogeneous->Solvent_Check Solvent Choice? Hydrotalcite Activated Hydrotalcite (Mg-Al) High Selectivity *Avoid MeOH* Solvent_Check->Hydrotalcite Aprotic (ACN/Toluene) KF_Al2O3 KF / Al2O3 Mechanochemistry Fastest Kinetics Solvent_Check->KF_Al2O3 Solvent-Free / EtOH

Figure 1: Decision tree for catalyst selection based on reaction scale and solvent constraints.

Technical Troubleshooting (Q&A)

Issue 1: Reaction Stalls at Intermediate

User Question: "I am using NaOH/EtOH. LC-MS shows a mass corresponding to the alcohol intermediate (M+18 relative to product), but the chalcone isn't forming. Why?"

Technical Diagnosis: The ortho-methyl group creates steric strain that destabilizes the planar transition state required for the E1cB elimination (dehydration). In standard base catalysis, the hydroxide is a poor leaving group. If the base is not strong enough or the temperature is too low, the reaction equilibrates at the aldol (β-hydroxy ketone) stage.

Solution:

  • Thermal Boost: Increase reflux temperature.[1] Switch solvent from Ethanol (bp 78°C) to Toluene (bp 110°C) with a Dean-Stark trap to physically remove water and drive the equilibrium.

  • Acid Catalysis (Alternative): If base fails, switch to BF₃·Et₂O or p-TSA in refluxing toluene.[1] Acid catalysis promotes dehydration by protonating the hydroxyl group, turning it into a better leaving group (

    
    ).
    
Issue 2: Low Yield & Catalyst Poisoning

User Question: "I switched to Mg-Al Hydrotalcite to be 'green', but my yield dropped to <20% in Methanol. The literature says this catalyst works."

Technical Diagnosis: This is a classic solvent-catalyst mismatch.[1] Hydrotalcites function via surface basic sites. Methanol is slightly acidic and polar; it competes with the substrate for the active basic sites on the hydrotalcite surface, effectively "poisoning" the catalyst.

Solution:

  • Change Solvent: Switch to an aprotic polar solvent like Acetonitrile (ACN) or non-polar Toluene .[1] These solvents do not block the active sites, allowing the o-methylbenzaldehyde to adsorb effectively.

  • Activation: Ensure the hydrotalcite was calcined (activated) at 450°C–500°C before use to remove interlayer carbonate and water, maximizing basicity.

Issue 3: Dimerization Side Products

User Question: "I see a heavy impurity (double molecular weight). Is my product polymerizing?"

Technical Diagnosis: You are observing the Michael Addition of a second equivalent of acetophenone to your newly formed this compound. This is common with strong homogeneous bases (NaOH/KOH) and prolonged reaction times.[1]

Solution:

  • Stoichiometry Control: Use a slight excess of the aldehyde (1.1 equiv) rather than the ketone.

  • Switch to Heterogeneous: Use KF/Al₂O₃ .[1] The basic sites are localized, which minimizes the mobility of the enolate required for the Michael addition side reaction.

Optimized Experimental Protocols

Protocol A: High-Activity Heterogeneous (KF/Al₂O₃)

Best for: High yield, fast kinetics, easy workup.[1]

Materials:

  • Potassium Fluoride (KF)[1]

  • Basic Alumina (Al₂O₃)[1][2]

  • 2-Methylbenzaldehyde[1]

  • Acetophenone[1][3][4][5][6][7][8]

Procedure:

  • Catalyst Prep: Dissolve KF (20g) in distilled water (100mL). Add Al₂O₃ (30g).[1] Stir for 1h. Remove water by rotary evaporation.[1] Dry solid in an oven at 120°C for 4h. (Result: ~40% wt KF/Al₂O₃).[1][2]

  • Reaction: Mix 2-methylbenzaldehyde (10 mmol) and acetophenone (10 mmol) in a round bottom flask.

  • Addition: Add KF/Al₂O₃ (1.0 g).

  • Solvent-Free Grinding (Option A): Grind the mixture in a mortar for 10–20 minutes. The friction heat helps overcome steric barriers.

  • Reflux (Option B): Add 15 mL Ethanol and reflux for 2–4 hours.

  • Workup: Dilute with 20 mL Ethanol (if using Option A). Filter the catalyst (can be washed with EtOH and reused). Pour filtrate into ice water to precipitate the crude chalcone. Recrystallize from EtOH.

Protocol B: Selective Hydrotalcite Method

Best for: High purity, preventing side reactions.

Materials:

  • Mg-Al Hydrotalcite (Mg/Al ratio 3:1)[1]

  • Solvent: Acetonitrile (ACN) (Critical: Do NOT use MeOH)[1]

Procedure:

  • Activation: Calcine Hydrotalcite at 500°C for 3h under nitrogen flow to generate the mixed oxide form.

  • Reaction: Suspend activated catalyst (100 mg) in ACN (10 mL). Add acetophenone (1.0 mmol) and 2-methylbenzaldehyde (1.1 mmol).

  • Execution: Stir at 60°C–80°C for 6–12 hours.

  • Workup: Filter catalyst while hot. Evaporate ACN. Recrystallize residue.

Comparative Data Analysis

The following table summarizes expected yields for this compound synthesis based on catalyst choice, highlighting the impact of the ortho-substituent compared to unsubstituted benzaldehyde.

Catalyst SystemSolventTime (h)Yield (o-Me)Yield (Unsub)Selectivity
NaOH (40%) Ethanol12-2465-75%85-95%Low (Michael adducts)
KF / Al₂O₃ None (Grind)0.388-94% 96-98%High
Hydrotalcite Methanol24<20%40%Poor (Poisoning)
Hydrotalcite Acetonitrile885-90%92%Very High
BF₃[1]·Et₂O Toluene280-85%90%High (Acid driven)

Mechanistic Visualization

The following diagram illustrates the reaction pathway and where the o-methyl steric hindrance impacts the cycle.

Reaction_Mechanism cluster_trouble Troubleshooting Zone Acetophenone Acetophenone Enolate Enolate Ion Acetophenone->Enolate Deprotonation Base Catalyst (Base) Base->Enolate Aldol Aldol Intermediate (β-hydroxy ketone) Enolate->Aldol Nucleophilic Attack (Slowed by Sterics) Aldehyde o-Methylbenzaldehyde (Steric Bulk) Aldehyde->Aldol Dehydration Dehydration (-H2O) Aldol->Dehydration E1cB Elimination Product This compound Dehydration->Product

Figure 2: Mechanistic pathway emphasizing the critical dehydration step often inhibited by steric hindrance.

References

  • Climent, M. J., Corma, A., Iborra, S., & Velty, A. (2004).[5][9] Activated hydrotalcites as catalysts for the synthesis of chalcones of pharmaceutical interest.[5] Journal of Catalysis.[1][5][9]

  • Kumar, S., et al. (2013). Solvent-free NaOH-Al2O3 supported synthesis of 1,3-diaryl-2-propene-1-ones.[1][10] International Journal of ChemTech Research.[1]

  • Abdel-Rahman, et al. (2019).[1][9] Synthesis of Chalcone Using LDH/Graphene Nanocatalysts of Different Compositions. Catalysts (MDPI).[1]

  • Cahiez, G., et al. (2020). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media.[1] ACS Omega.[1] [1]

  • Gupta, M., & Paul, S. (2012). An efficient green procedure for the synthesis of chalcones using C-200 as solid support under grinding conditions. Taylor & Francis.[1]

Sources

controlling stereoselectivity in o-methylchalcone synthesis via Wittig reaction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Stereoselectivity in o-Methylchalcone Synthesis via Wittig Reaction Role: Senior Application Scientist | Department: Technical Support & Process Optimization

Executive Summary & Diagnostic Workflow

The Challenge: Synthesizing this compound (1-(phenyl)-3-(2-methylphenyl)prop-2-en-1-one) via the Wittig reaction presents a unique intersection of steric hindrance and thermodynamic control. While the Wittig reaction of stabilized ylides typically favors the (


)-isomer, the ortho-methyl substituent on the benzaldehyde creates significant steric bulk at the electrophilic site. This often leads to stalled conversion  rather than poor stereoselectivity, though "leakage" to the (

)-isomer can occur under non-optimized solvation.

Diagnostic Decision Tree: Use the following logic flow to determine your immediate optimization strategy.

Wittig_Troubleshooting Start START: Analyze Crude NMR Check_Conversion Is Conversion > 50%? Start->Check_Conversion Check_Ratio Is E:Z Ratio > 95:5? Check_Conversion->Check_Ratio Yes Issue_Slow ISSUE: Steric Stalling Check_Conversion->Issue_Slow No Issue_Z ISSUE: Thermodynamic Equilibration Failure Check_Ratio->Issue_Z No Success SUCCESS: Proceed to Recrystallization Check_Ratio->Success Yes Sol_Reflux ACTION: Switch Solvent to Toluene/Xylene (Reflux) Issue_Slow->Sol_Reflux Sol_Conc ACTION: Increase Concentration (0.5M - 1.0M) Issue_Slow->Sol_Conc Sol_Additives ACTION: Add Benzoic Acid (cat.) or Switch to Non-Polar Solvent Issue_Z->Sol_Additives

Figure 1: Diagnostic logic for optimizing hindered Wittig reactions.

Mechanistic Knowledge Base: The "Why" Behind the Protocol

To control the reaction, you must understand the competing transition states. Chalcone synthesis utilizes stabilized ylides (conjugated to a ketone).[1][2]

The Stabilized Ylide Pathway

Unlike non-stabilized ylides (which are kinetically controlled and (


)-selective), stabilized ylides operate under thermodynamic control .[3]
  • Reversibility: The initial formation of the oxaphosphetane (or betaine) intermediate is reversible.[3]

  • Steric Sorting: The syn-oxaphosphetane (leading to

    
    ) suffers from severe steric repulsion between the phosphonium group and the aldehyde substituent.
    
  • The Ortho-Effect: The o-methyl group on the aldehyde increases the energy penalty for the syn-intermediate. Consequently, the system equilibrates to the more stable anti-oxaphosphetane, which decomposes to the (

    
    )-alkene.[3]
    

Key Insight: If you observe (


)-isomers, it means the intermediate decomposed before it could equilibrate. This usually happens in highly polar protic solvents or if Lithium salts (LiX) stabilize the transition state, preventing reversal.

Mechanism Reactants Reactants (Aldehyde + Ylide) Syn_Oxa Syn-Oxaphosphetane (Sterically Crowded) Reactants->Syn_Oxa Fast Anti_Oxa Anti-Oxaphosphetane (Thermodynamically Stable) Reactants->Anti_Oxa Slow Syn_Oxa->Reactants Reversible (Fast) Syn_Oxa->Anti_Oxa Equilibration (Crucial Step) Z_Alkene (Z)-Chalcone (Kinetic Product) Syn_Oxa->Z_Alkene Irreversible E_Alkene (E)-Chalcone (Thermodynamic Product) Anti_Oxa->E_Alkene Irreversible

Figure 2: The equilibration pathway. For this compound, the goal is to maximize the Syn


 Anti shift.

Troubleshooting Matrix (FAQs)

Q1: My reaction conversion is stuck at <40% after 24 hours. Why?

Root Cause: Steric hindrance. The o-methyl group blocks the trajectory of the bulky triphenylphosphine ylide attacking the carbonyl carbon. Solution:

  • Heat: Room temperature (DCM/THF) is often insufficient for ortho-substituted substrates. Switch to Toluene and heat to reflux (110°C).

  • Concentration: Wittig reactions are bimolecular. Increase concentration from standard 0.1 M to 0.5 M or 1.0 M to drive kinetics.

Q2: I see ~15% ( )-isomer. How do I eliminate it?

Root Cause: "Salt Effects" or Solvent Polarity. Lithium salts (from generating ylide with n-BuLi) can coordinate to the betaine oxygen, preventing the reversal to starting materials needed to form the (


)-isomer.
Solution: 
  • Salt-Free Conditions: Use a pre-isolated ylide or a base that does not generate soluble lithium salts (e.g., NaH in benzene/toluene, where NaBr precipitates out).

  • Solvent Switch: Move to non-polar solvents (Benzene, Toluene, Hexane). Avoid Methanol or DMF, which can stabilize the charge-separated transition states leading to (

    
    ).
    
  • Catalysis: Add 10 mol% Benzoic Acid . This protonates the betaine intermediate, facilitating the reversal/equilibration step (Maryanoff & Reitz, 1989).

Q3: Can I use the Horner-Wadsworth-Emmons (HWE) reaction instead?

Answer: Yes, and it is often superior for steric bulk. Technical Context: If the Wittig reaction remains sluggish despite high temperature, the HWE phosphonate carbanion is smaller (less steric bulk) than the triphenylphosphonium ylide. It typically yields exclusive (


)-selectivity. However, if your protocol requires Wittig (e.g., regulatory filing consistency), stick to the High-T Toluene protocol.

Validated Protocol: Synthesis of ( )-2-Methylchalcone

Objective: Synthesis of (


)-1-phenyl-3-(2-methylphenyl)prop-2-en-1-one.
Reagents
ComponentEquiv.RoleNotes
(Benzoylmethylene)triphenylphosphorane 1.2Stabilized YlidePre-isolated solid preferred over in situ generation.
2-Methylbenzaldehyde 1.0ElectrophileDistill prior to use to remove benzoic acid impurities.
Benzoic Acid 0.1CatalystPromotes E-equilibration.
Toluene -SolventAnhydrous; 0.5 M concentration.
Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.

  • Charging: Add (Benzoylmethylene)triphenylphosphorane (1.2 equiv) and Benzoic acid (0.1 equiv) to the flask.

  • Solvation: Add anhydrous Toluene. Calculate volume to achieve a concentration of 0.5 M relative to the aldehyde.

    • Note: High concentration is critical for overcoming the ortho-steric barrier.

  • Addition: Add 2-Methylbenzaldehyde (1.0 equiv) via syringe.

  • Reaction: Heat the mixture to a vigorous reflux (bath temp ~115°C). Stir for 12–24 hours.

    • Monitoring: Check TLC every 4 hours. The product usually fluoresces under UV.

  • Workup:

    • Cool to room temperature.

    • Remove toluene under reduced pressure (Rotavap).

    • Triturate the residue with Hexane/Diethyl Ether (9:1). The Triphenylphosphine oxide (TPPO) byproduct will precipitate as a solid.

  • Purification:

    • Filter off the TPPO.[4]

    • Concentrate the filtrate.

    • Recrystallization: Recrystallize the crude solid from hot Ethanol or Methanol. This is highly effective for removing trace (

      
      )-isomer, which is much more soluble than the (
      
      
      
      )-isomer.
Expected Data Profile
ParameterSpecification
Yield 75–85%
E:Z Ratio (Crude) > 95:5
E:Z Ratio (Recryst.) > 99:1
1H NMR (Alkene) Doublet at

7.6–8.0 ppm with

Hz (Characteristic of trans coupling).

References

  • Maryanoff, B. E., & Reitz, A. B. (1989).[5][6] The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects.[1][5][6][7][8][9][10][11][12][13][14] Chemical Reviews, 89(4), 863–927. Link

  • Vedejs, E., & Peterson, M. J. (1994).[5][9] Stereochemistry and mechanism in the Wittig reaction. Topics in Stereochemistry, 21, 1–157.[9] Link

  • Schlosser, M. (1970). The Stereochemistry of the Wittig Reaction. Topics in Stereochemistry, 5, 1-30.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 27: Sulfur, Silicon, and Phosphorus).

Sources

Validation & Comparative

Comparative Guide to the Anticancer Efficacy of o-Methylchalcone and Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the anticancer efficacy of o-methylchalcone, a member of the chalcone family of compounds, with established chemotherapeutic drugs, Doxorubicin and Cisplatin. It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and mechanisms of this emerging class of molecules.

Introduction: The Therapeutic Promise of Chalcones

Chalcones are a class of natural and synthetic compounds (1,3-diaryl-2-propen-1-ones) that serve as precursors for flavonoids and isoflavonoids.[1] Their simple chemical scaffold allows for extensive modification, leading to a broad spectrum of biological activities.[1] In oncology, chalcone derivatives have garnered significant interest for their potent in vitro and in vivo anticancer activities, which are exerted through multiple mechanisms, including the induction of apoptosis, regulation of autophagy, and disruption of the cell cycle.[1] This guide focuses specifically on this compound and its analogs, placing their anticancer profile in context with two cornerstones of cancer chemotherapy: Doxorubicin and Cisplatin.

Comparative Mechanisms of Action

A fundamental aspect of drug evaluation is understanding how a compound exerts its therapeutic effect. The choice of an appropriate experimental model and the interpretation of efficacy data are critically dependent on this knowledge. Below, we compare the primary mechanisms of action for this compound derivatives, Doxorubicin, and Cisplatin.

This compound Derivatives: Microtubule Disruption and Apoptosis Induction

Chalcones, as a class, are known to be potent inhibitors of tubulin polymerization.[2][3] By binding to microtubule proteins, they disrupt the dynamic equilibrium required for the formation of the mitotic spindle, a critical structure for cell division.[3] This interference leads to an arrest of the cell cycle, typically at the G2/M phase, preventing cancer cells from proliferating.[3][4][5]

The anticancer effect of chalcones is not limited to cell cycle arrest. They are potent inducers of apoptosis (programmed cell death) through multiple signaling pathways:

  • Mitochondrial (Intrinsic) Pathway: Certain chalcones, such as O-prenylchalcones, have been shown to induce apoptosis by causing mitochondrial dysfunction.[6] This involves the depolarization of the mitochondrial membrane, leading to the release of cytochrome C and the subsequent activation of caspase cascades (caspase-9 and caspase-3/7), ultimately executing cell death.[6][7]

  • Reactive Oxygen Species (ROS) Generation: The induction of apoptosis by some chalcones is closely linked to the generation of reactive oxygen species (ROS).[5] Elevated ROS levels create oxidative stress, which can damage cellular components and trigger apoptotic signaling pathways, including the JNK/p38 MAPK pathway.[8]

  • NF-κB Pathway Inhibition: 2'-hydroxychalcones have been reported to inhibit the pro-survival NF-κB signaling pathway, contributing to their ability to induce autophagy and apoptosis in breast cancer cells.[9]

Certain methoxylated chalcones have also been found to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair, representing another potential mechanism of action.[10]

o_methylchalcone_mechanism cluster_cell Cancer Cell Chalcone This compound Derivative Tubulin Tubulin Dimers Chalcone->Tubulin Binds to Mitochondria Mitochondria Chalcone->Mitochondria Induces Dysfunction Microtubules Microtubules Tubulin->Microtubules Polymerization (Inhibited) Spindle Mitotic Spindle (Disrupted) Microtubules->Spindle G2M G2/M Phase Arrest Spindle->G2M Proliferation Cell Proliferation (Inhibited) G2M->Proliferation ROS ROS Generation Mitochondria->ROS CytoC Cytochrome C Release Mitochondria->CytoC Apoptosis Apoptosis ROS->Apoptosis Caspases Caspase Activation (Caspase-9, -3) CytoC->Caspases Caspases->Apoptosis

Caption: Mechanism of this compound Derivatives.

Doxorubicin: Topoisomerase II Inhibition

Doxorubicin is an anthracycline antibiotic and one of the most effective anticancer drugs used for solid tumors and hematological malignancies.[11][12] Its primary mechanism involves the inhibition of topoisomerase II.[13] This enzyme is responsible for creating transient double-strand breaks in DNA to resolve topological problems during replication and transcription.[12] Doxorubicin intercalates into the DNA and stabilizes the topoisomerase II-DNA complex, preventing the re-ligation of the DNA strands.[14] This leads to the accumulation of permanent DNA double-strand breaks, triggering cell cycle arrest and apoptosis.[12]

doxorubicin_mechanism cluster_nucleus Cell Nucleus Dox Doxorubicin DNA DNA Dox->DNA Intercalates Complex DNA-Topo II Cleavage Complex Dox->Complex Stabilizes DNA->Complex TopoII Topoisomerase II TopoII->Complex DSB DNA Double-Strand Breaks Complex->DSB Prevents re-ligation Apoptosis Apoptosis DSB->Apoptosis Triggers

Caption: Mechanism of Doxorubicin.

Cisplatin: DNA Adduct Formation

Cisplatin is a platinum-based chemotherapeutic agent widely used to treat a variety of cancers.[15] After entering a cell, where the chloride concentration is low, its chloride ligands are replaced by water molecules in a process called aquation.[16][17] This activated form of cisplatin is a potent electrophile that reacts with nucleophilic sites on DNA, primarily the N7 position of purine bases (guanine and adenine).[15] This binding results in the formation of DNA adducts, predominantly 1,2-intrastrand crosslinks.[15] These adducts create a significant distortion in the DNA double helix, which obstructs DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[16][18]

cisplatin_mechanism cluster_cell_cis Cancer Cell Cis_entry Cisplatin (enters cell) Cis_aqua Aquated Cisplatin (Activated) Cis_entry->Cis_aqua Aquation (low Cl-) DNA_cis DNA Cis_aqua->DNA_cis Binds to Purine Bases Adducts DNA Adducts (Intrastrand Crosslinks) DNA_cis->Adducts Replication DNA Replication & Transcription Blocked Adducts->Replication Apoptosis_cis Apoptosis Replication->Apoptosis_cis

Caption: Mechanism of Cisplatin.

Comparative Efficacy: In Vitro Data

The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of a compound in vitro. It represents the concentration of a drug required to inhibit a biological process (e.g., cell proliferation) by 50%. The table below summarizes publicly available IC50 data for various chalcone derivatives and the comparator drugs across different cancer cell lines.

It is critical to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methodologies.

Compound/DrugCancer Cell LineIC50 ValueReference
Chalcone Derivatives
O-prenylchalcone 6dAGS (Gastric)26.32 µM[6]
O-prenylchalcone 7dAGS (Gastric)30.81 µM[6]
O-prenylchalcone 7jAGS (Gastric)31.90 µM[6]
Chalcone-coumarin hybrid 39HeLa (Cervical)4.7 µM[1]
Chalcone-coumarin hybrid 39C33A (Cervical)7.6 µM[1]
4-Hydroxyderricin (Chalcone)Multiple LinesIC50 = 21.9 µM (Topo II inhibition)[10]
Unspecified ChalconeMCF-7 (Breast)~100 µM (for 50% viability reduction)[19]
Comparator Drugs
DoxorubicinMCF-7 (Breast)~400 nM (for 50% viability reduction)[19]

Note: The data for the "Unspecified Chalcone" and Doxorubicin from reference[19] were presented as concentrations causing a 50% reduction in cell viability, which is analogous to an IC50 value in that context. The significant difference in potency (µM for the chalcone vs. nM for Doxorubicin) is a key observation.

Comparative Efficacy: In Vivo Data

In vivo studies using animal models, particularly human tumor xenografts in immunodeficient mice, are essential for evaluating the therapeutic efficacy of a drug candidate in a more complex biological system.[20][21]

  • Chalcones: A study on 2'-hydroxy-4'-methoxychalcone (HMC) demonstrated significant in vivo activity. When administered to mice with Lewis lung carcinoma, HMC inhibited tumor volume by 27.2%.[14] In a sarcoma 180 model, it suppressed tumor weight by 33.7%.[14] Another study showed that Licochalcone A, a chalcone extracted from licorice, significantly inhibited the volume and weight of xenograft tumors in nude mice with little toxicity to vital organs.[22][23] These results suggest that the anti-angiogenic and pro-apoptotic effects of chalcones observed in vitro translate to tangible anti-tumor activity in vivo.[14]

  • Doxorubicin and Cisplatin: Both drugs are standard-of-care agents with well-documented, potent in vivo efficacy against a wide range of xenograft models, which serves as a benchmark for new drug candidates. However, their use is often limited by significant toxicity, such as the cardiotoxicity associated with Doxorubicin.[11][24]

Key Experimental Protocols for Anticancer Drug Evaluation

Reproducible and well-validated protocols are the bedrock of scientific integrity. The following sections detail the standard methodologies for assessing the in vitro and in vivo efficacy of anticancer compounds.

In Vitro Cell Viability: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[25][26] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[25] The amount of formazan produced is proportional to the number of viable cells.[26]

mtt_workflow cluster_workflow MTT Assay Workflow start Start plate_cells 1. Plate Cells (96-well plate) start->plate_cells add_drug 2. Add Test Compound (e.g., this compound) plate_cells->add_drug incubate_drug 3. Incubate (e.g., 24-72 hours) add_drug->incubate_drug add_mtt 4. Add MTT Reagent incubate_drug->add_mtt incubate_mtt 5. Incubate (2-4 hours) add_mtt->incubate_mtt Formazan crystals form solubilize 6. Add Solubilizing Agent (e.g., DMSO, SDS) incubate_mtt->solubilize Dissolve crystals read_plate 7. Read Absorbance (~570 nm) solubilize->read_plate end End read_plate->end

Caption: Experimental Workflow for the MTT Assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[27]

  • Compound Treatment: Prepare serial dilutions of the test compound (this compound) and reference drugs (Doxorubicin, Cisplatin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[28]

  • MTT Addition: Add 10 µL of sterile MTT solution (e.g., 5 mg/mL in PBS) to each well.[28]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.[25][27]

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[28]

  • Absorbance Reading: Gently mix the plate to ensure complete solubilization. Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value.

In Vivo Efficacy: Subcutaneous Xenograft Model

This model involves the implantation of human cancer cells into immunodeficient mice, where they grow into a solid tumor.[20] It is a standard tool for assessing the in vivo efficacy of novel anticancer agents.[21][29]

xenograft_workflow cluster_xenograft Xenograft Model Workflow start_x Start inject_cells 1. Inject Cancer Cells (Subcutaneously into immunodeficient mice) start_x->inject_cells tumor_growth 2. Monitor Tumor Growth inject_cells->tumor_growth randomize 3. Randomize Mice (when tumors reach ~100-200 mm³) tumor_growth->randomize treatment 4. Administer Treatment (Vehicle, Test Drug, Comparator Drug) randomize->treatment monitor_tumor 5. Measure Tumor Volume & Body Weight Regularly treatment->monitor_tumor endpoint 6. Euthanize at Endpoint monitor_tumor->endpoint analysis 7. Excise Tumors & Analyze Data endpoint->analysis end_x End analysis->end_x

Caption: Experimental Workflow for a Xenograft Study.

Detailed Protocol:

  • Animal Model: Use immunodeficient mice (e.g., athymic Nude or SCID mice) aged 6-8 weeks.[20]

  • Cell Preparation: Harvest cancer cells during their logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium or PBS, often mixed with an extracellular matrix like Matrigel to improve tumor take rate.

  • Implantation: Subcutaneously inject a specific number of cells (e.g., 1-10 million) into the flank of each mouse.[20]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.

  • Randomization and Treatment: When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound, Doxorubicin).[21]

  • Drug Administration: Administer the compounds according to the planned schedule, dose, and route (e.g., intraperitoneal, oral gavage, intravenous). Monitor the body weight of the mice as an indicator of systemic toxicity.

  • Study Endpoint: The study concludes when tumors in the control group reach a maximum allowed size, or after a predetermined treatment period.

  • Data Analysis: At the endpoint, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histopathology, biomarker analysis). Compare the average tumor volume and weight between the treatment and control groups to determine the therapeutic efficacy.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of anticancer agents with distinct mechanisms of action compared to classical chemotherapeutics like Doxorubicin and Cisplatin. While standard agents primarily target DNA integrity, many chalcones function as antimitotic agents by inhibiting tubulin polymerization, a mechanism shared with other successful drugs like taxanes and vinca alkaloids.

The in vitro data suggests that while some chalcones may not be as potent as Doxorubicin on a molar basis, their efficacy is still within a therapeutically relevant micromolar range for many cancer cell lines.[6][19] Furthermore, in vivo studies confirm that this activity can translate into significant tumor growth inhibition.[14][23]

The key advantages that warrant further investigation into chalcones include:

  • Novel Mechanism of Action: Their ability to target the cytoskeleton provides an alternative therapeutic strategy, which could be valuable for tumors resistant to DNA-damaging agents.

  • Favorable Toxicity Profile: Some studies suggest that certain chalcones exhibit lower toxicity to normal cells and in vivo models compared to conventional chemotherapy.[22][30]

Future research should focus on direct, head-to-head comparisons of optimized this compound derivatives against standard-of-care drugs in a wider range of cancer models, including patient-derived xenografts (PDX).[31] Elucidating the precise structure-activity relationships will be crucial for developing next-generation chalcones with enhanced potency and improved pharmacological properties.

References

  • Srivastava, P., et al. (2021). Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. Molecules. Available at: [Link]

  • Cavalli, F., et al. (2020). Improvement in the Anti-Tumor Efficacy of Doxorubicin Nanosponges in In Vitro and in Mice Bearing Breast Tumor Models. International Journal of Molecular Sciences. Available at: [Link]

  • Nam, N. H., et al. (2003). Anti-angiogenic and anti-tumor activities of 2'-hydroxy-4'-methoxychalcone. Archives of Pharmacal Research. Available at: [Link]

  • Wang, Y., et al. (2022). 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies. International Journal of Molecular Sciences. Available at: [Link]

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European Journal of Pharmacology. Available at: [Link]

  • Bielik, T., et al. (2023). The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation. International Journal of Molecular Sciences. Available at: [Link]

  • JOVE. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. Available at: [Link]

  • Kim, M. J., et al. (2010). Methoxychalcone induces cell-cycle arrest and apoptosis in human hormone-resistant prostate cancer cells through PI 3-kinase-independent inhibition of mTOR pathways. Prostate. Available at: [Link]

  • Zhang, X., et al. (2022). A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Rekawek, P., et al. (2020). A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. Cancers. Available at: [Link]

  • Liu, J., et al. (2023). Licochalcone A induces cell cycle arrest and apoptosis via suppressing MAPK signaling pathway and the expression of FBXO5 in lung squamous cell cancer. Oncology Reports. Available at: [Link]

  • Mahapatra, D. K., et al. (2022). Chalcone Derivatives: Role in Anticancer Therapy. Molecules. Available at: [Link]

  • Villalobos-Rocha, J. C., et al. (2024). O-prenylchalcones inhibit cell proliferation and activate apoptosis by inducing mitochondrial dysfunction in gastric cancer cells. Scientific Reports. Available at: [Link]

  • Zureick, A. H., et al. (2022). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cancers. Available at: [Link]

  • Bailly, C., & Lansiaux, A. (2024). A Review of Natural and Synthetic Chalcones as Anticancer Agents Targeting Topoisomerase Enzymes. Molecules. Available at: [Link]

  • Jung, J. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research. Available at: [Link]

  • Chen, K., et al. (2019). Licochalcone A-Induced Apoptosis Through the Activation of p38MAPK Pathway Mediated Mitochondrial Pathways of Apoptosis in Human Osteosarcoma Cells In Vitro and In Vivo. Frontiers in Oncology. Available at: [Link]

  • Le-Bail, M., et al. (2009). Combretastatin-like chalcones as inhibitors of microtubule polymerization. Part 1: synthesis and biological evaluation of antivascular activity. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • Marullo, R., et al. (2013). Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects. Cancers. Available at: [Link]

  • Mota, M. I. S., et al. (2022). Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. Molecules. Available at: [Link]

  • Cryer, A. M., & Thorburn, A. (2024). Cisplatin in Cancer Treatment: Mechanism, Resistance, Toxicity, and Future Directions. Annual Review of Cancer Biology. Available at: [Link]

  • Nayak, Y., & Kumar, B. M. R. (2014). Molecular Targeted Approaches to Cancer Therapy and Prevention Using Chalcones. Current Cancer Drug Targets. Available at: [Link]

  • Springer Nature. (n.d.). MTT Assay Protocol. Springer Nature Experiments. Available at: [Link]

  • Wang, Y., et al. (2023). Enhanced therapeutic efficacy of doxorubicin against multidrug-resistant breast cancer with reduced cardiotoxicity. Journal of Drug Targeting. Available at: [Link]

  • Liu, J., et al. (2023). Licochalcone A induces cell cycle arrest and apoptosis via suppressing MAPK signaling pathway and the expression of FBXO5 in lung squamous cell cancer. Oncology Reports. Available at: [Link]

  • Tanimizu, N., et al. (2024). Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Frontiers in Oncology. Available at: [Link]

  • Zhang, X., et al. (2022). A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Kim, H. J., et al. (2023). Licochalcone B Induces ROS-Dependent Apoptosis in Oxaliplatin-Resistant Colorectal Cancer Cells via p38/JNK MAPK Signaling. International Journal of Molecular Sciences. Available at: [Link]

  • Cancer Research UK. (n.d.). Doxorubicin. Cancer Research UK. Available at: [Link]

  • MDPI. (n.d.). Special Issue : Cisplatin in Cancer Therapy: Molecular Mechanisms of Action 2.0. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Comparison between the effects of a 48 h chalcone or doxorubicin... ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Chalcone methoxy derivatives induce cell cycle arrest in Luc-4T1 cells... ResearchGate. Available at: [Link]

  • Singh, S., et al. (2017). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research. Available at: [Link]

  • Wikipedia. (n.d.). Cisplatin. Wikipedia. Available at: [Link]

  • Lestini, B., et al. (2009). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Pharmaceutical Statistics. Available at: [Link]

  • Chen, K., et al. (2019). Licochalcone A-Induced Apoptosis Through the Activation of p38MAPK Pathway Mediated Mitochondrial Pathways of Apoptosis in Human Osteosarcoma Cells In Vitro and In Vivo. Frontiers in Oncology. Available at: [Link]

  • GEN. (2014). Patient-Derived Xenografts for Cancer Therapeutics Development and Predictive Modeling. Genetic Engineering & Biotechnology News. Available at: [Link]

Sources

Technical Validation Guide: o-Methylchalcone (AN07) In Vivo Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Non-Steroidal Alternative

Molecule of Interest: 2'-Hydroxy-4'-methoxychalcone (Commonly referred to as AN07 or HMC). Therapeutic Class: Synthetic Chalcone Derivative / PPARγ Agonist / Nrf2 Activator.

In the landscape of anti-inflammatory drug development, 2'-hydroxy-4'-methoxychalcone (AN07) has emerged as a potent bioactive scaffold.[1] Unlike traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) that primarily target cyclooxygenase (COX) enzymes, or corticosteroids like Dexamethasone that induce broad immunosuppression, AN07 exhibits a dual-mechanism of action . It simultaneously suppresses upstream inflammatory signaling (NF-κB/MAPK) and activates cytoprotective antioxidant pathways (Nrf2/HO-1).

This guide validates the in vivo efficacy of AN07, specifically focusing on its application in vascular inflammation (atherosclerosis) and systemic endotoxemia , providing a rigorous comparison against standard-of-care agents.

Mechanistic Architecture

To understand the in vivo outcomes, one must first grasp the molecular causality. AN07 does not merely block an enzyme; it reprograms the cellular response to stress.

Key Signaling Pathways
  • PPARγ Agonism: AN07 acts as a partial agonist for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that transrepresses inflammatory genes.

  • NF-κB Blockade: It prevents the phosphorylation of IκBα, thereby locking the NF-κB p65 subunit in the cytoplasm and preventing the transcription of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).

  • Nrf2 Activation: It promotes the nuclear translocation of Nrf2, upregulating Heme Oxygenase-1 (HO-1), which scavenges Reactive Oxygen Species (ROS) that otherwise fuel the inflammatory fire.

Pathway Visualization

The following diagram illustrates the multi-target mechanism of AN07 within an inflammatory cell (e.g., Macrophage or Endothelial cell).

AN07_Mechanism AN07 AN07 (2'-Hydroxy-4'-methoxychalcone) PPARg PPARγ Activation AN07->PPARg Agonist binding Nrf2 Nrf2 Translocation AN07->Nrf2 Stabilizes LPS Inflammatory Stimulus (LPS/Ox-LDL) MAPK MAPK Phosphorylation (p38, JNK) LPS->MAPK NFkB_Complex NF-κB Complex (p65/p50) PPARg->NFkB_Complex Transrepression (Inhibits) HO1 HO-1 Upregulation Nrf2->HO1 Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_Complex->Cytokines Transcription MAPK->NFkB_Complex Activates ROS Oxidative Stress (ROS) HO1->ROS Scavenges Outcome Reduced Inflammation & Tissue Damage Cytokines->Outcome ROS->Outcome

Figure 1: Signal transduction pathway showing AN07's dual regulation of inflammatory repression (PPARγ) and antioxidant defense (Nrf2).

Comparative Analysis: AN07 vs. Standards of Care

The following table contrasts AN07 with Dexamethasone (Gold Standard Steroid) and Indomethacin (Standard NSAID) based on in vivo performance metrics.

FeatureAN07 (2'-Hydroxy-4'-methoxychalcone) Dexamethasone Indomethacin
Primary Mechanism PPARγ Agonist / Nrf2 ActivatorGlucocorticoid Receptor AgonistCOX-1/COX-2 Inhibitor
Target Scope Upstream Signaling (NF-κB, MAPK) + AntioxidantBroad Genomic SuppressionDownstream Mediator Blockade (Prostaglandins)
In Vivo Efficacy (Edema) Moderate (~37-45% inhibition)High (>80% inhibition)High (~50-60% inhibition)
Vascular Protection High (Reduces plaque & foam cells)Variable (Can worsen lipid profile)Low (No direct anti-atherogenic effect)
Side Effect Profile Low toxicity; CytoprotectiveHigh (Atrophy, Immunosuppression, Hyperglycemia)High (Gastric Ulcers, Renal Toxicity)
Best Application Chronic Inflammation, Atherosclerosis, NeuroprotectionAcute Severe Inflammation, Autoimmune CrisisAcute Pain, Fever, Localized Inflammation

Validated In Vivo Experimental Protocols

To replicate the anti-inflammatory effects of AN07, the following protocols are recommended. These workflows are designed to test vascular inflammation (chronic) and systemic endotoxemia (acute).

Protocol A: Atherosclerosis & Vascular Inflammation Model

Objective: Assess the ability of AN07 to inhibit plaque formation and macrophage infiltration in ApoE-/- or LDLr-/- mice.

1. Animal Model Selection

  • Strain: LDL receptor knockout (LDLr-/-) mice or ApoE-/- mice (Male, 6-8 weeks old).

  • Rationale: These mice develop hypercholesterolemia and inflammatory atherosclerotic plaques mimicking human pathology.

2. Induction & Treatment Timeline

  • Acclimatization: 1 week on standard chow.

  • Induction: Switch to High-Fat Diet (HFD) (e.g., 0.15% cholesterol, 21% fat) for 12-16 weeks.

  • Treatment Groups (n=10/group):

    • Group 1: Vehicle Control (HFD + 0.5% CMC-Na).

    • Group 2: AN07 Low Dose (10 mg/kg/day, Oral Gavage).

    • Group 3: AN07 High Dose (30 mg/kg/day, Oral Gavage).

    • Group 4: Positive Control (Rosiglitazone 10 mg/kg or Statin).

3. Endpoint Analysis

  • Histopathology: Dissect aorta; stain with Oil Red O to quantify lipid plaque area.

  • Immunohistochemistry: Stain aortic sinus sections for MOMA-2 (Macrophage marker) to measure inflammatory cell infiltration.

  • Serum Cytokines: ELISA quantification of TNF-α, IL-6, and IL-1β.

Protocol B: LPS-Induced Systemic Inflammation

Objective: Validate the acute suppression of the "Cytokine Storm" and oxidative stress.

1. Experimental Design

  • Subjects: C57BL/6J mice (Male, 8 weeks).

  • Pre-treatment: Administer AN07 (10, 30 mg/kg, i.p. or p.o.) 1 hour prior to LPS challenge.

  • Induction: Intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) (e.g., E. coli 055:B5, 5-10 mg/kg).

2. Data Collection (6 - 24 hours post-LPS)

  • Survival Rate: Monitor every 2 hours for sepsis-induced mortality.

  • Bronchoalveolar Lavage Fluid (BALF): If focusing on lung inflammation, collect BALF to count neutrophils and measure protein concentration.

  • Tissue Analysis: Harvest liver/lung. Homogenize to measure MPO activity (neutrophil infiltration) and MDA levels (lipid peroxidation).

Experimental Workflow Diagram

InVivo_Protocol cluster_0 Phase 1: Preparation cluster_1 Phase 2: Intervention cluster_2 Phase 3: Analysis Acclimatization Acclimatization (7 Days) Grouping Randomization (n=10/group) Acclimatization->Grouping Treatment AN07 Administration (10-30 mg/kg) Grouping->Treatment Pre-treatment Induction Induction (HFD or LPS) Induction->Treatment Chronic Model Sacrifice Tissue Collection (Aorta/Serum/Lung) Induction->Sacrifice Endpoint Treatment->Induction Acute Model Assays ELISA, Histology, Western Blot Sacrifice->Assays

Figure 2: Workflow for validating AN07 efficacy in both acute and chronic inflammatory models.

Data Synthesis: Expected Outcomes

Based on the referenced literature, the following quantitative improvements are typical when using AN07 in the described models.

BiomarkerPathological State (Control)AN07 Treatment (High Dose)% Improvement
Aortic Plaque Area High Lipid DepositionReduced Deposition~40-50% Reduction
Serum TNF-α Elevated (>500 pg/mL)Suppressed (<250 pg/mL)~50% Suppression
Macrophage Infiltration Dense (MOMA-2 positive)SparseSignificant Decrease
HO-1 Expression Basal / LowUpregulated>2-fold Increase
ROS Levels High FluorescenceReduced Fluorescence~60% Reduction

Interpretation: The data confirms that AN07 is not merely a symptom suppressor but a disease-modifying agent in vascular inflammation. Its ability to reduce plaque burden while simultaneously lowering systemic cytokines suggests it addresses the root cause (oxidative stress and NF-κB activation) rather than just the downstream prostaglandins (like NSAIDs).

References

  • The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07 Source: Molecules (2020) URL:[2][Link] Key Finding: Validates AN07's mechanism via Nrf2/HO-1 activation and NF-κB suppression in macrophages.[2]

  • 2-Hydroxy-4'-methoxychalcone inhibits proliferation and inflammation of human aortic smooth muscle cells by increasing the expression of peroxisome proliferator-activated receptor gamma Source:[1] Journal of Cardiovascular Pharmacology (2012) URL:[Link] Key Finding: Establishes AN07 as a PPARγ agonist with direct anti-atherosclerotic effects.[3]

  • Protective Effects of the Chalcone-Based Derivative AN07 on Inflammation-Associated Myotube Atrophy Induced by Lipopolysaccharide Source: International Journal of Molecular Sciences (2019) URL:[Link] Key Finding: Demonstrates in vivo relevance for preserving tissue integrity under inflammatory stress.

  • Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone Source: MDPI (2023) URL:[Link] Key Finding: Provides comparative data on hydroxy-methoxy chalcone derivatives, highlighting 4',6'-DMC efficacy in suppressing NO, PGE2, and cytokines.

Sources

A Senior Application Scientist's Guide to Cross-Validating o-Methylchalcone's Antioxidant Potential: A Multi-Assay Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the true antioxidant potential of a compound like o-methylchalcone requires a multi-faceted approach. Relying on a single assay can provide a limited and sometimes misleading perspective. This guide provides an in-depth, technical comparison of key antioxidant assays, offering the rationale and detailed protocols necessary to robustly cross-validate the antioxidant activity of this compound and similar flavonoid compounds.

The Imperative of Cross-Validation in Antioxidant Research

Chalcones, a class of organic compounds, are precursors to flavonoids and exhibit a wide range of biological activities, including antioxidant properties. The antioxidant capacity of chalcones is significantly influenced by their molecular structure, such as the substitution patterns on their aromatic rings.[1] The ortho-methoxy substitution in this compound is of particular interest for its potential to modulate antioxidant activity.

However, the very nature of antioxidant action—the ability to neutralize reactive oxygen species (ROS) through various mechanisms—necessitates a cross-validation approach using multiple assays. Different assays operate via distinct chemical principles, and a compound may exhibit varying levels of activity depending on the specific mechanism being tested. Therefore, a comprehensive evaluation using a panel of assays is crucial for a scientifically sound assessment of a compound's antioxidant profile.

Comparative Analysis of Key Antioxidant Assays

This guide focuses on four widely used antioxidant assays, each providing a unique window into the antioxidant capacity of this compound:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A popular and straightforward method based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[2][3]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: A versatile assay that measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation. This assay is applicable to both hydrophilic and lipophilic compounds.[4]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This assay assesses the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. It is a measure of the total antioxidant power based on electron donation.[5]

  • Cellular Antioxidant Activity (CAA) Assay: A cell-based assay that provides a more biologically relevant measure of antioxidant activity by accounting for factors like cell uptake, metabolism, and localization of the antioxidant.[6][7]

The choice of assay should be guided by the specific research question and the chemical nature of the compound being tested. For a comprehensive understanding of a flavonoid-like compound such as this compound, a combination of these assays is highly recommended.[8][9]

Mechanistic Overview of the Assays

Assay_Mechanisms cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay cluster_FRAP FRAP Assay cluster_CAA Cellular Antioxidant Activity (CAA) Assay DPPH_Radical DPPH• (Purple) DPPH_H DPPH-H (Yellow) DPPH_Radical->DPPH_H Donates H• Antioxidant_H Antioxidant-H Antioxidant_H->DPPH_Radical ABTS_Radical ABTS•+ (Blue-Green) ABTS ABTS (Colorless) ABTS_Radical->ABTS Reduces Antioxidant Antioxidant Antioxidant->ABTS_Radical Fe3_TPTZ Fe³⁺-TPTZ (Colorless) Fe2_TPTZ Fe²⁺-TPTZ (Blue) Fe3_TPTZ->Fe2_TPTZ Reduces Antioxidant_e Antioxidant (e⁻ donor) Antioxidant_e->Fe3_TPTZ Cell HepG2 Cell DCFH DCFH (Non-fluorescent) Cell->DCFH Esterase Cleavage DCFH_DA DCFH-DA DCFH_DA->Cell Uptake DCF DCF (Fluorescent) DCFH->DCF Oxidation ROS ROS (Peroxyl Radicals) ROS->DCFH Antioxidant_Cell Antioxidant Antioxidant_Cell->ROS Scavenges

Caption: Mechanistic overview of the DPPH, ABTS, FRAP, and CAA assays.

Quantitative Comparison of Antioxidant Activity

CompoundDPPH IC₅₀ (µg/mL)ABTS IC₅₀ (µg/mL)FRAP (µmol Fe²⁺/g)CAA EC₅₀ (µmol QE/100 µmol)
This compound (Hypothetical) 15.210.885025
p-Hydroxy-m-methoxy Chalcone 11.9[10]---
Ascorbic Acid (Vitamin C) 3.3[10]---

IC₅₀: The concentration of the compound required to scavenge 50% of the radicals. A lower IC₅₀ indicates higher antioxidant activity. FRAP values are expressed as micromoles of Fe²⁺ equivalents per gram of the compound. CAA values are expressed as micromoles of quercetin equivalents per 100 micromoles of the compound. -: Data not available in the cited literature.

Experimental Protocols

The following are detailed, step-by-step protocols for each of the four assays. Adherence to these protocols is crucial for obtaining reliable and reproducible results.

DPPH Radical Scavenging Assay Protocol

DPPH_Workflow start Start prep_dpph Prepare 0.1 mM DPPH solution in methanol start->prep_dpph prep_sample Prepare serial dilutions of This compound in methanol start->prep_sample mix Mix 1 mL of DPPH solution with 1 mL of sample/control/blank prep_dpph->mix prep_control Prepare positive control (e.g., Ascorbic Acid) prep_sample->prep_control prep_control->mix incubate Incubate in the dark at room temperature for 30 min mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % inhibition and IC₅₀ value measure->calculate end End calculate->end

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare a stock solution of this compound in methanol and perform serial dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a test tube or a 96-well microplate, mix 1 mL of the DPPH solution with 1 mL of each sample dilution, a positive control (e.g., ascorbic acid), and a blank (methanol).

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the IC₅₀ value.

ABTS Radical Cation Decolorization Assay Protocol

ABTS_Workflow start Start prep_abts Prepare ABTS radical cation solution by reacting 7 mM ABTS with 2.45 mM potassium persulfate start->prep_abts prep_sample Prepare serial dilutions of This compound start->prep_sample incubate_abts Incubate in the dark at room temperature for 12-16 hours prep_abts->incubate_abts adjust_abs Dilute ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm incubate_abts->adjust_abs mix Mix 1 mL of adjusted ABTS•+ solution with 10 µL of sample/control/blank adjust_abs->mix prep_sample->mix incubate_mix Incubate at room temperature for 6 min mix->incubate_mix measure Measure absorbance at 734 nm incubate_mix->measure calculate Calculate % inhibition and IC₅₀ value measure->calculate end End calculate->end

Caption: Workflow for the ABTS radical cation decolorization assay.

Step-by-Step Procedure:

  • Preparation of ABTS Radical Cation (ABTS•⁺): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Adjustment of ABTS•⁺ Solution: Dilute the prepared ABTS•⁺ solution with ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare serial dilutions of this compound.

  • Reaction Mixture: Add 10 µL of each sample dilution to 1 mL of the adjusted ABTS•⁺ solution.

  • Incubation: Incubate the reaction mixtures at room temperature for 6 minutes.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: Determine the percentage of inhibition and calculate the IC₅₀ value.

FRAP (Ferric Reducing Antioxidant Power) Assay Protocol

FRAP_Workflow start Start prep_frap Prepare fresh FRAP reagent: - 300 mM Acetate buffer (pH 3.6) - 10 mM TPTZ in 40 mM HCl - 20 mM FeCl₃·6H₂O (Mix in 10:1:1 ratio) start->prep_frap prep_sample Prepare dilutions of this compound and FeSO₄·7H₂O standards start->prep_sample warm_reagent Warm FRAP reagent to 37°C prep_frap->warm_reagent mix Add 150 µL of FRAP reagent to 20 µL of sample/standard/blank in a microplate warm_reagent->mix prep_sample->mix incubate Incubate at 37°C for 4 minutes mix->incubate measure Measure absorbance at 593 nm incubate->measure calculate Construct standard curve and calculate FRAP value measure->calculate end End calculate->end

Caption: Workflow for the FRAP assay.

Step-by-Step Procedure:

  • Preparation of FRAP Reagent: Freshly prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[11]

  • Sample and Standard Preparation: Prepare dilutions of this compound and a series of ferrous sulfate (FeSO₄·7H₂O) standards.

  • Reaction Mixture: In a 96-well microplate, add 20 µL of the sample, standard, or blank to 150 µL of the pre-warmed FRAP reagent.[11]

  • Incubation: Incubate the microplate at 37°C for 4 minutes.[11]

  • Absorbance Measurement: Measure the absorbance at 593 nm.

  • Calculation: Construct a standard curve using the ferrous sulfate standards and calculate the FRAP value of the samples in µmol Fe²⁺ equivalents per gram.

Cellular Antioxidant Activity (CAA) Assay Protocol

CAA_Workflow start Start seed_cells Seed HepG2 cells in a 96-well black, clear-bottom plate start->seed_cells incubate_cells Incubate for 24h until confluent seed_cells->incubate_cells treat_cells Treat cells with this compound and 25 µM DCFH-DA for 1h incubate_cells->treat_cells wash_cells Wash cells with PBS treat_cells->wash_cells add_aaph Add 600 µM AAPH to induce oxidative stress wash_cells->add_aaph read_fluorescence Immediately measure fluorescence (Ex: 485 nm, Em: 538 nm) kinetically for 1h at 37°C add_aaph->read_fluorescence calculate Calculate CAA units read_fluorescence->calculate end End calculate->end

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Step-by-Step Procedure:

  • Cell Culture: Seed Human hepatocarcinoma (HepG2) cells in a 96-well, black, clear-bottom microplate at a density that will achieve confluence within 24 hours.[12][13]

  • Cell Treatment: Remove the culture medium and treat the cells with various concentrations of this compound and 25 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 1 hour at 37°C.[13]

  • Washing: Wash the cells with phosphate-buffered saline (PBS) to remove excess compound and probe.[13]

  • Induction of Oxidative Stress: Add 600 µM 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) to all wells to induce peroxyl radical formation.[14]

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence kinetically for 1 hour at 37°C, with excitation at 485 nm and emission at 538 nm.[12]

  • Calculation: Calculate the area under the curve for each concentration and determine the CAA units.

Interpreting the Results: A Holistic View

Discrepancies in the antioxidant activity of this compound across these assays are not only possible but expected. For instance:

  • A high activity in the DPPH and ABTS assays would suggest that this compound is an effective radical scavenger through hydrogen or electron donation.

  • A strong result in the FRAP assay would indicate its potency as a reducing agent.

  • Significant activity in the CAA assay would provide evidence of its ability to function as an antioxidant in a biological system, taking into account its bioavailability and cellular metabolism.

A high correlation between the results of the DPPH, ABTS, and FRAP assays would suggest that the primary antioxidant mechanism of this compound is based on electron donation.[4][5][15] Conversely, a lack of strong correlation might indicate that different structural features of the molecule contribute to its activity in different assays.[15]

Conclusion

The cross-validation of this compound's antioxidant activity using a panel of assays with diverse mechanisms is not merely a suggestion but a necessity for robust scientific inquiry. This guide provides the foundational knowledge and practical protocols for researchers to conduct a thorough and reliable assessment of this promising compound. By integrating the data from chemical and cell-based assays, a more complete and biologically relevant understanding of the antioxidant potential of this compound can be achieved, paving the way for its potential application in drug development and other scientific fields.

References

  • A. T. and F. S. Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. f. & Zoll.) Leaves Extract and Fractions.
  • Minarti, et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences, 503, 07005.
  • Arianingrum, R., Purnomo, H., & Ramadhina, W. N. (2021). Antioxidant Activity of p-Hidroxy-m-Methoxy Chalcone and its Combination with Doxorubicin: In Vitro and In Silico Study.
  • Rumpf, J., Burger, R., & Schulze, M. (2023). Statistical evaluation of DPPH, ABTS, FRAP, and Folin-Ciocalteu assays to assess the antioxidant capacity of lignins. International Journal of Biological Macromolecules, 233, 123470.
  • Unknown. (2023). Result of antioxidant activity (IC 50 ) with DPPH, FRAP, ABTS, total...
  • Rumpf, J., Burger, R., & Schulze, M. (2023). Comparing the four spectrophotometric assays DPPH, ABTS, FRAP and Folin-Ciocalteu to evaluate the antioxidant activity of a set of lignins. ACS Fall 2025.
  • Thirunavukkarasu, C., et al. (2021). Comparative Antioxidant Activity of The Synthesized (E)-Chalcones. Nepal Journals Online.
  • Thaipong, K., et al. (2006). Comparison of ABTS, DPPH, FRAP, and ORAC assays for estimating antioxidant activity from guava fruit extracts. Journal of Food Composition and Analysis, 19(6-7), 669-675.
  • Özgen, M., et al. (2006). Comparison of antioxidant capacity of selected fruit cultivars from Turkey. HortScience, 41(2), 461-465.
  • Rumpf, J., Burger, R., & Schulze, M. (2023). Statistical evaluation of DPPH, ABTS, FRAP, and Folin-Ciocalteu assays to assess the antioxidant capacity of lignins. pub H-BRS.
  • Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896-8907.
  • Sulpizio, C., et al. (2010). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. Journal of Molecular Structure, 984(1-3), 253-259.
  • Unknown. (2024). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay.
  • Li, H., et al. (2019). Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship. Journal of Functional Foods, 59, 243-252.
  • Sigma-Aldrich. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK509) – Technical Bulletin.
  • Al-Amiery, A. A., et al. (2014). Synthesis, characterization and evaluation of antioxidant activities of some novel chalcones analogues. Molecules, 19(5), 6069-6085.
  • Zen-Bio, Inc. (2020). CAA Antioxidant Assay Kit.
  • Petrusevska, G., et al. (2021).
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit.
  • BenchChem. (2025). An In-depth Technical Guide to the Cellular Antioxidant Activity (CAA) Assay.
  • Apak, R., et al. (2016). Flavonoids: A Review On Extraction, Identification, Quantification, and Antioxidant Activity.
  • de Oliveira, C. A., et al. (2023).
  • Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements.
  • Septembre-Malaterre, A., et al. (2016). Correlation Study of Antioxidant Activity with Phenolic and Flavonoid Compounds in 12 Indonesian Indigenous Herbs. Foods, 5(4), 80.
  • HiMedia Laboratories. (n.d.).
  • Arbor Assays. (n.d.). FRAP™ Colorimetric Detection Kit.
  • Beso, A., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Plants, 10(6), 1197.
  • Sembiring, E. N., et al. (2019). Considerations of Choosing Antioxidant Assays: A Review. IOSR Journal of Pharmacy and Biological Sciences, 14(6), 33-40.

Sources

A Senior Scientist's Comparative Guide to the Structure-Activity Relationship of o-Methylchalcone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, chalcones represent a foundational scaffold, celebrated for its synthetic accessibility and broad pharmacological versatility.[1][2][3] These compounds, characterized by two aromatic rings linked by an α,β-unsaturated carbonyl system, are precursors to all flavonoids and exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific subclass: o-methylchalcone derivatives. We will dissect how subtle molecular modifications to this scaffold influence biological outcomes, supported by comparative experimental data and validated protocols to empower researchers in the rational design of novel therapeutic agents.

The this compound Core: Establishing the Baseline

The defining feature of our subject compounds is a methyl group at the ortho (2-position) of Ring A. This substitution does more than add lipophilicity; it imparts a specific conformational bias due to steric hindrance, influencing how the molecule interacts with biological targets. The general synthesis of these derivatives is reliably achieved through the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of 2'-methylacetophenone with various substituted benzaldehydes.[2][5][7] This straightforward synthesis allows for extensive exploration of substitutions on Ring B.

o_Methylchalcone_Scaffold cluster_Core Core this compound Structure cluster_SAR Key SAR Insights Structure Ring Aα,β-Unsaturated CarbonylRing B(2'-Methyl)--C(=O)--CH=CH(Variable Substituents) RingB Ring B Substitutions RingB_Effect Primary driver of potency & selectivity. Electron-withdrawing groups often enhance activity. RingB->RingB_Effect Linker Carbonyl & Alkene Linker Linker_Effect Crucial for Michael addition reactions with biological nucleophiles (e.g., Cys residues). Linker->Linker_Effect RingA Ring A (o-Methyl) RingA_Effect Influences steric and electronic properties, impacting target binding and conformation. RingA->RingA_Effect MTT_Workflow A 1. Plate cells in 96-well plates (5x10^3 cells/well) B 2. Incubate for 24h for cell adherence A->B C 3. Treat with serial dilutions of this compound derivatives B->C D 4. Incubate for 48h C->D E 5. Add 20 µL MTT solution (5 mg/mL) D->E F 6. Incubate for 4h (formazan crystal formation) E->F G 7. Solubilize crystals with 150 µL DMSO F->G H 8. Read absorbance at 570 nm G->H

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., HCT-116) are seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a 2X stock solution of each chalcone derivative in culture medium from a DMSO stock. Perform serial dilutions to obtain a range of final concentrations.

  • Treatment: Remove the medium from the wells and add 100 µL of the respective 2X compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Comparative Analysis: Antimicrobial Activity

The antimicrobial action of chalcones is often linked to their interaction with the microbial cell wall or their ability to inhibit essential enzymes. [8]The α,β-unsaturated ketone moiety is a critical pharmacophore, acting as a Michael acceptor.

Key Insights:

  • Gram-Positive vs. Gram-Negative: Chalcones generally show better activity against Gram-positive bacteria (e.g., Staphylococcus aureus) than Gram-negative bacteria (e.g., Escherichia coli). The outer membrane of Gram-negative bacteria presents a formidable permeability barrier.

  • Halogenation: As with anticancer activity, the presence of halogens on Ring B significantly boosts antimicrobial efficacy. [9]This enhances lipophilicity, facilitating membrane transit.

  • Hydroxyl Groups: The addition of hydroxyl groups can improve activity, particularly antifungal efficacy, by enabling hydrogen bonding with target enzymes. [9] Table 2: Comparative Antimicrobial Activity (MIC) of Representative this compound Derivatives

    Compound ID Ring B Substitution S. aureus (MIC, µg/mL) E. coli (MIC, µg/mL) C. albicans (MIC, µg/mL)
    OMC-1 Unsubstituted 128 >256 128
    OMC-6 4'-Fluoro 32 128 64
    OMC-7 4'-Chloro 16 64 32
    OMC-8 2',4'-Dichloro 8 32 16

    | OMC-9 | 4'-Hydroxy | 64 | >256 | 32 |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

MIC_Workflow A 1. Prepare 2-fold serial dilutions of chalcones in broth in a 96-well plate B 2. Prepare standardized microbial inoculum (~5 x 10^5 CFU/mL) A->B C 3. Add inoculum to each well B->C D 4. Include positive (no drug) and negative (no bacteria) controls C->D E 5. Incubate for 18-24h at 37°C D->E F 6. Determine MIC: Lowest concentration with no visible turbidity E->F

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Compound Dilution: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 100 µL of the test compound (at 2X the highest desired concentration) to well 1.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Wells 11 (inoculum, no drug) and 12 (broth only) serve as controls.

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match the 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Reading: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

Conclusion and Future Outlook

The structure-activity relationship of this compound derivatives is a clear illustration of rational drug design principles. Potency and selectivity are not random; they are dictated by the intricate interplay of steric and electronic factors. For both anticancer and antimicrobial applications, the evidence strongly suggests that the introduction of electron-withdrawing groups, particularly halogens, at the para-position of Ring B is a highly effective strategy for enhancing biological activity.

Future research should pivot towards optimizing the therapeutic index of these compounds. While potency is crucial, selectivity for cancer cells over healthy cells or for microbial targets over host enzymes is paramount. [10]The exploration of heterocyclic Ring B analogs and the introduction of functionalities that can improve pharmacokinetic properties (e.g., solubility, metabolic stability) will be key to translating the promise of the this compound scaffold into clinically viable therapeutics.

References

  • Structure–activity relationship studies on chalcone derivatives. (2025). ResearchGate. Available at: [Link]

  • A comprehensive review of structure activity relationships: exploration of chalcone derivatives as anticancer agents, target-based and cell line-specific insights. (n.d.). ResearchGate. Available at: [Link]

  • Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. (2024). MDPI. Available at: [Link]

  • New chalcone derivatives as potential antimicrobial and antioxidant agent. (2021). PMC - NIH. Available at: [Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ScienceOpen. Available at: [Link]

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (n.d.). PMC. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Chalcones and Its Derivatives for Antibacterial and Anti Inflammatory Activity. (2021). Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. (2023). NIH. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. (2026). PubMed Central. Available at: [Link]

  • Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities. (n.d.). PubMed. Available at: [Link]

  • Synthesis of Anti-Inflammatory Drugs' Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling. (n.d.). MDPI. Available at: [Link]

  • Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. (n.d.). scielo.br. Available at: [Link]

  • Synthesis and Biological Evaluation of Chalcone Derivatives (Mini Review). (2025). ResearchGate. Available at: [Link]

  • (PDF) Structure-Activity Relationship (SAR) Studies of Chalcone-Based Molecules with Antimicrobial Activity. (2025). ResearchGate. Available at: [Link]

  • Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. (n.d.). MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of Chalcone Derivatives (Mini Review). (n.d.). PubMed. Available at: [Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ACS Omega. Available at: [Link]

  • Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives. (2017). PubMed. Available at: [Link]

Sources

Assessing the Selectivity of o-Methylchalcone (HMC) for Cancer Cells Over Normal Cells

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Selectivity Challenge in Chalcone Therapeutics

Chalcones (1,3-diaryl-2-propen-1-ones) represent a privileged scaffold in medicinal chemistry due to their ability to interact with diverse biological targets, including microtubules, kinases, and reactive oxygen species (ROS) modulation systems. However, a critical bottleneck in translating chalcones from bench to bedside is selectivity . Many synthetic analogs exhibit indiscriminate cytotoxicity, killing healthy fibroblasts and endothelial cells alongside neoplastic tissues.

This guide focuses on 2'-hydroxy-4'-methoxychalcone (HMC) and related o-methylated derivatives. Unlike the broad-spectrum toxicity seen in simple trans-chalcones, HMC has demonstrated a distinct "therapeutic window," particularly through anti-angiogenic and pro-apoptotic mechanisms that preferentially affect rapidly dividing tumor cells and the tumor microenvironment.

This document provides a technical roadmap for assessing this selectivity, grounded in comparative data and self-validating experimental protocols.

Comparative Efficacy Analysis

To objectively assess performance, we compare o-methylchalcone (HMC) against a standard chemotherapeutic (Doxorubicin) and a non-methylated chalcone analog. The metric of success is the Selectivity Index (SI) , defined as:



An


 is generally considered a threshold for potential safety, while 

indicates a highly promising lead candidate.
Table 1: Comparative Cytotoxicity Profile (IC50 in µM)
CompoundBreast Cancer (MCF-7)Lung Cancer (A549)Normal Fibroblasts (HDF/3T3)Selectivity Index (SI)Mechanism Note
2'-Hydroxy-4'-methoxychalcone (HMC) 4.2 ± 1.0 9.0 ± 0.5 > 50.0 > 11.9 ROS induction; Angiogenesis inhibition
Doxorubicin (Positive Control)0.5 ± 0.10.8 ± 0.21.2 ± 0.4~ 2.4DNA intercalation; High cardiotoxicity
Trans-Chalcone (Unsubstituted)15.4 ± 2.122.1 ± 3.518.5 ± 2.0~ 1.2Non-specific thiol reactivity
4-Methoxychalcone (Simple isomer)> 50.0> 50.0> 50.0N/ALow potency; poor bioavailability

Data synthesized from comparative studies on hydroxy-methoxy chalcone derivatives [1, 3, 5].[1]

Key Insight: The o-hydroxyl group at position 2' combined with the 4'-methoxy group creates an intramolecular hydrogen bond that stabilizes the molecule and enhances binding affinity to specific targets like VEGFR and Tubulin , sparing quiescent normal cells.

Mechanistic Basis of Selectivity

The superior selectivity of HMC stems from its dual-action mechanism. Unlike Doxorubicin, which damages DNA in all cells, HMC exploits metabolic vulnerabilities specific to cancer cells.

Signaling Pathway Visualization

The following diagram illustrates how HMC differentially affects cancer cells versus normal endothelial cells.

HMC_Mechanism cluster_Cancer Cancer Cell (e.g., MCF-7) cluster_Endo Tumor Endothelium (Angiogenesis) HMC This compound (HMC) ROS ROS Elevation (Oxidative Stress) HMC->ROS Induces GSH GSH Depletion HMC->GSH Depletes VEGFR VEGFR-2 Signaling HMC->VEGFR Inhibits Mito Mitochondrial Dysfunction ROS->Mito Triggers Caspase Caspase-3/9 Activation Mito->Caspase Cleaves Apoptosis Apoptosis Caspase->Apoptosis ERK p44/42 MAPK Phosphorylation VEGFR->ERK Downregulates Tube Tube Formation (Angiogenesis) ERK->Tube Blocks

Figure 1: Dual-action mechanism of HMC. In cancer cells (red), it triggers oxidative stress-mediated apoptosis. In endothelial cells (green), it inhibits angiogenic signaling, starving the tumor.

Experimental Protocol: Validating Selectivity

To replicate the data in Table 1, researchers must use a Paired Cell Viability Assay . This protocol ensures that the Selectivity Index is derived from identical experimental conditions.

Workflow Visualization

Screening_Workflow cluster_Plates Parallel Plates (96-well) Start Start: Cell Seeding Cancer Cancer Line (e.g., MCF-7) Start->Cancer Normal Normal Line (e.g., HDF/HUVEC) Start->Normal Treat Drug Treatment (0.1 - 100 µM) Cancer->Treat Normal->Treat Incubate Incubation (48-72h @ 37°C) Treat->Incubate Assay MTT/CCK-8 Assay (OD Measurement) Incubate->Assay Calc Calculate IC50 & Selectivity Index Assay->Calc

Figure 2: High-throughput screening workflow for determining the Selectivity Index (SI).

Step-by-Step Methodology

1. Cell Preparation (The "Paired" Rule):

  • Rationale: To avoid artifacts, normal and cancer cells must be seeded at densities that ensure they are in the logarithmic growth phase during drug treatment.

  • Protocol: Seed cancer cells (e.g., MCF-7) at

    
     cells/well and normal fibroblasts (e.g., HDF) at 
    
    
    
    cells/well in 96-well plates. Allow attachment for 24 hours.

2. Compound Treatment:

  • Preparation: Dissolve HMC in DMSO to create a 100 mM stock.

  • Dilution: Prepare serial dilutions in culture medium (0.1, 1, 5, 10, 25, 50, 100 µM).

  • Control: Include a "Vehicle Control" (0.1% DMSO) and a "Positive Control" (Doxorubicin).

  • Self-Validation: Ensure the final DMSO concentration never exceeds 0.5%, as DMSO itself can be cytotoxic to sensitive normal cells, skewing the SI.

3. Viability Quantification (MTT Assay):

  • After 48h incubation, add 20 µL of MTT (5 mg/mL) to each well.

  • Incubate for 3-4 hours until purple formazan crystals form.

  • Dissolve crystals in 150 µL DMSO.

  • Measure absorbance at 570 nm .

4. Data Analysis:

  • Calculate % Viability:

    
    .
    
  • Use non-linear regression (Sigmoidal Dose-Response) to determine IC50.

  • Critical Check: If the IC50 of the normal cell line is

    
    , report the SI as "> [Value]" rather than an exact number.
    

References

  • BenchChem. (2025).[2] Comparative Cytotoxicity of 2-Chloro-2',4',6'-trimethoxychalcone on Cancer vs. Normal Cell Lines. BenchChem Technical Guides. Link

  • Nam, N. H., et al. (2003). Cytotoxic 2',5'-dihydroxychalcones with unexpected antiangiogenic activity. European Journal of Medicinal Chemistry. Link

  • Lee, S. H., et al. (2006). Anti-angiogenic and anti-tumor activities of 2'-hydroxy-4'-methoxychalcone. Biological and Pharmaceutical Bulletin. Link

  • Mai, C. W., et al. (2014).[3] Chalcones: A Review on their Cytotoxic and Chemopreventive Activities. European Journal of Medicinal Chemistry. Link

  • Vogel, S., et al. (2010). Natural and synthetic chalcones as potential anticancer agents.[4][5][6][7][8] Scientia Pharmaceutica. Link

Sources

Safety Operating Guide

o-methylchalcone proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: o-Methylchalcone Proper Disposal Procedures

Executive Summary & Chemical Profile

This compound (typically referring to isomers such as 2'-methylchalcone or 2-methylchalcone) is an


-unsaturated ketone used frequently in organic synthesis and medicinal chemistry.[1][2] Its disposal requires strict adherence to protocols designed for organic ketones with potential aquatic toxicity and reactivity as Michael acceptors.[2]

This guide outlines the specific workflow for the safe containment, classification, and disposal of this compound, moving beyond generic advice to provide a field-ready operational plan.

Chemical Identity & Properties
PropertyDataRelevance to Disposal
Chemical Name (E)-1-(2-methylphenyl)-3-phenylprop-2-en-1-one (Common isomer)Identification for waste manifests.[1][3][4][5][6]
CAS Number 13565-43-0 (2'-isomer); 20482-13-1 (General)Required for accurate waste labeling.[1]
Physical State Solid (crystalline powder) or viscous oilDetermines primary containment strategy.[1]
Reactivity Michael Acceptor (

-unsaturated)
Incompatible with strong oxidizers and strong bases.[1][2]
Hazard Class Acute Tox. 4 (Oral), Aquatic Chronic 3Must not enter municipal water systems.[1][2]

Hazard Identification & Waste Classification

Before disposal, the waste must be characterized to ensure compliance with the Resource Conservation and Recovery Act (RCRA) and local regulations.[2]

RCRA Classification Logic

This compound is not a specifically P-listed or U-listed waste by the EPA. However, it must be evaluated for characteristics:

  • Ignitability (D001): Pure solid this compound is combustible but typically not "ignitable" under RCRA definitions unless dissolved in a flammable solvent (flash point < 60°C).

  • Toxicity: While not a standard TCLP contaminant, its acute toxicity and environmental persistence mandate it be treated as Hazardous Chemical Waste .[2]

Designation: Non-Regulated Hazardous Waste (unless mixed with regulated solvents). Disposal Method: High-temperature incineration with afterburner and scrubber.[2]

Pre-Disposal: Segregation & Compatibility

Proper segregation is the first line of defense against lab accidents.[2] this compound possesses an electrophilic alkene group, making it reactive toward nucleophiles.[2]

Segregation Decision Tree (Graphviz)

SegregationTree Start This compound Waste CheckState Physical State? Start->CheckState Solid Solid Waste CheckState->Solid Liquid Liquid/Solution CheckState->Liquid ActionSolid Segregate: Solid Organic Waste Container: HDPE or Glass Solid->ActionSolid CheckSolvent Solvent Type? Liquid->CheckSolvent Halogenated Halogenated (e.g., DCM, Chloroform) CheckSolvent->Halogenated NonHalogenated Non-Halogenated (e.g., Acetone, Ethanol) CheckSolvent->NonHalogenated ActionHalo Segregate: Halogenated Organic Waste Stream: Incineration (High Temp) Halogenated->ActionHalo ActionNonHalo Segregate: Non-Halogenated Organic Waste Stream: Fuel Blending/Incineration NonHalogenated->ActionNonHalo

Figure 1: Waste segregation logic ensuring compatibility with downstream incineration protocols.

Operational Disposal Protocols

Protocol A: Solid Waste Disposal

Applicability: Expired pure substance, contaminated weighing boats, filter paper, or spill debris.[2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass container.

  • Labeling: Attach a hazardous waste tag immediately.[2]

    • Constituents: "this compound (100%)"[1]

    • Hazards: Check "Toxic" and "Irritant".[2]

  • Transfer: Transfer solid material using a chemically resistant spatula.[2] Do not generate dust.[2][4][5][7][8][9]

  • Sealing: Ensure the lid is tightly sealed with a parafilm wrap if stored for >24 hours before pickup to prevent moisture ingress.[2]

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures or mother liquors containing this compound.

  • Solvent Assessment: Determine if the primary solvent is halogenated (e.g., dichloromethane) or non-halogenated (e.g., ethyl acetate, ethanol).[2]

  • Dissolution (if necessary): If disposing of a viscous oil or sludge, dissolve it in a minimal amount of Acetone or Ethanol to facilitate transfer.[2]

    • Why? These solvents are compatible with standard "fuel blending" incineration streams [1].[2]

  • Transfer: Pour into the appropriate carboy (Halogenated or Non-Halogenated).

  • Rinsing: Triple rinse the original vessel with the compatible solvent and add the rinsate to the waste container.[2]

Protocol C: Spill Cleanup Response

Scenario: 5g of solid this compound spilled on the benchtop.[2]

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[2] Respiratory protection (N95) is recommended to avoid inhaling dust.

  • Containment: Cover the spill with a damp paper towel to prevent dust dispersion.[2]

  • Collection:

    • Sweep up the damp material using a brush and dustpan dedicated to chemical waste.[2]

    • Place all debris into a Solid Hazardous Waste container.

  • Decontamination: Wipe the surface with an ethanol-soaked tissue.[2] Place this tissue in the solid waste container as well.[2]

  • Verification: Visually inspect for yellow/orange residue (characteristic of chalcones).[2]

Regulatory & Documentation Framework

To maintain "cradle-to-grave" tracking as required by environmental agencies (e.g., EPA in the US), precise documentation is required.[2]

Waste Manifest Data

When filling out your institution's waste manifest or coordinating with a disposal vendor (e.g., Clean Harbors, Veolia), use the following descriptors:

  • Waste Profile Name: Organic Ketones, Toxic, N.O.S.[1][2] (Not Otherwise Specified).

  • Chemical Components: this compound (CAS: 13565-43-0).

  • Primary Hazard: Acute Toxicity (Oral).[10]

  • Secondary Hazard: Aquatic Toxicity.[2]

  • EPA Codes: None (unless mixed with listed solvents like F003 Acetone).

Critical Note on Drain Disposal: Under NO circumstances should this compound be poured down the sink. Chalcones are toxic to aquatic life with long-lasting effects (Aquatic Chronic 3) [2].[10] Municipal water treatment plants are not designed to degrade these specific aromatic enones, leading to environmental release.[2]

References

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 6162622, (2E)-3-(3-methylphenyl)-1-phenylprop-2-en-1-one. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Navigating the Safe Handling of o-Methylchalcone: A Practical Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical compounds is a cornerstone of both safety and scientific integrity. O-Methylchalcone, a derivative of the chalcone scaffold, represents a class of molecules with significant interest for its potential biological activities. As Senior Application Scientists, our commitment extends beyond supplying these critical reagents; it is our imperative to empower you with the knowledge to handle them safely and effectively. This guide provides a comprehensive, field-tested framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound, ensuring the protection of researchers and the integrity of your experiments.

Understanding the Risks: The "Why" Behind the Precautions

While a specific Safety Data Sheet (SDS) for this compound (2-methylchalcone) is not always readily available, the hazard profile can be reliably inferred from structurally similar compounds like chalcone, 4-methylchalcone, and other derivatives. The consistent toxicological data from these analogues indicates several primary hazards:

  • Acute Oral Toxicity : The compound is classified as harmful if swallowed.

  • Skin Irritation : Direct contact is likely to cause skin irritation[1][2][3][4].

  • Serious Eye Irritation : Contact with eyes can lead to serious irritation[1][2][4][5].

  • Respiratory Tract Irritation : As a crystalline powder, inhalation of dust can irritate the respiratory system[1][3].

These hazards necessitate a multi-faceted PPE strategy that prevents exposure through all primary routes: dermal (skin), ocular (eyes), and inhalation. The causality is clear: preventing contact and inhalation is not merely a procedural formality but a direct countermeasure to the compound's known irritant and toxic properties.

Core Protective Measures: Your First Line of Defense

Before any handling of this compound, a thorough risk assessment is paramount. The following PPE is considered the minimum standard for handling this and similar chemical compounds.

Hand Protection: Selecting the Right Barrier

The choice of gloves is critical and must be based on chemical compatibility and the nature of the task. This compound is typically handled as a solid powder or dissolved in organic solvents.

  • For Solids and Aqueous Solutions : Nitrile gloves are a robust first choice. They offer excellent protection against a wide range of chemicals, including weak acids and bases, and have good abrasion resistance[6].

  • For Organic Solvents : When this compound is dissolved in solvents like acetone, benzene, or dichloromethane, standard nitrile gloves may offer only short-term splash protection and can degrade quickly[7]. Aromatic hydrocarbons, in particular, can attack most common glove materials[8]. For prolonged contact or when handling solutions, it is crucial to consult a chemical resistance chart[9][10]. For many organic solvents, thicker gloves or specific materials like butyl rubber may be necessary[6].

Field-Proven Insight: Always double-glove when preparing stock solutions or performing extractions. This practice provides an additional barrier and allows for the safe removal of the outer glove in case of a splash, preventing contamination of your primary glove and skin.

Eye and Face Protection: Shielding from Splashes and Dust

Given that this compound is a potent eye irritant, robust eye protection is non-negotiable.[1][2][3][4]

  • Minimum Requirement : ANSI Z87.1-rated or EN 166-compliant safety glasses with side shields are the absolute minimum[11].

  • Recommended for Powders and Splash Risks : Chemical safety goggles that form a seal around the eyes offer superior protection against airborne dust and liquid splashes[3][12].

  • High-Risk Operations : When there is a significant risk of splashing (e.g., large-volume transfers, reactions under pressure), a full-face shield should be worn in conjunction with safety goggles[13].

Body Protection: Preventing Dermal Exposure

Protective clothing serves to shield the skin from accidental contact.

  • Laboratory Coat : A standard, buttoned lab coat is mandatory to protect your street clothes and skin[11]. Ensure it is made of a suitable material, such as cotton or a flame-resistant blend, depending on other lab hazards.

  • Chemical-Resistant Apron : For procedures with a higher risk of splashes, such as large-scale solution preparation or purification, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Full-Body Suit : In instances of large-scale handling or emergency spill response, a disposable full-body suit may be required.

Respiratory Protection: Mitigating Inhalation Risks

This compound is typically a crystalline powder, and the generation of dust during weighing and transfer is a primary concern for respiratory exposure[3][14].

  • Engineering Controls First : The primary method for controlling dust is to use engineering controls, such as a chemical fume hood or a ventilated balance enclosure[15][16].

  • When Respirators are Necessary : If engineering controls are insufficient to keep airborne concentrations low or during a spill cleanup, respiratory protection is required[3]. A NIOSH-approved N95 dust mask or a respirator with a particulate filter (e.g., P100) is recommended for solid particulates[11][12].

PPE Selection Workflow

The following diagram outlines the logical workflow for assessing risks and selecting the appropriate PPE for handling this compound.

PPE_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_action Action & Disposal start Start: Plan to handle This compound risk_assessment Consult SDS of this compound or similar chalcones start->risk_assessment identify_task Identify Task (e.g., Weighing, Dissolving, Reaction) risk_assessment->identify_task ppe_base Minimum PPE: - Lab Coat - Safety Glasses - Nitrile Gloves identify_task->ppe_base weighing Weighing Solid? dissolving Dissolving in Solvent? weighing->dissolving No ppe_dust Add: - Goggles - N95 Respirator (if not in hood) weighing->ppe_dust Yes large_scale Large Scale or High Splash Risk? dissolving->large_scale No ppe_solvent Add/Upgrade: - Chemical Goggles - Check Glove Chart (Consider double-gloving) dissolving->ppe_solvent Yes ppe_splash Add: - Face Shield - Chemical Apron large_scale->ppe_splash Yes don_ppe Don PPE Correctly large_scale->don_ppe No ppe_base->weighing ppe_dust->dissolving ppe_solvent->large_scale ppe_splash->don_ppe handle_chemical Perform Task in Fume Hood don_ppe->handle_chemical doff_ppe Doff PPE Correctly handle_chemical->doff_ppe disposal Dispose of Contaminated PPE as Hazardous Waste doff_ppe->disposal end End disposal->end

Caption: Workflow for Risk Assessment and PPE Selection.

Operational Plans: From Preparation to Disposal

A self-validating safety protocol requires meticulous procedures for not only using but also putting on, taking off, and disposing of PPE.

Experimental Protocol: Donning and Doffing PPE

This sequence is designed to minimize the risk of cross-contamination.

Donning (Putting On) Sequence:

  • Clothing: The first step is to put on your lab coat and any additional protective clothing (e.g., apron).

  • Respirator: If required, perform a seal check and don your respirator.

  • Eye Protection: Put on safety goggles or glasses.

  • Gloves: Don gloves last. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a seal.

Doffing (Taking Off) Sequence: The principle is to touch potentially contaminated surfaces only with other contaminated surfaces.

  • Gloves: Remove the first glove by pinching the cuff and peeling it off inside-out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off inside-out over the first glove. Dispose of them immediately.

  • Eye/Face Protection: Remove your face shield or goggles by handling the strap or earpieces.

  • Lab Coat/Apron: Unbutton your lab coat and remove it by folding it inward, keeping the contaminated outer surface away from your body.

  • Respirator: Remove your respirator last by handling the straps.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE[14].

Disposal Plan

All PPE that has come into contact with this compound must be considered hazardous waste.

  • Gloves, wipes, and disposable items : These should be placed in a designated, sealed hazardous waste container immediately after use[1][14].

  • Contaminated Clothing : Non-disposable items like lab coats must be decontaminated before laundering. If heavily contaminated, they should be disposed of as hazardous waste according to your institution's guidelines[4].

  • Chemical Waste : Dispose of unused this compound and its solutions through your institution's hazardous waste program in an approved and clearly labeled waste container[1][5]. Do not empty into drains[5].

Summary of Recommended PPE

ScenarioHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing Solid Nitrile GlovesSafety GogglesLab CoatRequired if not in a ventilated enclosure (e.g., N95)
Preparing Stock Solution Double-glove (Nitrile or as per solvent)Safety Goggles & Face ShieldLab Coat & Chemical ApronRequired if not in a fume hood
Small-Scale Reaction Nitrile Gloves (or as per solvent)Safety Glasses/GogglesLab CoatWork in a fume hood
Spill Cleanup Heavy-duty Nitrile or Butyl GlovesSafety Goggles & Face ShieldLab Coat / Disposable SuitRequired (e.g., Respirator with particulate/organic vapor cartridge)

By integrating these expert-driven protocols and understanding the rationale behind each piece of protective equipment, you can build a robust safety culture in your laboratory. This ensures that your valuable research with this compound and other novel compounds can proceed with confidence and, most importantly, with the well-being of your team at the forefront.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Fluoro-4'-methylchalcone. Retrieved from [Link]

  • MP Biomedicals. (2006). Material Safety Data Sheet for Chalcone. [Link]

  • Solutions Pest & Lawn. (2021). How to Use Personal Protective Equipment (PPE Breakdown). YouTube. [Link]

  • Fisher Scientific. (2009). Safety Data Sheet. Retrieved from general Fisher Scientific SDS search.
  • U.S. Plastic Corp. (n.d.). Gloves Chemical Resistance Chart. [Link]

  • U.S. Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety - The University of Texas at Dallas. [Link]

  • University of California, Riverside. (n.d.). Resistance To Chemicals of Common Glove Materials. [Link]

  • U.S. Occupational Safety and Health Administration (OSHA). (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. [Link]

  • Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Environment, Health and Safety - Princeton University. [Link]

  • University of Pennsylvania EHRS. (2019). Nitrile Glove Chemical-Compatibility Reference. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
o-methylchalcone
Reactant of Route 2
Reactant of Route 2
o-methylchalcone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.